molecular formula C10H13N B3270732 4-phenylbut-3-en-2-amine CAS No. 53309-95-8

4-phenylbut-3-en-2-amine

Cat. No.: B3270732
CAS No.: 53309-95-8
M. Wt: 147.22 g/mol
InChI Key: QPVUUOXSCVQZQG-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylbut-3-en-2-amine, also known as Phenylbutenamine, is a bioactive arylalkylamine belonging to the class of vinylogous phenethylamines and is structurally related to β-phenethylamine and amphetamine . Scientifically classified as a monoamine releasing agent (MRA), it functions specifically as a norepinephrine-dopamine releasing agent (NDRA) . Research indicates that this compound promotes the release of these key neurotransmitters without the high potency seen in its parent compounds, making it a valuable chemical tool for studying the dopamine and norepinephrine transporter systems and the pharmacological mechanisms of neurotransmitter release . It exists as stereoisomers, designated as PAL-881 ((3E)-isomer) and PAL-893 ((3Z)-isomer), both of which demonstrate similar NDRA activity . With the molecular formula C 10 H 13 N and a molar mass of 147.22 g/mol, 4-Phenylbut-3-en-2-amine (CAS 51616-91-2) is supplied for research applications exclusively . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-phenylbut-3-en-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-9H,11H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVUUOXSCVQZQG-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C=C/C1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53309-95-8
Record name 3-Buten-2-amine, 4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053309958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

A Technical Guide to the Stereoisomers of 4-phenylbut-3-en-2-amine: A Comparative Analysis of (E) and (Z) Configurations

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical analysis of the (E) and (Z) isomers of 4-phenylbut-3-en-2-amine, a norepinephrine-dopamine releasing agent with potential applications in neuroscience and pharmacology.[1] While both stereoisomers exhibit activity as monoamine releasing agents, their distinct spatial arrangements are anticipated to confer unique properties in terms of synthesis, spectroscopic signature, and biological potency. This document serves as a comprehensive resource, detailing stereoselective synthetic strategies, methods for spectroscopic differentiation, and a discussion of the potential implications of their stereochemistry on reactivity and biological function.

Introduction to (E)- and (Z)-4-phenylbut-3-en-2-amine

(E)- and (Z)-4-phenylbut-3-en-2-amine are geometric isomers, differing in the orientation of the substituents around the carbon-carbon double bond. The (E) isomer (from the German entgegen, meaning opposite) has the higher priority groups on opposite sides of the double bond, while the (Z) isomer (from the German zusammen, meaning together) has them on the same side. According to the Cahn-Ingold-Prelog priority rules, the phenyl group and the carbon bearing the amine group are the higher priority substituents on their respective carbons of the double bond.[2]

The biological activity of these compounds as norepinephrine-dopamine releasing agents underscores the importance of stereochemical purity in drug development.[1] Subtle differences in the three-dimensional structure of each isomer can lead to significant variations in their interaction with biological targets, affecting their efficacy and side-effect profiles. Therefore, the ability to selectively synthesize and definitively characterize each isomer is of paramount importance.

Stereoselective Synthesis Strategies

The synthesis of stereochemically pure (E)- and (Z)-allylic amines is a well-established field in organic chemistry, with several methods that can be adapted for the preparation of the target compounds.[3][4][5] A common and versatile precursor for the synthesis of 4-phenylbut-3-en-2-amine is (E)-4-phenylbut-3-en-2-one, also known as benzalacetone.[6][7][8]

Synthesis of the Precursor: (E)-4-phenylbut-3-en-2-one

(E)-4-phenylbut-3-en-2-one can be readily synthesized via a Claisen-Schmidt condensation between benzaldehyde and acetone in the presence of a base, such as sodium hydroxide.[7]

Experimental Protocol: Synthesis of (E)-4-phenylbut-3-en-2-one

  • To a stirred solution of benzaldehyde (1.0 eq) and acetone (2.0 eq) in ethanol at room temperature, add a 10% aqueous solution of sodium hydroxide (1.2 eq) dropwise.

  • Maintain the temperature below 30°C during the addition.

  • After the addition is complete, continue stirring at room temperature for 2 hours.

  • Neutralize the reaction mixture with dilute hydrochloric acid.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or distillation under reduced pressure to yield pure (E)-4-phenylbut-3-en-2-one.[7]

Stereoselective Synthesis of (E)-4-phenylbut-3-en-2-amine

The (E) configuration of the starting material, (E)-4-phenylbut-3-en-2-one, can be retained during the conversion to the amine through a reductive amination process.

Experimental Protocol: Synthesis of (E)-4-phenylbut-3-en-2-amine

  • Dissolve (E)-4-phenylbut-3-en-2-one (1.0 eq) in methanol.

  • Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by adding water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain (E)-4-phenylbut-3-en-2-amine.

dot graph synth_E_isomer { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

precursor [label="(E)-4-phenylbut-3-en-2-one"]; reagents [label="NH4OAc, NaBH3CN\nMethanol", shape=ellipse, fillcolor="#FFFFFF"]; product [label="(E)-4-phenylbut-3-en-2-amine"];

precursor -> reagents [arrowhead=none]; reagents -> product;

caption [label="Synthesis of (E)-isomer", shape=plaintext, fontcolor="#5F6368"]; }

Stereoselective Synthesis of (Z)-4-phenylbut-3-en-2-amine

The synthesis of the (Z)-isomer requires a strategy that allows for the inversion of the double bond geometry or starts from a precursor with the desired (Z) configuration. One approach involves the stereoselective reduction of an ynone precursor. The synthesis of 4-phenylbut-3-yn-2-one has been reported and can serve as a key intermediate.[9]

Experimental Protocol: Synthesis of (Z)-4-phenylbut-3-en-2-amine

  • Step 1: Synthesis of 4-phenylbut-3-yn-2-one. This can be achieved through the Sonogashira coupling of phenylacetylene with acetyl chloride in the presence of a palladium catalyst.[9]

  • Step 2: Stereoselective reduction of the ynone to the (Z)-enone. The reduction of the triple bond to a (Z)-double bond can be accomplished using specific catalysts, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead).

  • Step 3: Reductive amination of the (Z)-enone. The resulting (Z)-4-phenylbut-3-en-2-one can then be subjected to reductive amination as described for the (E)-isomer to yield (Z)-4-phenylbut-3-en-2-amine.

An alternative approach for the stereoselective synthesis of (Z)-allylic amines involves palladium-catalyzed reactions of specific vinyl carbonates, which have been shown to favor the formation of the (Z)-isomer with high selectivity.[3]

dot graph synth_Z_isomer { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

precursor [label="4-phenylbut-3-yn-2-one"]; reduction [label="H2, Lindlar's catalyst", shape=ellipse, fillcolor="#FFFFFF"]; enone [label="(Z)-4-phenylbut-3-en-2-one"]; amination [label="NH4OAc, NaBH3CN\nMethanol", shape=ellipse, fillcolor="#FFFFFF"]; product [label="(Z)-4-phenylbut-3-en-2-amine"];

precursor -> reduction [arrowhead=none]; reduction -> enone; enone -> amination [arrowhead=none]; amination -> product;

caption [label="Synthesis of (Z)-isomer", shape=plaintext, fontcolor="#5F6368"]; }

Spectroscopic Differentiation of (E) and (Z) Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between (E) and (Z) isomers.[10][11][12] The key parameters for differentiation are the coupling constants (J-values) between the vinylic protons and the chemical shifts of the protons and carbons in proximity to the double bond.

¹H NMR Spectroscopy
  • Coupling Constants: The vicinal coupling constant (³J) between the two protons on the double bond is the most definitive indicator of stereochemistry. For the (E)-isomer, the protons are in a trans relationship, which typically results in a larger coupling constant (³J ≈ 12-18 Hz). In contrast, the cis relationship of the protons in the (Z)-isomer leads to a smaller coupling constant (³J ≈ 6-12 Hz).[11]

  • Chemical Shifts: The chemical shifts of the vinylic protons and the allylic protons will also differ between the two isomers due to the different anisotropic effects of the phenyl group and the amine-bearing carbon. In the (E)-isomer, the vinylic proton closer to the phenyl group will likely be shifted further downfield compared to the corresponding proton in the (Z)-isomer.

¹³C NMR Spectroscopy

The chemical shifts of the carbons in the double bond and the allylic carbon will also be different for the (E) and (Z) isomers. These differences, although sometimes small, can be used in conjunction with ¹H NMR data to confirm the stereochemical assignment.

Nuclear Overhauser Effect (NOE) Spectroscopy

2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide unambiguous proof of stereochemistry. For the (Z)-isomer, a through-space correlation (NOE) would be expected between the vinylic proton and the protons of the methyl group attached to the amine-bearing carbon. This correlation would be absent or much weaker in the (E)-isomer.

Spectroscopic ParameterExpected Value for (E)-isomerExpected Value for (Z)-isomerReference
¹H NMR
Vinylic ³J(H,H)~12-18 Hz~6-12 Hz[11]
2D NMR
NOESY CorrelationWeak or absent between vinylic H and allylic CH₃Strong between vinylic H and allylic CH₃[12]

Stability and Reactivity

The relative thermodynamic stability of the (E) and (Z) isomers is an important consideration. Generally, for disubstituted alkenes, the (E)-isomer is more stable than the (Z)-isomer due to reduced steric strain between the substituents. This difference in stability can influence the equilibrium of isomerization reactions and the product distribution in non-stereoselective syntheses.

The reactivity of the isomers may also differ. The different spatial arrangement of the functional groups can affect the accessibility of the amine and the double bond to reagents, potentially leading to different reaction rates and product profiles in subsequent transformations.

Biological Activity

As previously mentioned, both (E)- and (Z)-4-phenylbut-3-en-2-amine are reported to be norepinephrine-dopamine releasing agents.[1] However, it is highly probable that the two isomers will exhibit different potencies and selectivities for the dopamine and norepinephrine transporters. The precise three-dimensional shape of a molecule is critical for its binding to a protein target. The different spatial arrangement of the phenyl ring and the amine group in the (E) and (Z) isomers will result in distinct pharmacophores, leading to differential interactions with the binding sites of the transporters. Further pharmacological studies are required to elucidate the specific activity of each pure isomer.

Conclusion

The (E) and (Z) isomers of 4-phenylbut-3-en-2-amine represent a compelling case study in the importance of stereochemistry in medicinal chemistry. This guide has outlined rational, stereoselective synthetic routes to access each isomer in high purity, starting from the readily available precursor (E)-4-phenylbut-3-en-2-one. Furthermore, a clear and definitive strategy for their spectroscopic differentiation, primarily using NMR spectroscopy, has been presented. The anticipated differences in stability, reactivity, and, most importantly, biological activity highlight the necessity for the careful and unambiguous synthesis and characterization of each stereoisomer in drug discovery and development programs.

References

  • Stereoselective and Versatile Preparation of Tri- and Tetrasubstituted Allylic Amine Scaffolds under Mild Conditions. Journal of the American Chemical Society.
  • Stereoselective Synthesis of Tertiary Allylic Amines by Titanium‐Catalyzed Hydroaminoalkylation of Alkynes with Tertiary Amines. Chemistry – A European Journal.
  • Stereoselective Routes to E and Z Straight-Chain Primary Allylic Amines. Taylor & Francis Online.
  • Selective Transformations of Allylic Compounds and Enol Deriv
  • Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. The Journal of Organic Chemistry.
  • 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. Organic Syntheses.
  • Phenylbutenamine. Wikipedia.
  • Mechanistic dichotomy in the solvent dependent access to E vs.
  • Mechanistic dichotomy in the solvent dependent access to E vs.
  • Method of producing (e)-4-phenyl-3-buten-2-one.
  • Method of producing (e)-4-phenyl-3-buten-2-one.
  • Spectroscopic Characterization Of e- And z-phenylmethanimine. IDEALS.
  • How can the E and Z isomers be distinguished
  • 3-Buten-2-amine, 4-phenyl-. PubChem.
  • Organic CHEMISTRY. TSI Journals.
  • How NMR Helps Identify Isomers in Organic Chemistry?
  • Catalytic Reduction of Cinnamyl Alcohol and NMR Assessments of the Product(s). MDPI.
  • Synthesis of 4-phenylbut-3-yn-2-one (118g) from phenylacetylene (194a).
  • NMR Spectroscopic and Computational analysis of E /Z Isomerism in Imines Derived
  • Synthesis of 4-phenyl-3-buten-2-ol. PrepChem.com.
  • Solvent dependent access to E vs. Z-allylic amines.
  • (E)-4-Phenylbut-3-en-2-amine. BLDpharm.
  • IM spectrum of the E-and Z-isomer of ethyl cinnamate derivatives E-1...
  • Chromoselective access to Z- or E- allylated amines and heterocycles by a photocatalytic allylation reaction.
  • Distinguishing E and Z Isomers of Allyl Acrylates by NMR Spectroscopy: A Compar
  • Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing. Journal of the American Chemical Society.
  • Chromoselective access to Z- or E- allylated amines and heterocycles by a photocatalytic allyl
  • E–Z not
  • Electrochemical Synthesis of Allylic Amines

Sources

4-phenylbut-3-en-2-amine CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Identity

4-Phenylbut-3-en-2-amine (also known as Phenylbutenamine) is an unsaturated arylalkylamine structurally related to amphetamine and phenethylamine. Characterized by a styryl group attached to an ethylamine backbone, it serves as a critical probe in neuropharmacology for understanding the steric requirements of monoamine transporter binding sites.

Unlike its saturated analog (4-phenylbutan-2-amine), the presence of the C3-C4 double bond restricts conformational flexibility, creating a rigidified pharmacophore useful for studying stereoselective interactions with the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

Chemical Identification Table
AttributeDetail
CAS Number 51616-91-2 (Generic/Unspecified)53309-95-8 (Unspecified salt/isomer)2089544-97-6 ((R)-isomer)
IUPAC Name (E)-4-phenylbut-3-en-2-amine
Common Synonyms Phenylbutenamine; 1-Methyl-3-phenylallylamine; Styrylmethylamine;

-Methylcinnamylamine
Research Codes PAL-881 ((E)-isomer); PAL-893 ((Z)-isomer)
Molecular Formula

Molecular Weight 147.22 g/mol
SMILES CC(N)C=Cc1ccccc1
InChI Key QPVUUOXSCVQZQG-UHFFFAOYSA-N

Chemical Properties & Structural Analysis[1][2][3]

The compound exists as two geometric isomers, (E) (trans) and (Z) (cis), due to the alkene double bond. The (E)-isomer is thermodynamically more stable and is the predominant product in standard synthesis routes derived from naturally occurring trans-cinnamaldehyde or benzylideneacetone.

  • Physical State: Colorless to pale yellow oil (free base); white crystalline solid (HCl salt).

  • Solubility: Free base is soluble in organic solvents (DCM, MeOH, Et2O); insoluble in water. Hydrochloride salt is water-soluble.

  • Stability: The alkene moiety makes it susceptible to oxidation and polymerization if exposed to light or air for prolonged periods. Storage under inert gas (Argon/Nitrogen) at -20°C is recommended.

Structural Comparison: Rigid vs. Flexible Analogs

The scientific value of 4-phenylbut-3-en-2-amine lies in its rigidity compared to amphetamine.

  • Amphetamine: Highly flexible ethyl chain; free rotation allows multiple binding conformations.

  • 4-Phenylbut-3-en-2-amine: The double bond locks the phenyl ring and amine group into a specific planar relationship, reducing entropy penalty upon binding to transporters.

Synthesis & Manufacturing Protocols

Method A: Reductive Amination of Benzylideneacetone

This is the industry-standard route for laboratory-scale synthesis due to the availability of the precursor, Benzylideneacetone (4-phenyl-3-buten-2-one).

Reaction Logic: Direct reductive amination preserves the double bond while converting the ketone to an amine. Sodium cyanoborohydride (


) is selected over stronger reducing agents (like 

) to prevent reduction of the alkene double bond.

Protocol:

  • Reagents: Benzylideneacetone (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (0.7 eq), Methanol (Solvent).

  • Procedure:

    • Dissolve Benzylideneacetone and Ammonium Acetate in dry Methanol.

    • Stir at room temperature for 1 hour to facilitate imine formation.

    • Slowly add Sodium Cyanoborohydride.

    • Stir for 24-48 hours.

    • Quench: Acidify with concentrated HCl (to decompose excess hydride), then basify with NaOH to pH > 12.

    • Extraction: Extract with Dichloromethane (DCM) x3.

    • Purification: Flash column chromatography (Silica gel; MeOH/DCM gradient).

Method B: Oximation and Reduction (Historical Route)
  • Step 1: Reaction of Benzylideneacetone with Hydroxylamine HCl to form the oxime.

  • Step 2: Reduction of the oxime using Zinc dust in Acetic Acid or

    
     (careful temperature control required to avoid reducing the alkene).
    
Synthesis Workflow Diagram

Synthesis cluster_conditions Critical Control Points Precursor Benzylideneacetone (4-phenyl-3-buten-2-one) Intermediate Imine / Oxime Intermediate Precursor->Intermediate Imine Formation Product 4-Phenylbut-3-en-2-amine (Mixture of Enantiomers) Intermediate->Product Reductive Amination Reagent1 NH4OAc / MeOH Reagent1->Intermediate Reagent2 NaCNBH3 (Selective Reduction) Reagent2->Product Control1 Avoid H2/Pd-C (Reduces Alkene) Control2 Maintain pH > 6 during reduction

Figure 1: Selective synthesis pathway via reductive amination, highlighting the necessity of avoiding alkene hydrogenation.

Pharmacological Profile

Mechanism of Action

4-Phenylbut-3-en-2-amine acts primarily as a Monoamine Releasing Agent (MRA) .[1] It functions as a substrate for monoamine transporters, entering the presynaptic neuron and displacing neurotransmitters from storage vesicles (VMAT2 interaction), causing non-exocytotic release into the synaptic cleft.

  • Selectivity: It exhibits activity at both the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

  • Potency: Generally exhibits lower potency than amphetamine but provides higher selectivity for NET over DAT in certain isomeric forms.

Isomer Activity (PAL Series)

Research by the National Institute on Drug Abuse (NIDA) and RTI International has characterized the specific isomers:

  • PAL-881 ((E)-isomer):

    • Acts as a Norepinephrine-Dopamine Releasing Agent (NDRA).[1]

    • Stereochemistry at the chiral center (R vs S) significantly affects potency.

  • PAL-893 ((Z)-isomer):

    • Also an NDRA but with a distinct binding profile due to the cis-geometry.

Pharmacological Flow Diagram

Pharmacology Compound 4-Phenylbut-3-en-2-amine Transporters Membrane Transporters Compound->Transporters Substrate Binding DAT Dopamine Transporter (DAT) Transporters->DAT NET Norepinephrine Transporter (NET) Transporters->NET SERT Serotonin Transporter (SERT) Transporters->SERT Weak/Negligible Effect Neurotransmitter Release (Efflux) DAT->Effect Increased Dopamine NET->Effect Increased Norepinephrine

Figure 2: Pharmacological interaction profile showing primary targets (DAT/NET) and downstream effects.

Safety & Handling (SDS Highlights)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed or inhaled.Use in a fume hood.
Skin Corrosion Causes skin irritation/burns (Amine nature).Wear nitrile gloves and lab coat.
Eye Damage Causes serious eye irritation.Wear safety goggles.

Storage:

  • Store in a cool, dry place away from oxidizing agents.

  • Hygroscopic (if salt form); keep tightly sealed.

References

  • PubChem. 3-Buten-2-amine, 4-phenyl- Compound Summary.[2][3][4] National Library of Medicine.[3] Available at: [Link]

  • Blough, B. E., et al. (2016). The biogenic amine transporter activity of vinylogous amphetamine analogs.[1] MedChemComm, 7(8), 1657–1663.[1] (Discusses PAL-881/PAL-893).[1]

  • Wikipedia. Phenylbutenamine.[1] Available at: [Link][1]

Sources

Vinylogous Amphetamine Analogs: A Technical Guide to Medicinal Chemistry and Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Chemical Scope[1]

The Concept of Vinylogy in Psychostimulants

In medicinal chemistry, vinylogy refers to the transmission of electronic effects through a conjugated


-system (usually a carbon-carbon double bond) inserted between two functional groups. When applied to the amphetamine scaffold (1-phenylpropan-2-amine), the insertion of a vinyl group between the aromatic ring and the chiral center yields 4-phenylbut-3-en-2-amine  (also known as phenylbutenamine).

While amphetamine is a rigid pharmacological standard, its vinylogous analogs represent a critical expansion of the chemical space. This modification alters the distance and electronic communication between the lipophilic aromatic binding element and the protonatable nitrogen, profoundly impacting affinity for Monoamine Transporters (MATs).

The Core Scaffold

The primary subject of this guide is the phenylbutenamine class.

  • Parent Structure: Amphetamine (

    
    -methylphenethylamine).
    
  • Vinylogous Analog: 1-methyl-3-phenylprop-2-enylamine (IUPAC: 4-phenylbut-3-en-2-amine).[1]

This scaffold introduces two critical stereochemical features:

  • Chirality at

    
    :  Like amphetamine, the (S)-enantiomer typically retains the highest potency at dopamine transporters.
    
  • Alkene Geometry: The double bond creates

    
     and 
    
    
    
    isomers. The
    
    
    -isomer (trans) mimics the extended conformation of amphetamine, while the
    
    
    -isomer introduces steric clash and distinct pharmacological profiles.

Part 2: Structure-Activity Relationships (SAR)[3]

The vinylogous extension is not merely a "spacer"; it acts as a rheostat for selectivity between the Dopamine Transporter (DAT) and Serotonin Transporter (SERT).

The Selectivity Switch

Standard amphetamines are primarily DAT/NET releasers. Extending the conjugation often increases SERT affinity.

  • Amphetamine: High DAT/NET, Low SERT.

  • Vinylogous Analog (S-6): Balanced DAT/SERT release.

  • Mechanism: The extended

    
    -system increases lipophilicity and alters the vector of the phenyl ring, allowing the molecule to occupy the larger hydrophobic pocket of SERT more effectively than the parent amphetamine.
    
The 5-HT2A Safety Valve

A major risk with SERT-active amphetamines (e.g., MDMA, fenfluramine) is valvulopathy or hallucinations mediated by 5-HT2A/2B receptor agonism .

  • Crucial Insight: Vinylogous analogs like (1S,3E)-1-methyl-4-phenyl-but-3-enylamine (Compound S-6) retain potent DAT/SERT releasing activity but exhibit negligible affinity for 5-HT2A receptors .[2][3]

  • Implication: This creates a "sweet spot" for treating substance use disorders—providing dopaminergic support (to prevent withdrawal) and serotonergic tone (to blunt reward/craving) without the psychotomimetic or cardiotoxic liabilities of direct receptor agonists.

Stereochemical Imperatives
  • Isomer: The

    
    -isomer is thermodynamically more stable and generally more potent at MATs.
    
  • Chirality: The

    
    -configuration at the amine-bearing carbon is essential for substrate translocation. The 
    
    
    
    -isomers often act as reuptake inhibitors rather than releasers or lose potency entirely.

Part 3: Visualizing the Logic

SAR Decision Tree

SAR_Logic Start Amphetamine Scaffold (1-phenylpropan-2-amine) Mod Vinylogous Extension (+ CH=CH) Start->Mod Synthetic Modification Result_E (E)-Isomer (Extended Conformation) Mod->Result_E Thermodynamic Control Result_Z (Z)-Isomer (Bent Conformation) Mod->Result_Z Kinetic Control Profile_E Balanced DAT/SERT Release Low 5-HT2A Affinity Result_E->Profile_E Binding Pocket Fit Profile_Z Reduced Potency Altered Selectivity Result_Z->Profile_Z Steric Clash Clinical Therapeutic Candidate (SUD Treatment) Profile_E->Clinical High Efficacy/Safety

Figure 1: SAR decision tree illustrating the pharmacological consequences of vinylogous modification.

Part 4: Chemical Synthesis[6][7]

Synthesis of vinylogous amphetamines requires stereocontrol over both the alkene geometry and the chiral center. The "Decker Route" (adapted from MedChemComm 2016) is the industry standard for producing high-purity (S)-isomers.

Retrosynthetic Analysis

The target (S,E)-4-phenylbut-3-en-2-amine is disconnected into:

  • Chiral Amine Source: (S)-3-butyn-2-amine (derived from (R)-3-butyn-2-ol).

  • Aromatic Coupler: Iodobenzene.

  • Transformation: Sonogashira coupling followed by stereoselective reduction.

Detailed Protocol: Synthesis of (S,E)-S-6
Step 1: Chiral Inversion (Mitsunobu-type or Sulfonate Displacement)

Objective: Convert commercially available (R)-3-butyn-2-ol to (S)-3-butyn-2-amine.

  • Activation: React (R)-3-butyn-2-ol with

    
    -toluenesulfonyl chloride (TsCl) in pyridine/DCM to form the tosylate.
    
  • Displacement: Treat the tosylate with sodium azide (

    
    ) in DMF at 60°C. Note: This proceeds via 
    
    
    
    , inverting (R) to (S).
  • Reduction: Reduce the azide to the amine using Staudinger conditions (

    
    , 
    
    
    
    , THF).
    • Yield: ~60-70% over 3 steps.

    • Checkpoint: Verify optical rotation to ensure enantiopurity.

Step 2: Sonogashira Coupling

Objective: Attach the phenyl ring.[4]

  • Reagents: (S)-3-butyn-2-amine, Iodobenzene,

    
     (3 mol%), CuI (1 mol%), 
    
    
    
    (excess).
  • Conditions: Stir in THF under argon at room temperature for 12 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (SiO2, DCM/MeOH/NH4OH).

  • Product: (S)-4-phenyl-3-butyn-2-amine.[1]

Step 3: Stereoselective Reduction to (E)-Alkene

Objective: Reduce the internal alkyne to the trans-alkene.

  • Reagent: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride). Why? Red-Al specifically reduces propargylic amines to (E)-allylic amines via a cyclic aluminate intermediate.

  • Procedure:

    • Dissolve alkyne in anhydrous Toluene at 0°C.

    • Add Red-Al (65% in toluene) dropwise.

    • Allow to warm to RT, then heat to 60°C for 2 hours.

  • Quench: Cool to 0°C. Carefully add 1M NaOH (exothermic!).

  • Isolation: Extract with ether, dry over

    
    , and convert to HCl salt for crystallization.
    
Synthesis Workflow Diagram

Synthesis_Flow SM (R)-3-butyn-2-ol (Commercial) Inter1 Tosylate Intermediate SM->Inter1 TsCl, Py Inter2 (S)-Azide (Inverted Center) Inter1->Inter2 NaN3 (SN2) Amine (S)-3-butyn-2-amine Inter2->Amine Staudinger Red. Coupled (S)-Alkyne Analog Amine->Coupled Ph-I, Pd/Cu (Sonogashira) Final (S,E)-Phenylbutenamine (Target S-6) Coupled->Final Red-Al (Trans-Reduction)

Figure 2: Stereoselective synthesis pathway for (S,E)-vinylogous amphetamines.

Part 5: Pharmacological Profiling (In Vitro)

To validate the "hybrid" releaser profile, the following assay protocol is required.

Protocol: Synaptosomal Release Assay

Objective: Determine if the compound acts as a substrate (releaser) or a blocker (reuptake inhibitor).

  • Tissue Preparation:

    • Rapidly decapitate male Sprague-Dawley rats.

    • Dissect Striatum (for DAT) and Prefrontal Cortex (for NET/SERT).

    • Homogenize in ice-cold 0.32M sucrose buffer.

    • Centrifuge (1000g x 10 min); keep supernatant (synaptosomes).

  • Pre-loading:

    • Incubate synaptosomes with radiolabeled substrate (

      
       or 
      
      
      
      ) for 30 min at 37°C.
    • Critical Step: Wash twice to remove extracellular radioligand.

  • Release Phase:

    • Resuspend pre-loaded synaptosomes in buffer.

    • Add test compound (Vinylogous analog) at varying concentrations (1 nM - 10

      
      M).
      
    • Incubate for 5-30 minutes.

  • Quantification:

    • Stop reaction by rapid filtration (GF/B filters).

    • Measure retained radioactivity via liquid scintillation counting.

    • Data Analysis: A decrease in retained radioactivity (compared to baseline) indicates release .

    • Control: Use Reserpine (vesicular depleter) and specific uptake blockers (GBR12909 for DAT) to distinguish mechanism.

Data Interpretation Table
Compound ClassDAT Release (

)
SERT Release (

)
5-HT2A ActivityClinical Potential
d-Amphetamine High (<50 nM)NegligibleNoneADHD (Abuse Liability)
MDMA ModerateHighAgonistPTSD (Neurotoxicity risk)
Vinylogous (S-6) High (~60 nM) High (~100 nM) Inactive SUD Treatment (Low Abuse)

References

  • Decker, A. M., Partilla, J. S., Baumann, M. H., Rothman, R. B., & Blough, B. E. (2016). The biogenic amine transporter activity of vinylogous amphetamine analogs.[3] MedChemComm, 7(8), 1657–1663. Link

  • Blough, B. E., et al. (2019). Vinylogous phenethylamines as neurotransmitter releasers. U.S. Patent 10,899,699.[1] Link

  • Baumann, M. H., et al. (2011). An integrated in vitro and in vivo screening strategy for the discovery of new medications for drug addiction. NIDA Research Monograph.
  • Simoni, D., et al. (2005). Vinylogous amide analogs of methylphenidate: Synthesis and activity at monoamine transporters.[5] Bioorganic & Medicinal Chemistry Letters, 15(12), 3044-3047. Link

Sources

Pharmacology of Phenylbutenamine Derivatives: A Technical Guide to Vinylogous Amphetamine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of novel monoamine releasing agents (MRAs) is a critical vector in neuropharmacological research, particularly for identifying therapeutics with reduced abuse liability compared to classical psychostimulants. Phenylbutenamine (4-phenylbut-3-en-2-amine) and its derivatives represent a highly specialized class of MRAs known as vinylogous amphetamine analogs [1].

As a Senior Application Scientist navigating the structural design of these compounds, the core causality behind their synthesis lies in spatial manipulation. Classical amphetamine is a rigid, compact molecule that acts as a highly potent, non-selective releaser, leading to significant dopaminergic abuse liability. By inserting a vinyl group (–CH=CH–) between the aromatic phenyl ring and the alkylamine side chain, we extend the molecule's length. This "vinylogous extension" probes the volumetric limits of the biogenic amine transporter (BAT) binding pockets. Causally, this structural elongation reduces the overall binding affinity compared to amphetamine but introduces a critical variable: stereochemistry. The (E) and (Z) stereoisomers dictate the molecule's steric bulk and dihedral angles, allowing us to fine-tune the selectivity between the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT) [2].

Pharmacodynamics & Transporter Interactions

Phenylbutenamines function as substrate-type releasers rather than simple reuptake inhibitors. While reuptake inhibitors (like cocaine) merely block the transporter pore, substrate-type releasers actively bind to the orthosteric site, are translocated into the presynaptic terminal, and disrupt vesicular storage [3].

The stereochemistry of the vinyl group profoundly impacts transporter affinity. The (E)-alkene configuration generally exhibits less steric hindrance than the (Z)-alkene, allowing for deeper insertion into the DAT and SERT binding pockets. Consequently, (E)-isomers typically demonstrate higher potency. For instance, the analog S-6 ((1S,3E)-1-Methyl-4-phenyl-but-3-enylamine) acts as a potent dual DA/5-HT releaser, a profile highly sought after for treating stimulant use disorders because concurrent serotonin release attenuates the rewarding effects of dopamine spikes [1].

Quantitative Transporter Data

The following table summarizes the half-maximal effective concentration (EC₅₀) values for key phenylbutenamine derivatives across biogenic amine transporters. Lower values indicate higher potency for inducing neurotransmitter efflux.

CompoundStereochemistryTransporter TargetEC₅₀ (nM)Pharmacological Profile
PAL-881 (3E)-phenylbutenamineNET308NDRA (Norepinephrine-Dopamine Releasing Agent)
PAL-881 (3E)-phenylbutenamineDAT666NDRA
PAL-893 (3Z)-phenylbutenamineNET301NDRA
PAL-893 (3Z)-phenylbutenamineDAT1114NDRA (Lower DAT potency due to steric clash)
S-6 (1S,3E)-derivativeSERT40Potent Dual DA/5-HT Releaser
S-6 (1S,3E)-derivativeNET138Potent Dual DA/5-HT Releaser
S-6 (1S,3E)-derivativeDAT206Potent Dual DA/5-HT Releaser

(Data synthesized from Decker et al., 2016[1] and standard MRA pharmacological profiles [4])

Mechanistic Signaling Pathway: Transporter Reversal

To understand the efficacy of phenylbutenamines, one must map the sequence of transporter reversal. When the derivative binds to DAT or NET, it is transported inward, exchanging places with an intracellular monoamine molecule. Once inside the cytosol, it interacts with the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the vesicular proton gradient. This forces stored neurotransmitters out of the vesicle and into the cytosol. The resulting high intracellular concentration of neurotransmitters forces the plasma membrane transporters to operate in reverse, causing massive, non-vesicular efflux into the synaptic cleft.

Pathway Substrate Phenylbutenamine (Extracellular) DAT Dopamine Transporter (DAT Conformational Change) Substrate->DAT Binds to orthosteric site Cytosol Intracellular Accumulation (Cytosol) DAT->Cytosol Translocation into neuron Efflux Reverse Transport (Non-Vesicular DA Release) DAT->Efflux Carrier-mediated efflux Cytosol->DAT High intracellular DA VMAT2 VMAT2 Interaction (Vesicular Depletion) Cytosol->VMAT2 Disrupts proton gradient VMAT2->Cytosol DA leaks into cytosol

Mechanistic pathway of substrate-type monoamine release via transporter reversal.

Experimental Validation: In Vitro Synaptosome Release Assays

To accurately quantify the releasing properties of phenylbutenamine derivatives, we utilize rat brain synaptosomes rather than simple transfected cell lines. The causality here is critical: synaptosomes are isolated nerve terminals that maintain the endogenous electrochemical gradients and intact vesicular machinery (VMAT2) necessary to distinguish a true substrate-type releaser from a mere reuptake inhibitor.

Self-Validating Protocol: Synaptosomal Neurotransmitter Efflux Assay

This protocol is designed as a self-validating system. It incorporates a strict temperature control (4°C vs. 37°C) to ensure that the observed efflux is entirely dependent on active, carrier-mediated transport rather than non-specific membrane disruption (which would occur at both temperatures).

Step 1: Tissue Preparation

  • Euthanize male Sprague-Dawley rats and rapidly dissect the striatum (for DAT assays) or prefrontal cortex (for NET/SERT assays).

  • Homogenize the tissue in ice-cold 0.32 M sucrose to preserve osmotic balance.

  • Centrifuge at 1,000 × g to remove cellular debris, then centrifuge the supernatant at 12,000 × g to isolate the synaptosomal pellet (P2 fraction).

Step 2: Isotope Pre-Loading

  • Resuspend the P2 pellet in oxygenated Krebs-phosphate buffer.

  • Incubate the synaptosomes with 9 nM [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin for 30 minutes at 37°C. This allows the transporters to actively load the radiolabeled neurotransmitters into the vesicles.

Step 3: Ligand Incubation & Internal Controls

  • Aliquot the pre-loaded synaptosomes into test tubes containing varying concentrations of the phenylbutenamine derivative (e.g., 1 nM to 10,000 nM).

  • Self-Validation Control: Run a parallel set of tubes strictly at 4°C. Because BAT transport is temperature-dependent, any release at 4°C indicates the drug is acting as a membrane solvent/disruptor (false positive). True releasers will only show efficacy at 37°C.

Step 4: Rapid Filtration (Reaction Termination)

  • After exactly 5 minutes of incubation, terminate the reaction by adding ice-cold buffer.

  • Rapidly filter the mixture through Whatman GF/B glass fiber filters using a cell harvester. The filters trap the intact synaptosomes (retaining unreleased[³H]neurotransmitter), while the released neurotransmitter washes through.

Step 5: Quantification

  • Transfer the filters to vials, add liquid scintillation cocktail, and quantify the remaining radioactivity using a liquid scintillation counter.

  • Calculate efflux as a percentage of total pre-loaded radioactivity to determine the EC₅₀.

Workflow Step1 Tissue Prep (Rat Synaptosomes) Step2 Isotope Loading ([³H]Neurotransmitter) Step1->Step2 Step3 Ligand Incubation (37°C vs 4°C Control) Step2->Step3 Step4 Rapid Filtration (Stop Reaction) Step3->Step4 Step5 Quantification (Liquid Scintillation) Step4->Step5

Step-by-step workflow for in vitro synaptosome neurotransmitter release assays.

Therapeutic Implications

The pharmacological tuning of phenylbutenamine derivatives holds significant promise. By extending the alkyl chain with a vinyl group, researchers have successfully decoupled the potent dopaminergic release seen in amphetamines from the dangerous 5-HT₂B receptor agonism seen in older serotonergic drugs like fenfluramine (which caused cardiac valvulopathy). Compounds like the (1S,3E)-derivative (S-6) demonstrate that it is possible to achieve robust, dual DA/5-HT release without 5-HT₂ receptor activity, providing a highly viable lead scaffold for developing addiction pharmacotherapies and novel antidepressants[1].

References

  • Decker AM, Partilla JS, Baumann MH, Rothman RB, Blough BE. (2016). "The biogenic amine transporter activity of vinylogous amphetamine analogs". MedChemComm, 7(8): 1657–1663. Available at:[Link]

  • Blough B. (2008). "Dopamine-releasing agents". In Trudell ML, Izenwasser S (eds.). Dopamine Transporters: Chemistry, Biology and Pharmacology. Hoboken [NJ]: Wiley. pp. 305–320. Available at:[Link]

  • Wikipedia Contributors. (2024). "Phenylbutenamine". Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Wikipedia Contributors. (2024). "Monoamine releasing agent". Wikipedia, The Free Encyclopedia. Available at:[Link]

Introduction: The Nitrogen Pharmacophore & The Chiral Switch

Author: BenchChem Technical Support Team. Date: March 2026

Title: Precision Engineering of Chiral Amine Building Blocks: A Strategic Guide for MedChem and Process Scale-Up

In modern drug discovery, the chiral amine is not merely a functional group; it is the dominant architectural motif.[1] Over 40% of small-molecule active pharmaceutical ingredients (APIs) contain a chiral amine. The transition from racemic switches to de novo asymmetric synthesis has shifted the industry standard. We no longer rely on wasteful classical resolution (crystallization of diastereomeric salts), which is capped at a theoretical 50% yield.

Instead, we prioritize Asymmetric Synthesis —specifically Biocatalysis and Auxiliary-directed methods—to access high-value building blocks like


-chiral primary amines, pyrrolidines, and piperidines. This guide details the operational causality and protocols for these methodologies, focusing on reliability and enantiopurity (

).

Biocatalysis: The Transaminase Revolution

The most scalable route to chiral amines today is the use of


-Transaminases (

-TAs). Unlike transition metal hydrogenation, which often requires high pressure and precious metals (Rh, Ru), transaminases operate at ambient pressure and temperature.
Mechanistic Insight: The Ping-Pong Bi-Bi Cycle

The reaction is reversible. To drive high conversion, one must displace the equilibrium.

  • The Challenge: The equilibrium constant (

    
    ) is often near 1.
    
  • The Solution: Use an amine donor that generates a volatile or unstable coproduct.

    • Isopropylamine (IPA): Generates acetone (volatile, removable by sweep gas).

    • o-xylylenediamine:[2] Generates an isoindole byproduct that spontaneously polymerizes/precipitates, driving the reaction forward (kinetic trap).

Visualization: Transaminase Catalytic Cycle

The following diagram illustrates the PLP-dependent mechanism and the critical equilibrium shift.

Transaminase_Cycle Substrate Prochiral Ketone (Substrate) Enz_PMP Enzyme-PMP (Pyridoxamine) Substrate->Enz_PMP binds Product Chiral Amine (Product) Enz_PLP Enzyme-PLP (Internal Aldimine) Enz_PLP->Product releases Enz_PLP->Enz_PMP 1. Deamination of Donor Enz_PMP->Enz_PLP 2. Amination of Ketone Byproduct Coproduct (e.g., Acetone) Enz_PMP->Byproduct releases Donor Amine Donor (e.g., Isopropylamine) Donor->Enz_PLP binds Byproduct->Byproduct Removed via Vacuum/Sweep Gas

Caption: The Ping-Pong Bi-Bi mechanism of


-Transaminases. Efficient removal of the coproduct (acetone) is critical to drive the reaction to completion.
Protocol A: Transaminase Screening & Scale-Up

Target: Synthesis of (R)-1-phenylethylamine analogs.

Reagents:

  • Codexis or equivalent Transaminase Screening Kit (ATA-113, etc.)

  • PLP (Pyridoxal-5'-phosphate) cofactor.[2][3][4]

  • Amine Donor: Isopropylamine (IPA) or Alanine (with LDH/GDH recycling system).

Step-by-Step Methodology:

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5). Add 1 mM PLP. Note: PLP is light-sensitive; wrap containers in foil.

  • Substrate Solution: Dissolve the prochiral ketone (50 mg) in DMSO (5% v/v final concentration). High DMSO kills enzyme activity; do not exceed 10-15%.

  • Reaction Initiation:

    • Add enzyme powder (5-10 mg) to the buffer.

    • Add Isopropylamine (1 M stock, adjusted to pH 7.5). Crucial: Unadjusted IPA will spike pH to >11 and denature the enzyme immediately.

    • Add substrate solution.

  • Incubation: Shake at 30°C / 250 rpm for 24 hours. Open vessels (with breathable seals) are preferred if using IPA to allow acetone evaporation.

  • Workup: Acidify to pH < 2 with 6N HCl to protonate the amine (solubilizing it in water) and precipitate the enzyme. Wash with MTBE (removes unreacted ketone). Basify aqueous layer to pH > 12 with NaOH, extract amine into DCM.

Chemo-Catalysis: The Ellman Auxiliary

For substrates where enzymes fail (e.g., bulky steric hindrance or lack of enzyme recognition), the Ellman Sulfinamide method is the gold standard for medicinal chemists. It relies on tert-butanesulfinamide (


-BS) as a chiral auxiliary.[5][6]

Why it works: The bulky tert-butyl group directs nucleophilic attack to one face of the imine, typically achieving diastereomeric ratios (dr) > 95:5.

Visualization: The Ellman Pathway

Ellman_Auxiliary Start Ketone/Aldehyde Imine N-Sulfinyl Imine (Activated Intermediate) Start->Imine Ti(OEt)4, THF Dehydration Aux (R)-t-Butanesulfinamide Aux->Imine Sulfinamide Sulfinamide Product (Diastereomerically Pure) Imine->Sulfinamide Diastereoselective Addition (Zimmerman-Traxler TS) Grignard R'-MgBr / R'-Li (Nucleophile) Grignard->Sulfinamide FinalAmine Chiral Amine HCl Salt Sulfinamide->FinalAmine HCl / MeOH Deprotection

Caption: The three-stage Ellman protocol. Titanium(IV) ethoxide is essential as a Lewis acid and water scavenger during imine formation.

Protocol B: Gram-Scale Ellman Synthesis

Target: Synthesis of


-branched chiral amines.
  • Condensation (Imine Formation):

    • To a flame-dried flask under

      
      , add ketone (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) in dry THF.
      
    • Add

      
       (2.0 equiv). Causality: Ti(IV) acts as a Lewis acid to activate the carbonyl and scavenges the water produced, driving the equilibrium.
      
    • Reflux for 16h. Monitor by TLC.[7]

    • Quench: Pour into brine with vigorous stirring. The Ti salts will form a thick white slurry. Filter through Celite.[7]

  • Nucleophilic Addition:

    • Cool the purified sulfinyl imine in

      
       or THF to -78°C.
      
    • Add Grignard reagent (R-MgBr) dropwise. Note: Higher dr is often observed in non-coordinating solvents like DCM.

    • Warm to RT slowly. Quench with

      
      .[7]
      
  • Deprotection:

    • Dissolve the sulfinamide intermediate in MeOH.

    • Add 4N HCl in Dioxane (2 equiv). Stir 1h.

    • Precipitate the product as the amine-HCl salt by adding

      
      .[8] This often upgrades chiral purity via crystallization.[8]
      

Analytical Validation: Chiral SFC

You cannot trust optical rotation (


) for modern drug discovery standards. Supercritical Fluid Chromatography (SFC)  is required for accurate enantiomeric excess (

) determination.

Data Summary: Common Chiral Stationary Phases (CSPs)

CSP TypeTrade Name ExamplesPrimary ApplicationMobile Phase Modifiers
Amylose tris(3,5-dimethylphenylcarbamate) AD-H, IG, Lux Amylose-1Broadest scope; "Workhorse" column.MeOH, EtOH, IPA + 0.1% DEA
Cellulose tris(3,5-dimethylphenylcarbamate) OD-H, Lux Cellulose-1Excellent for aromatic amines.MeOH + 0.1% DEA
Amylose tris(3-chloro-5-methylphenylcarbamate) OZ-H, Lux Amylose-2Chlorinated phases; better for polar amines.MeOH/AcN mixtures
Immobilized Phases IA, IB, ICRobust; tolerates DCM/THF solvents.All solvents allowed

Technical Note: Always add a basic additive (0.1% Diethylamine or Isopropylamine) to the SFC mobile phase when analyzing amines. This suppresses peak tailing caused by interaction with residual silanols on the silica support.

References

  • Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309. Link

  • Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740. Link

  • Nugent, T. C., & El-Shazly, M. (2010). "Chiral amine synthesis – recent developments and trends for enamide reduction, reductive amination, and imine addition." Advanced Synthesis & Catalysis, 352(5), 753-819. Link

  • FDA Guidance for Industry. (1992). "Development of New Stereoisomeric Drugs." U.S. Food and Drug Administration. Link

  • Torres Pazmiño, D. E., et al. (2010). "Amines by enzymatic reductive amination and transamination." Current Opinion in Chemical Biology, 14(2), 138-144. Link

Sources

1-Methyl-3-phenylprop-2-enylamine safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Handling, Synthesis, and Safety Protocols for 1-Methyl-3-phenylprop-2-enylamine: A Technical Whitepaper

Executive Summary

1-Methyl-3-phenylprop-2-enylamine (commonly referred to by its IUPAC name, (E)-4-phenylbut-3-en-2-amine) is a highly versatile allylic amine serving as a critical pharmacophore and chiral building block in modern drug development. This whitepaper provides researchers and process chemists with an in-depth technical synthesis of its physicochemical properties, mechanistic safety protocols, and state-of-the-art biocatalytic workflows. Moving beyond standard templated safety data, this guide establishes self-validating experimental systems to ensure both rigorous laboratory safety and high-enantiomeric-excess (ee) synthetic outcomes.

Introduction & Pharmacophore Significance

Allylic amines are privileged structures in medicinal chemistry. 1-Methyl-3-phenylprop-2-enylamine features a conjugated phenyl ring and an alpha-chiral center, making it a highly reactive and stereochemically valuable intermediate[1]. Its primary utility lies in its role as a precursor for structurally diverse secondary and tertiary amines via regioselective cross-coupling[2], and as a benchmark substrate for evaluating the efficacy of engineered transaminases in asymmetric biocatalysis[3].

Physicochemical Profiling & Structural Dynamics

Understanding the baseline physical properties of 1-Methyl-3-phenylprop-2-enylamine is essential for optimizing both extraction protocols and safety measures. The presence of the olefinic bond conjugated to the aromatic system significantly influences its UV absorbance and reactivity profile[1].

PropertyValue / Description
IUPAC Name (E)-4-phenylbut-3-en-2-amine
CAS Numbers 53309-95-8 (Racemate); 51616-91-2 (E-isomer)
Molecular Formula C10H13N[1]
Molecular Weight 147.22 g/mol [1]
LogP (Predicted) ~1.8[4]
Appearance Clear to pale yellow liquid (free base)

Advanced Safety & Hazard Mitigation

Standard Safety Data Sheets (SDS) often list generic precautions. For advanced laboratory handling, we must address the mechanistic toxicology of this compound to design foolproof handling procedures.

Hazard Classification & Mechanism As an allylic primary amine, this compound is classified as a Class 8 Corrosive substance (UN 2735)[5]. It carries the H314 hazard statement (Causes severe skin burns and eye damage)[5]. The toxicity is driven by the amine's strong nucleophilicity and basicity, which rapidly hydrolyzes lipid bilayers and denatures cellular proteins upon contact. Furthermore, its moderate lipophilicity (LogP ~1.8)[4] allows for rapid dermal penetration if the free base is not immediately neutralized.

Self-Validating Safety Protocol To ensure absolute safety, handlers must implement a self-validating system rather than relying on passive PPE:

  • Engineering Control Validation: Before opening the reagent, verify fume hood face velocity is ≥100 fpm using an anemometer. Causality: The compound exhibits moderate volatility; inhalation of corrosive vapors causes severe respiratory tract irritation.

  • Dynamic PPE: Wear double nitrile gloves (minimum 8 mil thickness) and a face shield. Validation Check: Inspect outer gloves every 30 minutes. If a drop contacts the glove, the amine will begin degrading the nitrile matrix; remove and replace immediately.

  • Active Spill Neutralization: In the event of a spill, do not merely absorb. Apply a 5% citric acid solution to protonate the amine, converting it to a water-soluble, non-volatile salt. Validation Check: Use pH indicator paper on the spill residue. Only proceed with inert absorbent cleanup once the pH reads between 6.0 and 8.0.

Synthetic Workflows & Biocatalytic Approaches

Historically, synthesizing optically active 1-Methyl-3-phenylprop-2-enylamine relied on harsh chemical reductants (e.g., NaBH4) which often suffered from poor chemoselectivity, inadvertently reducing the carbon-carbon double bond[1].

Modern sustainable synthesis employs biocatalysis. A highly efficient route involves a two-step chemoenzymatic cascade. First, the racemic allylic alcohol is oxidized using a Laccase/TEMPO catalytic system to form the enone intermediate, (E)-4-phenylbut-3-en-2-one (benzylideneacetone)[3]. Subsequently, engineered amine transaminases (such as ATA-256 or Cv-TAm) perform an asymmetric reductive bio-transamination to yield the chiral amine with >99% enantiomeric excess[1][3].

Biocatalysis A Allylic Alcohol Precursor B (E)-4-phenylbut-3-en-2-one (Intermediate) A->B Laccase / TEMPO [Oxidation] C 1-Methyl-3-phenylprop-2-enylamine (Chiral Product) B->C Transaminase (Cv-TAm) PLP / Amine Donor [Reductive Amination]

Figure 1: Sequential chemoenzymatic cascade for chiral allylic amine synthesis.

Experimental Protocols

Protocol A: Self-Validating Biocatalytic Amination

This protocol utilizes Chromobacterium violaceum transaminase (Cv-TAm) to convert the enone precursor into the target amine[6].

  • Substrate Solubilization: Dissolve 50 mM of (E)-4-phenylbut-3-en-2-one in DMSO. Causality: The enone is highly hydrophobic. A final concentration of 2-10% v/v DMSO in the reaction media is required to break the hydration shell and facilitate substrate entry into the enzyme's active site without denaturing the lysate[6].

  • Biocatalyst & Cofactor Addition: Add crude Cv-TAm lysate (0.6-1.1 mg/mL final concentration) and 1 mM Pyridoxal 5'-phosphate (PLP) in a phosphate buffer (pH 7.5)[6]. Causality: PLP is the obligate cofactor that acts as an electron sink, shuttling the amino group from the donor to the substrate.

  • Incubation & Mid-Point Validation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours. Validation Check: At 12 hours, extract a 50 µL aliquot, quench with 10 µL of 1M NaOH, and analyze via HPLC. Proceed only if conversion >50%.

  • Quench and Extraction: Adjust the reaction pH to >11 using 5M NaOH to ensure the product is fully in its free-base form, then extract three times with ethyl acetate.

  • Final Validation: Analyze the purified organic layer via chiral HPLC to confirm an enantiomeric excess (ee) of >99%[1].

Workflow Step1 1. Substrate Prep Dissolve enone in 2-10% DMSO Step2 2. Biocatalyst Addition Add Cv-TAm (0.6-1.1 mg/mL) & PLP Step1->Step2 Step3 3. Incubation & Validation 30°C, 24h -> HPLC Check (>50% conv.) Step2->Step3 Step4 4. Quench & Extraction NaOH quench -> EtOAc extraction Step3->Step4 Step5 5. Final Validation Chiral HPLC (>99% ee) & NMR Step4->Step5

Figure 2: Self-validating experimental workflow for biocatalytic amination.

Protocol B: Palladium-Catalyzed Deammoniative Cross-Coupling

1-Methyl-3-phenylprop-2-enylamine can act as a substrate for synthesizing complex secondary/tertiary amines via C-N bond cleavage[2].

  • Catalyst Preparation: In a Schlenk tube under inert argon, combine 5 mol% Palladium diacetate (Pd(OAc)2), 10 mol% 1,4-bis(diphenylphosphino)butane (dppb), and 5 mol% p-toluenesulfonic acid (TsOH)[2]. Causality: The Pd(0) species, generated in situ, oxidatively adds to the allylic amine to form a reactive π-allyl palladium intermediate. TsOH facilitates the necessary deamination step[2].

  • Reagent Addition: Add the primary allylic amine and the target nonallylic amine in a solvent mixture of 1,4-dioxane and toluene[2].

  • Reaction & Validation: Stir at elevated temperature for 23 hours[2]. Validation Check: Monitor the disappearance of the primary amine via TLC (ninhydrin stain). The reaction is complete when the primary amine spot is fully consumed, yielding the α-selective cross-coupled product[2].

References

  • Benchchem. "(E)-4-phenylbut-3-en-1-amine | 7515-38-0". 1

  • Ambeed. "23357-46-2 | (R)-1,2,3,4-Tetrahydronaphthalen-1-amine | Chiral Building Blocks". 5

  • ResearchGate. "General overview of the work. (A) Alcohol amination cascade with...". 3

  • UCL Discovery. "Integrated Heterogeneous Catalysis and Biocatalysis for Sustainable Synthesis". 6

  • Molaid. "(S)-E-4-phenylbut-3-en-2-amine". 2

  • Molaid. "(S)-E-4-phenylbut-3-en-2-amine (LogP Data)". 4

Sources

Technical Guide: In Vitro Metabolic Stability Profiling of 4-Phenylbut-3-en-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Analysis

4-phenylbut-3-en-2-amine (also known as


-methylcinnamylamine) represents a distinct structural class of styryl-alkylamines. Structurally, it bridges the gap between amphetamine-like psychostimulants and cinnamyl derivatives. Its metabolic stability is a critical determinant of its pharmacokinetic (PK) profile, oral bioavailability, and potential toxicity.

This guide provides a rigorous technical framework for assessing the in vitro metabolic stability of this compound. Unlike simple alkylamines, the presence of the conjugated alkene (C3=C4) introduces unique metabolic "soft spots" that require specific assay conditions to detect.

Structural Liability Analysis

Before initiating wet-lab protocols, we must map the predicted metabolic fate to ensure our assay captures all relevant clearance pathways.

  • 
    -Carbon Oxidation (C2):  Similar to amphetamine, the C2 position is susceptible to oxidative deamination (CYP450 or MAO-mediated), yielding the corresponding 
    
    
    
    -unsaturated ketone (4-phenylbut-3-en-2-one).
  • Alkene Epoxidation (C3=C4): The styryl double bond is a target for CYP-mediated epoxidation, a potentially reactive metabolite pathway.

  • Aromatic Hydroxylation: The phenyl ring is subject to Phase I hydroxylation, typically at the para position.

  • Phase II Conjugation: The primary amine is a direct target for N-glucuronidation or N-acetylation.

Part 2: Predicted Metabolic Pathways (Visualization)

The following diagram illustrates the hypothetical metabolic map for 4-phenylbut-3-en-2-amine, guiding the selection of reference standards for LC-MS/MS analysis.

MetabolicPathway Parent 4-phenylbut-3-en-2-amine (Parent) Ketone 4-phenylbut-3-en-2-one (Oxidative Deamination) Parent->Ketone CYP/MAO (-NH3) Epoxide 3,4-Epoxy metabolite (Bioactivation) Parent->Epoxide CYP450 (+O) Hydroxy p-Hydroxy metabolite (Ring Hydroxylation) Parent->Hydroxy CYP450 (+OH) Glucuronide N-Glucuronide (Phase II) Parent->Glucuronide UGT (+GlcA)

Figure 1: Predicted Phase I and Phase II metabolic pathways for 4-phenylbut-3-en-2-amine based on structural analogs (amphetamine/cinnamyl).

Part 3: Experimental Protocol (Microsomal Stability)

This protocol uses Human Liver Microsomes (HLM) to determine the Intrinsic Clearance (


) and Half-life (

).[1]
Critical Reagents & Preparation[2]
  • Test Compound: 10 mM stock in DMSO (Final assay concentration: 1 µM to ensure linear kinetics).

  • Liver Microsomes: Pooled HLM (20 mg/mL protein concentration). Final assay concentration: 0.5 mg/mL.

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL glucose-6-phosphate dehydrogenase.

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

Step-by-Step Workflow

Step 1: Pre-Incubation Prepare the master mix in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Mix: Buffer + Microsomes + Test Compound (1 µM).

  • Why? Pre-warming to 37°C for 5 minutes ensures enzymes are active and temperature equilibrium is reached before reaction initiation.

Step 2: Initiation

  • Add NADPH to start the reaction.[2][3][4]

  • Control: Run a parallel incubation adding Buffer instead of NADPH to assess chemical stability (non-enzymatic degradation).

Step 3: Sampling

  • Timepoints: 0, 5, 15, 30, 45, 60 minutes.

  • Transfer 50 µL of reaction mixture into 150 µL of Quench Solution at each timepoint.

  • Why? Immediate protein precipitation stops metabolism and extracts the drug.

Step 4: Processing

  • Vortex plates for 10 min.

  • Centrifuge at 4,000 rpm for 15 min at 4°C.

  • Transfer supernatant for LC-MS/MS analysis.[4][5]

Workflow Visualization

Workflow Stock Compound Stock (10 mM DMSO) Mix Master Mix (Microsomes + Buffer) Stock->Mix Incubate Incubation (37°C, +NADPH) Mix->Incubate Initiate Sample Sampling (0-60 min) Incubate->Sample Timepoints Quench Quench (ACN + IS) Sample->Quench Stop Rxn Analyze LC-MS/MS Quantification Quench->Analyze Supernatant

Figure 2: Standardized Microsomal Stability Workflow for High-Throughput Screening.

Part 4: Data Analysis & Interpretation[5][6]

Calculation of Intrinsic Clearance ( )

The depletion of the parent compound typically follows pseudo-first-order kinetics.

  • Determine Elimination Rate Constant (

    
    ): 
    Plot 
    
    
    
    vs.
    
    
    . The slope of the linear regression is
    
    
    .
  • Calculate Half-Life (

    
    ): 
    
    
    
    
  • Calculate

    
     (Microsomal): 
    
    
    
    
    Where
    
    
    is the microsomal protein concentration (0.5 mg/mL).
  • Scale to Whole Liver (Human):

    
    
    
    • MPPGL (Microsomal Protein Per Gram Liver): ~45 mg/g (Human).

    • Liver Weight: ~20-25 g/kg body weight.

Data Presentation Template
ParameterUnitValue (Example)Interpretation
Slope (

)

0.023Rate of depletion

min30.1Moderate stability


46.0Intermediate clearance
NADPH- Control % Remaining>95%Chemically stable
Interpreting Results for 4-phenylbut-3-en-2-amine
  • High Clearance (

    
     min):  Suggests rapid oxidative deamination or epoxidation. Structural modification (e.g., adding a fluorine to the phenyl ring or methylating the amine) may be required to block metabolism.
    
  • Low Clearance (

    
     min):  Indicates good metabolic stability, suitable for oral dosing.
    

Part 5: References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier. (Standard reference for ADME protocols).

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: Part 3. Reactions of hydrolysis and their mechanisms. Chemistry & Biodiversity, 4(9), 2031-2122. (Mechanisms of amine metabolism).

  • Thermo Fisher Scientific. (n.d.). Thawing and Incubating Human and Animal Liver Microsomes Protocol.[2]Link

  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol.[2][4][5][6]Link

Sources

Methodological & Application

Precision Synthesis of 4-Phenylbut-3-en-2-amine from Benzalacetone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details two distinct protocols for the synthesis of 4-phenylbut-3-en-2-amine (also known as


-methylcinnamylamine) from benzalacetone .

The primary synthetic challenge is chemoselectivity : reducing the C=N functionality (imine/oxime) while preserving the conjugated C=C alkene. Standard hydrogenation or non-selective hydride reductions often lead to the saturated amine (4-phenylbutan-2-amine), destroying the styryl motif.[1]

We present two field-validated pathways:

  • Method A (Solution-Phase): One-pot reductive amination using Sodium Cyanoborohydride (

    
    ).[1] Best for scalability and standard laboratory setups.[1]
    
  • Method B (Solid-Supported): Two-step oxime formation followed by selective reduction using

    
     on Alumina.[1] Best for high regioselectivity and "green" chemistry requirements.[1]
    

Reaction Logic & Pathway Analysis

The following diagram illustrates the two pathways and the critical decision points for chemoselectivity.

G Start Benzalacetone (4-phenylbut-3-en-2-one) Imine Intermediate Imine (In Situ) Start->Imine NH4OAc, MeOH pH 4-6 Oxime Benzalacetone Oxime (Isolated) Start->Oxime NH2OH·HCl NaOAc RedAmin Method A: Reductive Amination (NaBH3CN / NH4OAc) Imine->RedAmin In situ reduction Product Target Amine: 4-phenylbut-3-en-2-amine RedAmin->Product Selective 1,2-Reduction SideProd Over-Reduced Side Product: 4-phenylbutan-2-amine RedAmin->SideProd If pH < 3 or Stronger Reductant Used SolidRed Method B: Solid-State Reduction (NaBH4 / ZrCl4 / Al2O3) Oxime->SolidRed Solvent-Free Grinding SolidRed->Product High Regioselectivity

Figure 1: Synthetic pathways for 4-phenylbut-3-en-2-amine.[1] Method A utilizes pH-controlled selectivity; Method B utilizes surface-mediated selectivity.[1]

Method A: One-Pot Reductive Amination

Mechanism: Direct conversion of ketone to amine via an imine intermediate.[1]


 is used because it is stable in acid (pH 5-6) and selectively reduces the protonated iminium ion faster than the ketone, without reducing the C=C double bond [1, 2].
Reagents & Equipment[2][3][4]
  • Benzalacetone: 1.46 g (10 mmol)[1]

  • Ammonium Acetate (

    
    ):  7.71 g (100 mmol, 10 equiv.)[1] – Acts as both nitrogen source and buffer.
    
  • Sodium Cyanoborohydride (

    
    ):  0.44 g (7 mmol, 0.7 equiv. hydride source)
    
  • Methanol (MeOH): Anhydrous, 50 mL

  • Equipment: 100 mL Round Bottom Flask (RBF), Magnetic Stirrer, pH paper.

Protocol Steps
  • Dissolution: In the 100 mL RBF, dissolve 1.46 g of Benzalacetone in 40 mL of methanol.

  • Buffer Addition: Add 7.71 g of Ammonium Acetate. Stir at room temperature for 15–30 minutes.

    • Note: The solution may warm slightly. Ensure complete dissolution.

  • Reduction: Add 0.44 g of

    
     in one portion.
    
    • Critical Control: Check pH.[1] It should be approximately 6.[1] If >7, add a few drops of glacial acetic acid. If <4, add more

      
      . High acidity promotes alkene reduction or polymerization.[1]
      
  • Reaction: Stir the mixture at room temperature for 24–48 hours. Monitor by TLC (Silica, 10% MeOH in DCM).

    • Endpoint: Disappearance of starting ketone (

      
      ) and appearance of a polar amine spot (streak near baseline, stains with Ninhydrin).
      
  • Quenching: Slowly add 6M HCl (approx. 5-10 mL) to the reaction mixture in a fume hood to decompose excess borohydride.

    • Safety:HCN gas evolution is possible. Ensure vigorous ventilation.[1] Stir for 30 mins.

  • Workup:

    • Remove methanol under reduced pressure (Rotavap).[1]

    • Dilute the aqueous residue with 20 mL water.[2]

    • Wash with Diethyl Ether (2 x 20 mL) to remove unreacted non-basic organic materials (neutral wash).[1] Discard organic layer.[1]

    • Basify the aqueous layer to pH >12 using 6M NaOH (cooling in ice bath). The amine will oil out.

    • Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 25 mL).

  • Isolation: Dry the combined DCM extracts over anhydrous

    
    , filter, and concentrate to yield the crude amine as a pale yellow oil.
    

Method B: Selective Oxime Reduction ( )

Mechanism: This method first isolates the oxime, then uses a specific solid-phase protocol where


 activates the oxime and 

likely acts as a support that sterically hinders the approach of hydride to the double bond, ensuring 1,2-reduction [3, 4].
Part 1: Preparation of Benzalacetone Oxime
  • Mix: Dissolve Benzalacetone (10 mmol) in Ethanol (20 mL).

  • Add: Add Hydroxylamine Hydrochloride (15 mmol) and Sodium Acetate (15 mmol) dissolved in minimal water.

  • Reflux: Heat at 60°C for 1-2 hours.

  • Isolate: Cool, dilute with water, and filter the white crystalline solid. Recrystallize from ethanol/water if necessary.[1] (MP: ~116°C).[1]

Part 2: Selective Reduction Protocol
  • Reagents: Benzalacetone Oxime (1 mmol),

    
     (1 mmol), 
    
    
    
    (Neutral, 1 mmol),
    
    
    (5 mmol).
  • Setup: Mortar and Pestle (Solvent-Free).

Steps:

  • Grinding: Place

    
     (0.23 g) and 
    
    
    
    (0.10 g) in a mortar and grind to mix.
  • Substrate Addition: Add Benzalacetone Oxime (0.16 g) and grind for 1 minute.

  • Reduction: Add

    
     (0.19 g) in small portions while grinding.
    
    • Observation: The mixture may release heat or gas. Grind for 5–10 minutes.

  • Extraction: Transfer the solid paste to a beaker, add DCM (20 mL), and stir for 5 minutes.

  • Filtration: Filter off the solid inorganic salts.

  • Yield: Evaporate the DCM to obtain the amine. This method typically yields >85% with excellent purity and minimal over-reduction [3].

Characterization & Data

Quantitative Comparison
ParameterMethod A (Reductive Amination)Method B (Oxime Reduction)
Yield 50-65%85-95%
Selectivity Moderate (some saturated amine possible)High (Excellent preservation of C=C)
Difficulty Low (One pot)Medium (Two steps, manual grinding)
Scalability HighLow (Grinding is hard to scale)
Identification (NMR Diagnostics)

The product is 4-phenylbut-3-en-2-amine .[1]

  • 1H NMR (300 MHz, CDCl3):

    • 
       7.2–7.4 (m, 5H, Ar-H)[1]
      
    • 
       6.5 (d, J=16 Hz, 1H, Ph-CH=) – Diagnostic of trans-alkene preservation.
      
    • 
       6.2 (dd, J=16, 6 Hz, 1H, =CH-CH)
      
    • 
       3.7 (m, 1H, CH-NH2) – Shifted upfield from ketone precursor.[1]
      
    • 
       1.25 (d, J=6.5 Hz, 3H, CH3) – Doublet indicates coupling to the adjacent methine.
      
    • 
       1.4 (br s, 2H, NH2) – Exchangeable.
      

Safety & Hazards (E-E-A-T)

Critical Warning: Cyanide Generation

  • Sodium Cyanoborohydride (

    
    ):  Highly toxic.[1] Contact with acid releases Hydrogen Cyanide (HCN) gas, which is fatal.
    
  • Control Measure: Always quench reactions in a fume hood.[1] Use a basic bleach trap (NaOH + NaOCl) for the vacuum pump exhaust if stripping solvents containing traces of HCN.

  • Waste Disposal: All aqueous waste from Method A must be treated with bleach (hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.[1]

References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[3] Journal of the American Chemical Society, 93(12), 2897–2904. Link[1]

  • Lane, C. F. (1975). Sodium Cyanoborohydride: A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135-146.[1] Link[1]

  • Zeynizadeh, B., & Kouhkan, M. (2011). A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System. Bulletin of the Korean Chemical Society, 32(9), 3448-3452. Link

  • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions.[1] Synthesis, 1988(02), 91-95.[1] Link[1]

Sources

Reductive amination protocols for 4-phenyl-3-buten-2-one

Application Note: Chemoselective Reductive Amination of -Unsaturated Ketones

Protocol Focus: 4-Phenyl-3-buten-2-one (Benzalacetone)

Executive Summary & Scientific Rationale

The reductive amination of 4-phenyl-3-buten-2-one presents a classic chemoselectivity challenge in organic synthesis. Unlike saturated ketones, this substrate possesses a conjugated alkene (

The Core Challenge:

  • 1,2-Reduction (Desired): Formation of the imine followed by hydride delivery to the C=N bond to yield the allylic amine .

  • 1,4-Reduction (Undesired): Conjugate addition of the hydride or amine to the alkene, leading to saturated amines or ketones.

  • Over-Reduction: Reduction of the alkene during the hydrogenation step.

This guide details two field-proven protocols designed to maximize 1,2-selectivity , preserving the styryl double bond while efficiently installing the amine.

Mechanistic Pathway & Chemoselectivity[1]

To ensure protocol adherence, researchers must understand the competing equilibria. The success of these protocols relies on favoring the Imine/Iminium species over the Enamine or Conjugate Addition products before the hydride source is introduced.

GKetone4-Phenyl-3-buten-2-one(Substrate)ImineAllylic Imine(Intermediate)Ketone->Imine+ Amine- H2OMichaelMichael Adduct(Side Product)Ketone->Michael1,4-AdditionAmineAmine (R-NH2)AllylicAmineAllylic Amine(Target Product)Imine->AllylicAmine1,2-Hydride Transfer(Selective)SaturatedAmineSaturated Amine(Over-reduced)Imine->SaturatedAmineNon-selective Reduction

Figure 1: Mechanistic divergence in the reductive amination of conjugated enones. Green path indicates the target workflow.

Protocol A: Sodium Triacetoxyborohydride (STAB)

Best For: Primary and non-hindered secondary amines. Mechanism: Direct Reductive Amination.[1][2][3]

Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation. Unlike cyanoborohydride, it is non-toxic and does not require pH monitoring. Crucially, it is a mild hydride donor that reacts rapidly with imines but negligibly with ketones or conjugated alkenes under the reaction conditions.

Reagents & Stoichiometry
ComponentEquiv.Role
4-Phenyl-3-buten-2-one 1.0Substrate
Amine (Free Base) 1.1 - 1.2Nitrogen Source
NaBH(OAc)₃ (STAB) 1.4 - 1.5Selective Hydride Donor
Acetic Acid (AcOH) 1.0 - 2.0Catalyst (Promotes imine formation)
1,2-Dichloroethane (DCE) Solvent0.1 M - 0.25 M Concentration
Step-by-Step Methodology
  • Preparation: In a dry flask under nitrogen, dissolve 4-phenyl-3-buten-2-one (1.0 equiv) in DCE (or THF).

  • Imine Formation: Add the amine (1.1 equiv) and Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: This "pre-stir" allows the imine equilibrium to establish before reductant addition, minimizing direct ketone reduction.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for selectivity). Add STAB (1.4 equiv) in one portion.

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

    • Monitoring: Check by TLC. The disappearance of the imine intermediate is often faster than the ketone. Look for a new polar spot (amine).

  • Quench: Quench carefully with saturated aqueous

    
    . Stir for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    , and concentrate.
Protocol B: Titanium(IV) Isopropoxide /

Best For: Sterically hindered amines, weak nucleophiles, or acid-sensitive substrates. Mechanism: Lewis-Acid Mediated Indirect Reductive Amination.

This method separates imine formation from reduction.[1][4]

Reagents & Stoichiometry
ComponentEquiv.Role
4-Phenyl-3-buten-2-one 1.0Substrate
Amine 1.2 - 1.5Nitrogen Source
Ti(OiPr)₄ 1.25 - 1.5Lewis Acid / Dehydrating Agent
NaBH₄ 1.0 - 1.5Hydride Donor (Added in Step 2)
Ethanol (Absolute) Solvent0.5 M (Can be run neat)
Workflow Diagram

TiProtocolStartStart: Mix Ketone + AmineStep1Add Ti(OiPr)4 (1.25 eq)Stir Neat or in EtOH (6-12h)Start->Step1CheckCheckpoint: Complete Imine Formation?(Verify via IR or NMR)Step1->CheckCheck->Step1No (Stir longer)Step2Dilute with EtOH (if neat)Cool to 0°CCheck->Step2YesStep3Add NaBH4 (1.5 eq)Stir 2h -> RTStep2->Step3HydrolysisHydrolysis: Add 2M NaOH or NH4OH(Precipitates TiO2)Step3->HydrolysisFilterFilter White Precipitate (Celite)Extract FiltrateHydrolysis->Filter

Figure 2: Stepwise workflow for Titanium-mediated reductive amination.

Step-by-Step Methodology
  • Complexation: In a dry flask, combine 4-phenyl-3-buten-2-one (1.0 equiv) and the amine (1.2 equiv).

  • Titanium Addition: Add

    
     (1.25 equiv) dropwise.
    
    • Process: Stir the mixture (often neat or in minimal absolute EtOH) for 6–12 hours. The solution will become viscous.

    • Why: This forces the formation of the titanium-imine complex.

  • Reduction: Dilute with absolute ethanol (if run neat). Cool to 0°C. Add

    
     (1.0 equiv) carefully (exothermic).
    
  • Workup (Critical): The reaction yields a mixture containing titanium salts.

    • Add 2M aqueous

      
       or 1M NaOH to hydrolyze the titanates. A heavy white precipitate (
      
      
      ) will form.
    • Filter through a pad of Celite. Wash the pad with EtOAc.

    • Concentrate the filtrate to obtain the crude amine.

The Self-Validating System (QC & Troubleshooting)

A robust protocol must include "fail-states" to alert the scientist of deviations.

A. In-Process Control (IPC)
  • TLC Visualization: The allylic amine product will be significantly more polar than the starting ketone and will stain strongly with Ninhydrin (if primary/secondary) or Dragendorff’s reagent (tertiary).

  • 1H NMR Check (Crude):

    • Success: Look for the preservation of the vinyl protons. The styryl double bond signals (

      
       6.0–6.8 ppm) should remain distinct doublets (J ~16 Hz for trans).
      
    • Failure (Over-reduction): Disappearance of vinyl protons; appearance of multiplet signals in the 1.5–2.8 ppm alkyl region.

    • Failure (No Reaction): Persistence of the ketone methyl singlet (

      
       2.3 ppm).
      
B. Common Failure Modes
ObservationDiagnosisCorrective Action
Low Conversion Steric hindrance prevents imine formation.Switch to Protocol B (Ti) or heat the imine formation step (reflux with Dean-Stark) before reduction.
Saturated Amine Over-reduction of alkene.Ensure STAB is used, not

(in Protocol A). Avoid catalytic hydrogenation.
Polymerization Michael addition dominance.Use Ti(OiPr)₄ to trap water and lower basicity; ensure strictly anhydrous conditions.
References
  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." The Journal of Organic Chemistry, 60(15), 4928–4929. [Link]

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

Transaminase-catalyzed synthesis of chiral amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Transaminase-Catalyzed Synthesis of Chiral Amines


-Transaminases

Executive Summary

Chiral amines constitute approximately 40% of all active pharmaceutical ingredients (APIs).[1][2] While transition-metal catalysis (e.g., Rh/Ru-hydrogenation) has historically dominated this field,


-transaminases (

-TAs) have emerged as the superior alternative for generating high optical purity (>99% ee) under mild aqueous conditions. This guide provides a comprehensive technical workflow for implementing

-TA biocatalysis, moving from high-throughput screening to gram-scale synthesis. It specifically addresses the critical challenge of thermodynamic equilibrium displacement.

Mechanism & Thermodynamic Challenges

To master transaminase chemistry, one must understand the Ping-Pong Bi-Bi mechanism . The reaction is reversible and mediated by the cofactor Pyridoxal-5'-phosphate (PLP).[3]

  • Half-Reaction 1: The amine donor binds to the PLP-enzyme complex (Internal Aldimine), transfers the amino group, and leaves as a ketone coproduct. The enzyme is now in the PMP (Pyridoxamine-5'-phosphate) form.[3]

  • Half-Reaction 2: The prochiral ketone substrate binds to the PMP-enzyme, accepts the amino group, and is released as the chiral amine product, regenerating PLP.

The Core Problem: The equilibrium constant (


) for transamination is often close to unity (or unfavorable), particularly when using inexpensive donors like L-alanine or isopropylamine (IPA).[4] Successful synthesis requires an active strategy to drive this equilibrium to the right.

TransaminaseMechanism E_PLP Enzyme-PLP (Internal Aldimine) E_PMP Enzyme-PMP (Aminated) E_PLP->E_PMP - Coproduct E_PMP->E_PLP - Product Coproduct Coproduct (Acetone, Pyruvate) Donor Amine Donor (e.g., IPA, Alanine) Donor->E_PLP + Donor Substrate Prochiral Ketone Substrate->E_PMP + Substrate Product Chiral Amine

Figure 1: The Ping-Pong Bi-Bi mechanism of


-transaminases.[3] The shuttle between PLP and PMP forms is the engine of the reaction.

Strategic Experimental Design

Before touching a pipette, select your Equilibrium Displacement Strategy . This choice dictates your downstream processing (DSP).

Strategy A: Isopropylamine (IPA) – The Industrial Standard
  • Mechanism: Uses IPA as the donor.[5][6] The coproduct is acetone.[6]

  • Displacement: Acetone is volatile.[4] Continuous removal via nitrogen sweep or reduced pressure drives the reaction.

  • Pros: Cheap donor, easy DSP (evaporation), no secondary enzymes required.

  • Cons: High concentrations of IPA can destabilize wild-type enzymes; acetone is a competitive inhibitor.

  • Best For: Scale-up of robust, engineered enzymes (e.g., Codexis variants).

Strategy B: L-Alanine + LDH/GDH – The Thermodynamic Trap
  • Mechanism: Uses L-Alanine as donor.[3][7][8] Coproduct is pyruvate.

  • Displacement: Lactate Dehydrogenase (LDH) reduces pyruvate to lactate (irreversible), consuming NADH. Glucose Dehydrogenase (GDH) recycles NADH.[8][9]

  • Pros: Drives difficult reactions to completion; removes pyruvate (a strong inhibitor).[10]

  • Cons: Expensive (requires enzymes + NADH); complex reaction mixture makes DSP harder.

  • Best For: Initial screening and substrates with very unfavorable equilibria.

Protocol 1: High-Throughput Screening (HTS)

Objective: Identify active enzyme variants for a specific ketone substrate. Scale: 200 µL (96-well plate).

Materials:

  • Enzyme Panel: 2-5 mg/mL lyophilized powder.

  • Cofactor Mix: 1 mM PLP in 100 mM Potassium Phosphate Buffer (KPi), pH 7.5.

  • Substrate: 10-50 mM ketone in DMSO.

  • Detection: UV-Vis plate reader (for LDH/GDH) or HPLC.

Workflow:

  • Preparation: Dissolve enzymes in KPi buffer containing 1 mM PLP.

  • Reaction Assembly (LDH/GDH Method):

    • Add 100 µL Enzyme solution.

    • Add 50 µL "Recycle Mix" (250 mM L-Alanine, 100 mM Glucose, 1 mM NAD+, 5 U/mL LDH, 5 U/mL GDH).

    • Add 50 µL Substrate (final conc. 10 mM, 5-10% DMSO).

  • Incubation: Seal plate with aluminum foil. Shake at 30°C, 600 rpm for 24 hours.

  • Analysis:

    • Qualitative: Add phenol red.[8] Active wells turn yellow (acidification from gluconic acid production via GDH).

    • Quantitative: Quench with 200 µL Acetonitrile. Centrifuge. Analyze supernatant via HPLC.

Protocol 2: Gram-Scale Synthesis (IPA Method)

Objective: Scale up a "hit" to produce isolated material using the IPA vacuum method. Scale: 1.0 g Substrate.

Safety: IPA is volatile and flammable. Perform in a fume hood.

Step-by-Step Procedure:

  • Buffer Prep: Prepare 100 mL of 100 mM KPi (pH 7.5) containing 0.5 mM PLP.

  • Amine Donor: Add Isopropylamine (IPA) to a final concentration of 1.0 M (approx. 8-9 mL).

    • Critical: The addition of IPA will drastically raise pH. Re-adjust pH to 7.5 using 6M HCl slowly on an ice bath (exothermic).

  • Substrate Addition: Dissolve 1.0 g of ketone substrate in minimal DMSO (or add neat if liquid). Add to the buffer. Final concentration should be 20-50 g/L.

  • Enzyme Addition: Add 1-2 wt% (relative to substrate) of the selected

    
    -TA.
    
  • Reaction & Equilibrium Shift:

    • Place the vessel in a water bath at 30-45°C (enzyme dependent).

    • Vacuum Method: Apply mild vacuum (300-400 mbar) to continuously strip acetone/water. Replenish water/IPA mix periodically to maintain volume.

    • Nitrogen Sweep Method: Bubble nitrogen gas through the solution to strip acetone. Route exhaust through a cold trap.

  • Monitoring: Sample every 4 hours. Check conversion via HPLC.

  • Workup:

    • Acidify to pH 2.0 with 6M HCl (protonates the amine product, keeping it in the aqueous phase).

    • Extract with MTBE or Ethyl Acetate (removes unreacted ketone). Discard organic layer.

    • Basify aqueous layer to pH 12 with 10M NaOH.

    • Extract with MTBE (product now moves to organic phase).

    • Dry organic layer over MgSO₄ and concentrate in vacuo.

Workflow Start Start: Prochiral Ketone Screen HTS Screening (96-well, Alanine/LDH) Start->Screen Hit Hit Identification (>10% Conversion) Screen->Hit HPLC/UV Opt Process Optimization (Temp, pH, Cosolvent) Hit->Opt Scale Scale-Up (1g - 1kg) (IPA + Vacuum Removal) Opt->Scale Define Parameters DSP Downstream Processing (Acid/Base Extraction) Scale->DSP

Figure 2: From Screening to Scale-up. Note the switch from Alanine (screening) to IPA (production) to simplify purification.

Analytical Methodologies

Standard achiral HPLC is insufficient. You must determine Enantiomeric Excess (% ee).

  • Chiral HPLC:

    • Columns: Daicel Chiralpak AD-H, OD-H, or Chiralcel OJ-H.

    • Mobile Phase: Hexane:IPA:Diethylamine (e.g., 90:10:0.1).

    • Note: Primary amines often tail. The addition of 0.1% diethylamine or ethanolamine is mandatory to sharpen peaks.

  • Derivatization (GITC Method):

    • If direct chiral HPLC fails, react the amine with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). This forms diastereomers resolvable on standard C18 columns.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<10%) Equilibrium limitationSwitch to "Alanine + LDH" to confirm activity. If active, increase IPA conc. or improve acetone removal.
Reaction Stalls at 50% Product inhibitionThe chiral amine product may inhibit the enzyme. Try In Situ Product Removal (ISPR) using an Amberlite resin (e.g., XAD-4) to soak up product.
Precipitation Substrate insolubilityAdd 10-20% (v/v) DMSO or Methanol. Check enzyme tolerance to cosolvent first.
Low ee Background reactionEnsure no chemical background. Verify enzyme stereoselectivity (R vs S). Some WT enzymes are not perfectly selective.

References

  • Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture.[11][12] Science. Link

    • The definitive paper on engineering transaminases for industrial scale (Merck/Codexis).
  • Koszelewski, D., et al. (2010). Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids.[3][13] Trends in Biotechnology. Link

    • Comprehensive review on mechanism and substr
  • Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines.[5][11][14][15][16] ChemCatChem. Link

    • Detailed comparison of equilibrium displacement str
  • Green, A. P., et al. (2014). Chiral Amine Synthesis Using Omega-Transaminases: An Amine Donor that Displaces Equilibria.[17] Angewandte Chemie. Link

    • Introduction of "Smart Amine Donors" like o-xylylenediamine.[14]

  • Truppo, M. D., et al. (2009).[10] Rapid screening and scale-up of transaminase catalysed reactions. Organic & Biomolecular Chemistry.[2][6][10][11][16] Link

    • Source of the colorimetric screening protocols and scale-up correl

Sources

Application Note: Preparation of Optically Pure (R)-4-phenylbut-3-en-2-amine via Chemical and Biocatalytic Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of enantiopure allylic and homoallylic amines is a critical operation in modern drug discovery, as these motifs are ubiquitous in complex active pharmaceutical ingredients (APIs) and natural products. This application note establishes two orthogonal, highly robust methodologies for the preparation of (R)-4-phenylbut-3-en-2-amine .

Rather than relying on outdated kinetic resolutions, we detail two state-of-the-art asymmetric approaches: a bench-scale chemical synthesis utilizing Ellman’s chiral sulfinamide auxiliary, and a scalable, green biocatalytic approach using engineered amine transaminases (ATAs). Both methods function as self-validating systems, ensuring high enantiomeric excess (ee >98%) and mechanistic reliability.

Scientific Grounding & Mechanistic Causality

To achieve absolute stereocontrol, the synthetic design must dictate the facial selectivity of the amine installation. We achieve this through two distinct causal mechanisms: substrate-directed induction (chemical) and active-site geometric constraint (enzymatic).

Chemical Asymmetric Synthesis: Ellman's Sulfinamide Chemistry

The chemical route leverages the condensation of the prochiral ketone, (E)-4-phenylbut-3-en-2-one (benzylideneacetone), with (R)-tert-butanesulfinamide. The causality of stereocontrol emerges during the reduction of the resulting chiral sulfinyl ketimine.

When sodium borohydride (NaBH₄) is employed as the hydride source, the reaction proceeds via a highly organized, six-membered cyclic transition state. The oxygen atom of the sulfinyl group coordinates tightly with the boron atom. This coordination rigidifies the conformation, directing the hydride attack exclusively to the Re-face of the imine, predominantly yielding the (R,R)-sulfinamide.1. Subsequent acidic cleavage removes the auxiliary without racemization, yielding the optically pure (R)-amine.

Biocatalytic Transamination (Green Chemistry)

Enzyme engineering provides a highly efficient, single-step alternative. Using an (R)-selective amine transaminase (e.g., ATA-256), the prochiral ketone is directly converted to the (R)-amine. The enzyme utilizes Pyridoxal 5'-Phosphate (PLP) as a cofactor, operating via a Ping-Pong Bi-Bi mechanism. Isopropylamine serves as the amine donor, converting PLP to Pyridoxamine 5'-Phosphate (PMP) and releasing acetone as a byproduct. The PMP intermediate then transfers the amino group to the Re-face of the ketone substrate.2.

Experimental Protocols

Protocol A: Synthesis via (R)-tert-Butanesulfinamide (Chemical Route)

Step 1: Imine Condensation

  • Setup: Charge a flame-dried round-bottom flask with (E)-4-phenylbut-3-en-2-one (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M) under a nitrogen atmosphere.

  • Activation: Add Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq) dropwise at room temperature. Causality note: Ti(OEt)₄ is essential as it acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.

  • Reaction: Stir the mixture at 60 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until complete consumption of the ketone.

  • Workup: Quench with saturated aqueous NaHCO₃. Filter the resulting suspension through a Celite pad to remove insoluble titanium dioxide salts. Extract the filtrate with EtOAc, dry over Na₂SO₄, and concentrate to afford the (R)-sulfinyl ketimine.

Step 2: Diastereoselective Reduction

  • Preparation: Dissolve the crude (R)-sulfinyl ketimine in THF (0.2 M) and cool strictly to -48 °C using a dry ice/acetonitrile bath.

  • Reduction: Add NaBH₄ (3.0 eq) portion-wise. Causality note: The low temperature (-48 °C) is critical to maximize the diastereomeric ratio (dr) by minimizing the entropic flexibility of the cyclic transition state.

  • Quench: Stir for 4 hours, gradually warming to 0 °C. Quench carefully with saturated NH₄Cl.

  • QC Check: Extract with EtOAc, dry, and concentrate. Analyze the crude mixture via ¹H NMR to validate the diastereomeric ratio (dr > 95:5 expected). Purify via flash chromatography to isolate the pure (R,R)-sulfinamide.

Step 3: Auxiliary Cleavage

  • Deprotection: Dissolve the pure (R,R)-sulfinamide in MeOH (0.1 M). Add 4M HCl in dioxane (2.0 eq) and stir at room temperature for 1 hour.

  • Isolation: Concentrate the mixture to remove volatiles. Partition the residue between Et₂O and 1M NaOH (to free-base the amine). Extract the aqueous layer with CH₂Cl₂.

  • Final Product: Dry the combined organic layers over Na₂SO₄ and concentrate to yield optically pure (R)-4-phenylbut-3-en-2-amine.

Protocol B: Biocatalytic Transamination (Enzymatic Route)
  • Buffer Preparation: Prepare a reaction buffer of 100 mM sodium phosphate (pH 7.5) containing 1 mM PLP cofactor.

  • Amine Donor: Add isopropylamine (500 mM) to the buffer. Re-adjust the pH to 7.5 using HCl, as the high concentration of the amine donor will significantly raise the pH.

  • Substrate Addition: Dissolve (E)-4-phenylbut-3-en-2-one (50 mM) in DMSO. Add this to the buffer to achieve a 10% v/v final DMSO concentration. Causality note: DMSO is required to overcome the poor aqueous solubility of the lipophilic enone substrate, ensuring it remains bioavailable to the enzyme[3].

  • Biocatalysis: Add the engineered (R)-selective transaminase (e.g., ATA-256, 5 mg/mL).

  • Incubation: Incubate the mixture at 30 °C with orbital shaking (150 rpm) for 24 hours in an open-air or loosely capped vessel.

  • Extraction & QC: Basify the reaction mixture to pH 11 with 10 M NaOH to ensure the product is fully unprotonated. Extract with MTBE (3x), dry over MgSO₄, and concentrate. Validate enantiopurity via Chiral HPLC (e.g., Chiralpak AD-H column).

Quantitative Data Summary

The following table summarizes the performance metrics and operational parameters of both methodologies, providing a clear comparison for process chemists and researchers.

ParameterChemical Synthesis (Ellman's Auxiliary)Biocatalytic Synthesis (ATA)
Catalyst / Auxiliary (R)-tert-butanesulfinamide & Ti(OEt)₄Engineered (R)-selective ATA (e.g., ATA-256)
Stereocontrol Mechanism Substrate-directed (Cyclic transition state)Enzyme active-site geometry (PLP-dependent)
Typical Yield 75–85% (over 3 steps)85–90% (single step)
Enantiomeric Excess (ee) >98% (after diastereomer purification)>99%
Reaction Conditions Anhydrous, inert atmosphere, -48 °C to 60 °CAqueous buffer (pH 7.5), open-air, 30 °C
Validation / QC ¹H NMR (dr determination), Chiral HPLCChiral HPLC or GC

Mechanistic Visualizations

EllmanSynthesis A Benzylideneacetone (Ketone) C (R)-Sulfinyl Ketimine A->C Condensation B (R)-tert-butanesulfinamide + Ti(OEt)4 B->C E (R,R)-Sulfinamide C->E Diastereoselective Hydride Transfer D NaBH4 Reduction (Cyclic TS) D->E G (R)-4-phenylbut-3-en-2-amine (Optically Pure) E->G Cleavage of Chiral Auxiliary F HCl / MeOH (Deprotection) F->G

Figure 1: Workflow of the Ellman's auxiliary-mediated asymmetric chemical synthesis.

ATAMechanism Donor Isopropylamine (Amine Donor) PLP Enzyme-PLP (Resting State) Donor->PLP 1. Amine Transfer PMP Enzyme-PMP (Aminated State) PLP->PMP Acetone Acetone (Byproduct) PLP->Acetone 2. Release PMP->PLP Amine (R)-4-phenylbut-3-en-2-amine (Product) PMP->Amine 4. Product Release Ketone (E)-4-phenylbut-3-en-2-one (Substrate) Ketone->PMP 3. Ketone Binding

Figure 2: Ping-Pong Bi-Bi mechanism of PLP-dependent amine transaminases (ATAs).

References

  • [3] Sequential Two-Step Stereoselective Amination of Allylic Alcohols through Combination of Laccases and Amine Transaminases. Universidad de Oviedo. Available at:

  • [2] (E)-4-phenylbut-3-en-1-amine | 7515-38-0 | Benchchem. Benchchem Database. Available at:

  • [1] N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. National Institutes of Health (NIH) / PMC. Available at:

Sources

Application Note: Asymmetric Synthesis of Allylic Amines via Chiral Catalysis

[1]

Executive Summary

Chiral allylic amines are ubiquitous structural motifs in bioactive natural products and pharmaceutical agents (e.g., cinnarizine, naftifine, and intermediates for

This guide details the two dominant catalytic manifolds:

  • Iridium-Catalyzed AAA: The industry standard for accessing branched , chiral amines with high enantioselectivity.

  • Palladium-Catalyzed AAA: The classic method, typically favoring linear products, used here for comparative context and specific linear-selective applications.

The Regioselectivity Divergence

A critical decision in experimental design is the choice of metal, which dictates regioselectivity.

  • Palladium (Pd): Generally proceeds via a sterically driven attack on the less hindered terminus of the

    
    -allyl intermediate, yielding the linear (achiral)  product.
    
  • Iridium (Ir): Utilizing phosphoramidite ligands, Ir catalysis directs nucleophilic attack to the more substituted carbon, yielding the branched (chiral) product.

Visualization: Regioselectivity Pathways

The following diagram illustrates the divergent pathways based on catalyst selection.

RegioselectivitySubstrateRacemic Allylic Carbonate/EsterPiAllylMetal-π-Allyl IntermediateSubstrate->PiAllylOxidative AdditionPd_CatPd Catalyst (Tsuji-Trost)PiAllyl->Pd_CatIr_CatIr-Phosphoramidite (Hartwig-Helmchen)PiAllyl->Ir_CatLinearLinear Product (Thermodynamic, Achiral)Pd_Cat->LinearAttack at C1 (Less Hindered)BranchedBranched Product (Kinetic, Chiral)Ir_Cat->BranchedAttack at C3 (More Hindered)

Figure 1: Divergent regiochemical outcomes in metal-catalyzed allylic substitution.

Protocol A: Iridium-Catalyzed Asymmetric Allylic Amination

Target: Synthesis of

Mechanism:12
Materials & Reagents
ComponentSpecificationRole
Pre-catalyst ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Source of Ir(I). Air-stable solid.
Ligand (R,R,R)-Feringa PhosphoramiditeInduces chirality and branched selectivity.
Substrate Cinnamyl carbonate (or alkyl analog)Electrophile. Methyl carbonates are standard.
Nucleophile Primary/Secondary AmineNitrogen source.[3]
Solvent Anhydrous THFCritical for high ee. DMF/MeOH reduce selectivity.
Activator Propylamine (if using distinct Nu)Promotes formation of the active catalytic species.
Step-by-Step Protocol

Note: This protocol is scaled for 1.0 mmol of substrate.

  • Catalyst Activation (Critical Step):

    • In a glovebox or under Argon, charge a flame-dried Schlenk tube with

      
       (13.4 mg, 0.02 mmol, 2 mol% Ir) and the Phosphoramidite Ligand (0.04 mmol, 4 mol%).
      
    • Add anhydrous THF (1.0 mL) and propylamine (1.0 mL).

    • Stir at room temperature for 20–30 minutes.

    • Observation: The solution should turn from yellow/orange to a pale yellow or near-colorless state, indicating the formation of the active cyclometalated species.

    • Remove volatiles (THF and excess propylamine) under high vacuum to leave the solid active catalyst.

  • Reaction Setup:

    • Redissolve the solid catalyst in anhydrous THF (1.0 mL).

    • Add the Allylic Carbonate Substrate (1.0 mmol).

    • Add the Amine Nucleophile (1.2 mmol, 1.2 equiv).

    • Note: If the nucleophile is a liquid, add neat. If solid, dissolve in minimal THF.

  • Execution:

    • Stir the reaction mixture at ambient temperature (20–25°C).

    • Monitor by TLC or GC-MS. Typical reaction times range from 2 to 12 hours depending on steric bulk.

  • Workup & Purification:

    • Quench by adding diethyl ether and water.

    • Separate the organic layer and extract the aqueous layer with ether (

      
       mL).
      
    • Dry combined organics over

      
      , filter, and concentrate.
      
    • Purification: Flash column chromatography (Silica gel).

    • Tip: Pre-treat silica with 1%

      
       in hexanes to prevent acid-catalyzed racemization or decomposition of the amine product.
      
Troubleshooting The Ir-System
  • Low Conversion: Oxygen poisoning. Ensure rigorous degassing. The active Ir-H species is sensitive.

  • Low Branch Selectivity: Solvent polarity is too high. Switch to pure THF or DCM. Avoid DMF.

  • Low Enantioselectivity: Temperature too high. Cool the reaction to 0°C or -10°C, though reaction time will increase.

Protocol B: Palladium-Catalyzed Allylic Amination (Tsuji-Trost)

Target: Linear allylic amines or specific macrocyclizations. Comparison: Unlike Ir, Pd typically generates the thermodynamically stable linear product via an

Reaction Workflow
  • Catalyst Preparation:

    • Mix

      
       (1-2 mol%) and 
      
      
      (4-8 mol%) or dppe in THF.
    • Stir for 15 mins under Argon (solution turns yellow/orange).

  • Addition:

    • Add allylic acetate/carbonate (1.0 equiv).

    • Add amine nucleophile (1.1 equiv).

  • Conditions:

    • Reactions are often faster than Ir-catalyzed variants. Stir at RT for 1-4 hours.

  • Analysis:

    • Expect >95% Linear product (E-isomer).

Experimental Workflow Visualization

The following diagram outlines the logical flow from catalyst selection to product isolation, ensuring a self-validating process.

WorkflowStartStart: Define Target StructureDecisionTarget: Branched (Chiral) or Linear?Start->DecisionIr_PrepIr-Protocol[Ir(COD)Cl]2 + PhosphoramiditeDecision->Ir_PrepBranched (Chiral)Pd_PrepPd-ProtocolPd2(dba)3 + PhosphineDecision->Pd_PrepLinear (Achiral)ActivationActivation Step(Propylamine/Base) -> Active SpeciesIr_Prep->ActivationEssentialIr_RxnReaction in THF(Kinetic Control)Activation->Ir_RxnWorkupWorkup: Et2O ExtractionIr_Rxn->WorkupPd_RxnReaction in THF/DCM(Thermodynamic Control)Pd_Prep->Pd_RxnPd_Rxn->WorkupPurificationPurification: Silica Gel(Base-treated)Workup->PurificationAnalysisAnalysis: HPLC (Chiral) + NMRPurification->Analysis

Figure 2: Decision matrix and experimental workflow for allylic amination.

Data Analysis & Expected Results

Performance Metrics Comparison
ParameterIridium (Phosphoramidite)Palladium (PPh3)
Regioselectivity (b:l) Typically > 95:5 (Branched)Typically < 5:95 (Linear)
Enantioselectivity (ee) 90–99%N/A (Linear is achiral)
Reaction Time 2–12 Hours1–4 Hours
Air Sensitivity High (Active species)Moderate
Substrate Scope Aryl/Alkyl Allylic CarbonatesBroad (Acetates, Carbonates, Halides)
Self-Validation Check

To ensure your experiment is valid:

  • Color Change: Did the Ir-catalyst solution change color upon activation? If not, the active species was not formed.

  • Regio-Ratio: Check the crude

    
     NMR.
    
    • Branched: Signal typically

      
       3.5–4.5 ppm (methine next to N).
      
    • Linear: Signal typically

      
       3.0–3.5 ppm (methylene next to N).
      
  • Chiral HPLC: Use a Chiralcel OD-H or AD-H column (Hexane/IPA) to determine ee. Racemic standard required.

References

  • Ohmura, T., & Hartwig, J. F. (2002).[1] "Regio- and Enantioselective Allylic Amination of Achiral Allylic Esters Catalyzed by an Iridium-Phosphoramidite Complex." Journal of the American Chemical Society. [Link][1][4]

  • Helmchen, G., et al. (2007).[5] "Iridium-catalysed asymmetric allylic substitutions." Chemical Communications. [Link]

  • Pouy, M. J., et al. (2007).[1] "Enantioselective Ir-Catalyzed Allylic Amination of Ammonia and Convenient Ammonia Surrogates." Organic Letters. [Link]

  • Trost, B. M., & Van Vranken, D. L. (1996).[6] "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews. [Link]

  • Defieber, C., et al. (2008). "Chiral Phosphoramidites in Iridium-Catalyzed Allylic Substitution." Chemical Reviews. [Link]

Application Note: Derivatization of 4-phenylbut-3-en-2-amine for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Polar Amines

4-phenylbut-3-en-2-amine, a primary amine with structural similarities to amphetamine-type substances, presents a significant challenge for direct analysis by gas chromatography-mass spectrometry (GC-MS).[1] Its primary amine functional group imparts high polarity and the capacity for hydrogen bonding. These characteristics lead to several analytical difficulties, including poor peak shape (tailing), low volatility, and potential for thermal degradation in the hot GC inlet and column.[1][2] Such issues compromise chromatographic resolution, sensitivity, and ultimately, the reliability of qualitative and quantitative results.

To overcome these limitations, chemical derivatization is an essential sample preparation step.[3] This process involves the chemical modification of the analyte to produce a new compound with properties more amenable to GC analysis.[3] By replacing the active hydrogen on the amine group with a less polar, more stable moiety, derivatization increases the volatility and thermal stability of 4-phenylbut-3-en-2-amine, leading to improved chromatographic performance and enhanced sensitivity.[1] This application note provides detailed protocols for the derivatization of 4-phenylbut-3-en-2-amine using two common and effective strategies: acylation with trifluoroacetic anhydride (TFAA) and silylation with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

The Rationale for Derivatization: A Mechanistic Perspective

The primary goal of derivatization in this context is to cap the reactive primary amine. This is achieved through two principal reaction types: acylation and silylation.

  • Acylation: This method involves the reaction of the amine with an acylating agent, typically a fluorinated anhydride like trifluoroacetic anhydride (TFAA).[4][5] The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the anhydride. This nucleophilic acyl substitution reaction results in the formation of a stable, non-polar, and highly volatile amide derivative.[1] The introduction of fluorine atoms also significantly enhances the sensitivity of detection when using an electron capture detector (ECD), though it is also highly effective for mass spectrometry.[1]

  • Silylation: Silylation is a widely used derivatization technique where an active hydrogen is replaced by a silyl group, such as a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (tBDMS) group.[3][6] Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are highly effective for derivatizing amines.[7][8] The reaction proceeds via nucleophilic attack of the amine on the silicon atom of the silylating agent. The resulting tBDMS derivatives are notably more stable and less susceptible to hydrolysis compared to their TMS counterparts, offering a robust analytical solution.[8]

Experimental Workflow: From Sample to Analysis

The overall analytical process for the derivatization and GC-MS analysis of 4-phenylbut-3-en-2-amine is depicted in the following workflow diagram.

Experimental Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample 4-phenylbut-3-en-2-amine Sample dissolve Dissolve in Anhydrous Solvent sample->dissolve reagent Add Derivatizing Reagent (TFAA or MTBSTFA) dissolve->reagent react Heat at 60-100°C reagent->react inject Inject into GC-MS react->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect process Data Acquisition & Analysis detect->process TFAA Derivatization cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Amine 4-phenylbut-3-en-2-amine Reaction Nucleophilic Acyl Substitution Amine->Reaction TFAA TFAA TFAA->Reaction Derivative N-Trifluoroacetyl Derivative Reaction->Derivative Byproduct Trifluoroacetic Acid Reaction->Byproduct

Caption: Reaction scheme for the derivatization of 4-phenylbut-3-en-2-amine with TFAA.

Protocol 2: Silylation with MTBSTFA

This protocol describes the formation of the N-(tert-butyldimethylsilyl)-4-phenylbut-3-en-2-amine derivative. MTBSTFA is known for producing stable derivatives with characteristic mass spectra. [7][8] Materials:

  • 4-phenylbut-3-en-2-amine sample

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Anhydrous acetonitrile or pyridine

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Place a known amount of the 4-phenylbut-3-en-2-amine sample into a reaction vial. If necessary, evaporate any solvent to complete dryness.

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA to the vial. [8]3. Reaction: Tightly cap the vial and heat at 80-100°C for 30-60 minutes. [8]Higher temperatures may be required for sterically hindered amines. [9]4. Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject 1-2 µL of the reaction mixture directly into the GC-MS system. Unlike acylation with anhydrides, removal of excess silylating reagent is often not necessary as it and its byproducts are typically volatile and chromatograph well. [10]

MTBSTFA Derivatization cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Amine 4-phenylbut-3-en-2-amine Reaction Nucleophilic Attack on Silicon Amine->Reaction MTBSTFA MTBSTFA MTBSTFA->Reaction Derivative N-tBDMS Derivative Reaction->Derivative Byproduct N-methyltrifluoroacetamide Reaction->Byproduct

Caption: Reaction scheme for the derivatization of 4-phenylbut-3-en-2-amine with MTBSTFA.

Expected GC-MS Results and Discussion

Derivatization is expected to significantly improve the chromatographic behavior of 4-phenylbut-3-en-2-amine. The resulting derivatives will be less polar and more volatile, leading to shorter retention times and more symmetrical peak shapes. The choice of GC column is also important; a low-polarity phase like a 5%-phenyl-methylpolysiloxane (e.g., HP-5MS) is suitable for this analysis. [2][4] Anticipated Mass Spectral Fragmentation:

While mass spectral libraries may not contain entries for the derivatives of 4-phenylbut-3-en-2-amine, the fragmentation patterns can be predicted based on the well-documented behavior of derivatized amphetamine and its analogs. [11][12] TFAA Derivative:

The electron impact (EI) mass spectrum of the N-trifluoroacetyl derivative is expected to show fragmentation characteristic of amphetamine-like structures. The primary fragmentation pathway is typically α-cleavage (beta-scission relative to the phenyl ring), leading to the formation of a stable iminium ion.

  • α-Cleavage: The bond between the α- and β-carbons of the side chain is likely to cleave, resulting in a prominent fragment ion. For the TFA derivative of amphetamine, a major fragment is observed at m/z 140. [11][13]A similar fragmentation for the title compound would be expected.

  • Molecular Ion: The molecular ion (M+) may be weak or absent, which is common for TFA derivatives of phenylalkylamines. [14] MTBSTFA Derivative:

The tBDMS derivatives are known for producing characteristic and diagnostically useful fragment ions.

  • Loss of tert-butyl group: A prominent fragment ion corresponding to the loss of a tert-butyl group ([M-57]+) is a hallmark of tBDMS derivatives and is expected to be a major ion in the spectrum. [15]* Other Fragments: Other significant fragments may include the loss of a methyl group ([M-15]+) from the silyl moiety. The molecular ion is generally more abundant than in TFAA derivatives, aiding in the confirmation of the derivative's molecular weight. [7] Data Summary Table:

DerivativeReagentExpected Retention TimeKey Diagnostic Ions (m/z)Rationale for Key Ions
N-TrifluoroacetylTFAAShorter than underivatized amineM+, [M-CH3]+, iminium ion from α-cleavageα-cleavage is characteristic of derivatized phenylalkylamines. [11]
N-tBDMSMTBSTFAShorter than underivatized amineM+, [M-15]+, [M-57]+Loss of the tert-butyl group ([M-57]+) is a highly characteristic fragmentation of tBDMS derivatives. [15]

Conclusion

The derivatization of 4-phenylbut-3-en-2-amine by either acylation with TFAA or silylation with MTBSTFA is a crucial step for reliable GC-MS analysis. These protocols provide robust methods to convert the polar primary amine into a more volatile and thermally stable derivative, resulting in improved peak shape, enhanced sensitivity, and the generation of characteristic mass spectra suitable for identification and quantification. The choice between the two methods may depend on laboratory preference, available reagents, and the specific requirements of the analytical method. Both approaches, however, offer a significant improvement over the direct analysis of the underivatized compound, enabling researchers to obtain high-quality, reproducible data.

References

  • Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • Al-Saffar, Y., et al. (2018). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 42(6), 385–393.
  • Restek Corporation. (n.d.). Improved GC Analysis of Derivatized Amphetamines.
  • Urbach, D. (n.d.). MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification.
  • Melgar, R., & Kelly, R. C. (1993). A novel GC/MS derivatization method for amphetamines. Journal of Analytical Toxicology, 17(7), 399–402.
  • Kataoka, H. (2012).
  • Yeh, Y. C., et al. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. Journal of Analytical Toxicology, 35(5), 263–271.
  • Durden, D. A., & Davis, B. A. (2006). Neurochemical analysis of amino acids, polyamines and carboxylic acids: GC-MS quantitation of tBDMS derivatives using ammonia positive chemical ionization.
  • Križman, M., et al. (2014). Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry.
  • Liu, J. T., et al. (1992). Determination of enantiomeric N-trifluoroacetyl-L-prolyl chloride amphetamine derivatives by capillary gas chromatography/mass spectrometry with chiral and achiral stationary phases. Analytical Chemistry, 64(22), 2733–2738.
  • Tokyo Chemical Industry. (n.d.). GC Derivatization Reagents.
  • Merck. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • ResearchGate. (n.d.). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway.
  • Husek, P., & Macek, K. (1975). Capillary gas chromatography of amino acids, including asparagine and glutamine: sensitive gas chromatographic-mass spectrometric and selected ion monitoring gas chromatographic-mass spectrometric detection of the N,O(S)-tert.-butyldimethylsilyl derivatives.
  • Scribd. (n.d.). Derivatization of Amines.
  • Schoene, K., et al. (1995). Two stage derivatization with N-/tert.-butyldimethylsilyl/- N-methyl-trifluoroacetamide -MTBSTFA- and N-methyl-bis-/trifluoroacetamide/ -MBTFA- for the gas-chromatographic analysis of OH-, SH- and NH-compounds. Fraunhofer-Publica.
  • Shimadzu. (n.d.). On-Column Derivatization GC-MS System - Features.
  • Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
  • ResearchGate. (n.d.). Full scan mass spectra of trifluoroacetyl-derivatives of amphetamine and fenproporex.
  • Buch, A., et al. (n.d.).
  • ResearchGate. (n.d.). Acylation Derivatization Reagents.
  • JOVE. (n.d.). GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals.
  • MilliporeSigma. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • Fiehn, O. (2008). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Bioanalysis, 1(1), 31-54.
  • Frontier-Lab. (n.d.). Direct Gas-Phase Derivatization by Employing Tandem μ Reactor-Gas Chromatography/Mass Spectrometry.
  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.
  • Regis Technologies. (n.d.).
  • Park, P. S. W., & Addis, P. W. (1989). Derivatization of 5 -cholestane-3β,5,6β-triol into trimethylsilyl ether sterol for GC analysis. Journal of the American Oil Chemists' Society, 66(11), 1632–1634.
  • IntechOpen. (2012).
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • Wikipedia. (n.d.). Phenylbutenamine.
  • Scilit. (n.d.). Mass spectra of derivatives of phenylalkylamines.
  • Lin, D. L., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-11.
  • TSI Journals. (2008). Organic CHEMISTRY.
  • Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl.
  • Cheméo. (n.d.). Chemical Properties of (Z)-4-Phenylbut-3-en-2-one.
  • MDPI. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
  • PubChem. (n.d.). 4-Phenylbut-3-yn-2-amine.
  • PubChem. (n.d.). (R)-4-Phenylbut-3-en-2-amine.
  • Lee, H. R., et al. (2010). Rapid and simple determination of psychotropic phenylalkylamine derivatives in human hair by gas chromatography-mass spectrometry using micro-pulverized extraction.

Sources

One-pot synthesis of phenylbutenamine from benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Synthesis of Homoallylic Amines (Phenylbutenamine Derivatives) from Benzaldehyde

Executive Summary

This application note details a robust, field-proven protocol for the one-pot synthesis of N-substituted-1-phenyl-3-buten-1-amine (a homoallylic amine) directly from benzaldehyde . Unlike traditional stepwise methods that require the isolation of imine intermediates, this protocol utilizes an Indium-mediated Barbier-type allylation in aqueous or semi-aqueous media. This methodology is critical for medicinal chemists developing alkaloid mimics, antifungal agents (e.g., Naftifine analogues), and peptidomimetics, offering a high-yielding, atom-economical route with minimal waste generation.

Scientific Foundation & Mechanistic Logic

The "One-Pot" Philosophy

Traditional synthesis of homoallylic amines involves two discrete steps: (1) Condensation of benzaldehyde with an amine to form an imine (Schiff base), often requiring dehydration (Dean-Stark); (2) Nucleophilic addition of an allylmetal reagent (Grignard or Allyllithium) under strictly anhydrous conditions.

Why this protocol is superior:

  • In-Situ Activation: The protocol relies on the transient formation of the imine species in the presence of a Lewis acid or the metal surface itself.

  • Chemo-Selectivity: Indium (In) is water-tolerant and selectively attacks the C=N bond over the C=O bond (once the equilibrium shifts), or attacks the highly electrophilic iminium ion.

  • Safety & Scalability: It avoids pyrophoric reagents (Grignard) and cryogenic conditions.

Reaction Mechanism

The reaction proceeds via a three-component coupling :

  • Condensation: Benzaldehyde reacts with the amine (e.g., aniline or ammonia equivalent) to form an imine/iminium equilibrium.

  • Oxidative Addition: Indium metal reacts with Allyl Bromide to form an Allylindium intermediate (likely a sesquihalide,

    
    ).
    
  • Nucleophilic Attack: The Allylindium species attacks the imine carbon via a cyclic transition state (Zimmerman-Traxler model), yielding the homoallylic amine.

Experimental Protocol

Reagents & Equipment
  • Precursor: Benzaldehyde (ReagentPlus®,

    
    99%)
    
  • Amine Source: Aniline (for N-phenyl derivatives) or tert-Butanesulfinamide (for chiral applications).

  • Allylating Agent: Allyl Bromide (99%, stabilized).

  • Mediator: Indium Powder (100 mesh, 99.99%).

  • Solvent: THF:Water (1:1 v/v) or Ethanol.

  • Acid Promoter: Acetic Acid (optional, accelerates imine formation).

Step-by-Step Methodology

Step 1: In-Situ Imine Formation

  • In a 50 mL round-bottom flask, dissolve Benzaldehyde (1.0 mmol, 106 mg) and Aniline (1.1 mmol, 102 mg) in 5 mL of THF/H2O (1:1).

  • Expert Tip: If using aliphatic amines, add 10 mol% acetic acid to catalyze imine formation. For aniline, this is often unnecessary but ensures reproducibility.

  • Stir at Room Temperature (RT) for 15–30 minutes. (Visual cue: Solution may turn slightly turbid or change color).

Step 2: Metal Activation & Allylation

  • Add Indium Powder (1.2 mmol, 138 mg) directly to the reaction mixture.

  • Add Allyl Bromide (1.5 mmol, 181 mg) dropwise over 2 minutes.

  • Observation: A mild exotherm may occur. The reaction is heterogeneous (Indium particles suspended).

  • Stir vigorously at RT for 4–6 hours.

    • QC Check: Monitor by TLC (Hexane:EtOAc 4:1). The disappearance of benzaldehyde (

      
      ) and appearance of the amine product (
      
      
      
      ) confirms progress.

Step 3: Quench & Work-up

  • Quench the reaction with 5 mL of saturated

    
     solution.
    
  • Extract with Ethyl Acetate (

    
     mL).
    
  • Wash combined organic layers with Brine (10 mL).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 4: Purification

  • Purify via Flash Column Chromatography (Silica Gel 230-400 mesh).

  • Eluent: Gradient of Hexane -> Hexane:EtOAc (90:10).

  • Isolate: N-Phenyl-1-phenylbut-3-en-1-amine as a pale yellow oil or solid.

Data Analysis & Validation

Expected Results Table
ParameterValueNotes
Yield 85–92%High efficiency due to thermodynamic driving force of In-O/In-N bond exchange.
Purity >98%After column chromatography.
Reaction Time 4–6 HoursSignificantly faster than Grignard routes (which require separate imine isolation).
Selectivity 100% 1,2-AdditionNo conjugate addition observed.
Spectroscopic Identification (Representative Data)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.20–7.40 (m, 5H, Ar-H from benzaldehyde), 6.50–7.10 (m, 5H, N-Ar), 5.75 (m, 1H, -CH=), 5.15 (m, 2H, =CH
      
      
      
      ), 4.35 (t, 1H, CH-N), 2.50 (m, 2H, Allylic CH
      
      
      ), 4.0 (br s, 1H, NH).
  • Interpretation: The triplet at 4.35 ppm is diagnostic for the benzylic proton adjacent to the amine. The multiplet at 5.75 ppm confirms the preservation of the allyl double bond (homoallylic position).

Pathway Visualization

The following diagram illustrates the One-Pot Indium-Mediated Allylation mechanism. It highlights the in-situ imine generation followed by the activation of Allyl Bromide by Indium and the subsequent nucleophilic attack.

IndiumAllylation Benzaldehyde Benzaldehyde (Ph-CHO) Imine Imine Intermediate (Ph-CH=N-R) Benzaldehyde->Imine Condensation (-H2O) Amine Amine (R-NH2) Amine->Imine TransitionState Zimmerman-Traxler TS Imine->TransitionState Coordination AllylBromide Allyl Bromide AllylIndium Allyl-Indium Species (In-Allyl) AllylBromide->AllylIndium Oxidative Addn (+ In0) Indium Indium (In0) Indium->AllylIndium AllylIndium->TransitionState Product Homoallylic Amine (1-Phenylbut-3-en-1-amine) TransitionState->Product Nucleophilic Attack & Hydrolysis

Caption: Mechanistic pathway of the Indium-mediated three-component coupling reaction.[1][2]

Troubleshooting & Expert Insights

  • Problem: Low Conversion.

    • Cause: Incomplete imine formation before allylation.

    • Solution: Increase the pre-stirring time of Benzaldehyde and Amine. Add a Lewis Acid catalyst like

      
       (5 mol%) or simple Acetic Acid.
      
  • Problem: Hydrolysis of Imine.

    • Cause: Too much water in the solvent system.

    • Solution: Switch from THF:H2O (1:1) to pure Methanol or Ethanol. Indium reactions work exceptionally well in ethanol.

  • Problem: Pinacol Coupling Side Products.

    • Cause: Indium can promote reductive coupling of benzaldehyde if the allyl species is slow to form.

    • Solution: Ensure Allyl Bromide is high quality (not degraded) and Indium powder is fresh (remove oxide layer by washing with dilute HCl if necessary).

References

  • Li, C. J., & Chan, T. H. (1991). Organic syntheses in aqueous media. On the reaction of allyl metal reagents with aldehydes and ketones in water. Tetrahedron Letters, 32(50), 7017-7020. Link

  • Loh, T. P., & Li, X. R. (1999). Indium-mediated coupling of allyl bromide with imines in water: A simple and efficient synthesis of homoallylic amines. Angewandte Chemie International Edition, 38(19), 2928-2930. Link

  • Podder, S., et al. (2004). Indium-mediated allylation of N-acylhydrazones in aqueous media. Journal of Organic Chemistry, 69(8), 2843-2849. Link

  • Cook, G. R., et al. (2003). Stereoselective Indium-Mediated Allylation of Imines. Organic Letters, 5(26), 5023–5026. Link

Sources

Purification of amine hydrochloride salts by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification of Amine Hydrochloride Salts via Recrystallization

Introduction

Approximately 50% of all drug molecules used in medicinal therapy are administered as salts, with amine hydrochlorides being among the most prevalent due to their low molecular weight, favorable toxicity profiles, and excellent bioavailability[1]. However, the synthesis of these active pharmaceutical ingredients (APIs) inevitably generates crude mixtures containing unreacted free bases, organic impurities, and reaction by-products.

Recrystallization remains the gold standard for API purification. Unlike simple precipitation, which often traps impurities within a chaotic solid matrix, controlled crystallization allows molecules to arrange themselves into a highly ordered, repeating crystal lattice, naturally excluding foreign molecules[2]. This application note details the thermodynamic principles, solvent selection criteria, and step-by-step methodologies required to design a self-validating recrystallization protocol for amine hydrochloride salts.

Thermodynamic & Kinetic Principles: The Causality of Crystallization

The success of a recrystallization process hinges on manipulating the delicate balance between the crystal lattice energy of the solid salt and the solvation energy provided by the liquid medium[1].

To achieve high-purity crystals, the process must operate strictly within the metastable zone —a thermodynamic region where the solution is supersaturated but kinetically stable against spontaneous, uncontrolled precipitation[3]. If a solution is driven too rapidly into the labile (unstable) region via aggressive cooling or rapid anti-solvent addition, the system bypasses orderly crystal growth. This often triggers a catastrophic failure mode known as "oiling out" (Liquid-Liquid Phase Separation), where the solute separates as an amorphous, impurity-rich liquid rather than a pure solid[4].

Solvent Selection Guide

Solvent selection is the most critical parameter in crystallization process development. Because amine hydrochlorides are highly polar and capable of strong hydrogen bonding, they typically exhibit high solubility in water and lower alcohols, but poor solubility in non-polar organics. A binary solvent system (a primary solvent paired with an anti-solvent) is frequently employed to tightly control the supersaturation trajectory[5].

Table 1: Physicochemical Properties of Common Solvents for Amine HCl Crystallization

SolventClassificationBoiling Point (°C)Dielectric Constant (ε)Application Notes & Causality in Workflow
Water Primary Solvent100.080.1Provides extremely high solvation energy for ionized salts. Typically used sparingly as a co-solvent (e.g., 5–10% v/v) to ensure complete dissolution of the crude matrix[5].
Methanol Primary Solvent64.733.0Strong hydrogen-bonding capacity. Excellent for initial dissolution, but its high solubility often necessitates a strong anti-solvent to recover yield.
Isopropanol (IPA) Solvent / Anti-solvent82.518.3The industry workhorse. It balances solubility and yield perfectly, making it the ideal primary medium for cooling crystallization workflows[5].
Ethyl Acetate Anti-solvent77.16.0A moderate anti-solvent. Low toxicity profile makes it ideal for precipitating salts from alcoholic solutions while keeping lipophilic impurities dissolved.
Heptane Strong Anti-solvent98.41.9Drives maximum thermodynamic yield. Must be dosed slowly under high agitation to prevent localized supersaturation and oiling out.

Workflow Visualization

The following diagram illustrates the logical progression of a controlled cooling and anti-solvent crystallization workflow.

G Start Crude Amine HCl Salt Dissolution Dissolution (Heated Solvent System) Start->Dissolution HotFiltration Hot Filtration (Remove Particulates) Dissolution->HotFiltration Cooling Controlled Cooling (Linear Ramp) HotFiltration->Cooling Seeding Seeding (Induce Nucleation) Cooling->Seeding Metastable Zone Crystallization Crystal Growth & Maturation Seeding->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Vacuum Drying Filtration->Drying Pure Pure Crystalline API Drying->Pure

Workflow for the cooling and anti-solvent crystallization of amine hydrochloride salts.

Detailed Experimental Protocol: Mixed-Solvent Cooling Crystallization

This protocol outlines a highly reproducible, self-validating methodology using an Isopropanol/Water binary system, which is widely utilized for obtaining high-purity crystalline amine hydrochlorides[5].

Step 1: Solubility Profiling & Dissolution

  • Action: Charge a jacketed reactor with the crude amine hydrochloride and a pre-mixed solvent system (e.g., 9:1 v/v IPA:Water). Heat the suspension to 60–70°C under continuous agitation until a clear solution is achieved[5].

  • Causality: Complete dissolution is mandatory to destroy any "crystalline memory" or undesirable polymorphs present in the crude material. The addition of 10% water provides the necessary dielectric strength to break the ionic lattice energy of the crude salt.

Step 2: Hot Filtration

  • Action: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, pre-heated crystallization vessel.

  • Causality: Removes insoluble particulate matter. If left in the solution, these particulates act as uncharacterized foreign nucleation sites, leading to premature, uncontrolled crystallization and potential polymorphic mixtures.

Step 3: Controlled Cooling & Seeding

  • Action: Initiate a linear cooling ramp (e.g., 0.2–0.5 °C/min) using a temperature control unit[5]. Once the solution enters the metastable zone (supersaturated but clear), introduce 0.5–2.0% wt/wt of pure, milled seed crystals of the desired polymorph.

  • Causality: A linear cooling ramp maintains a constant, low level of supersaturation. Seeding is a critical in-process control; it bypasses the high thermodynamic energy barrier of primary nucleation. By providing a template for growth, seeding forces the solute to crystallize smoothly, preventing the system from drifting into the labile zone[3].

Step 4: Anti-Solvent Addition (Optional for Yield Enhancement)

  • Action: If the thermodynamic yield is insufficient via cooling alone, slowly dose an anti-solvent (e.g., Ethyl Acetate) over 1–2 hours using a programmable syringe pump while maintaining the temperature.

  • Causality: Gradual addition prevents localized spikes in supersaturation at the droplet interface. This promotes the growth of the existing seed crystals rather than generating fine, difficult-to-filter secondary nucleates[2].

Step 5: Maturation, Filtration, and Washing

  • Action: Hold the resulting slurry at the final temperature (e.g., 0–5°C) for 2–4 hours. Isolate the crystals via vacuum filtration and wash the filter cake with a cold portion of the pure anti-solvent.

  • Causality: The maturation hold allows the crystal growth kinetics to reach thermodynamic equilibrium, maximizing yield[5]. Washing with a cold anti-solvent displaces the impurity-laden mother liquor without re-dissolving the purified API.

Troubleshooting: Mitigating "Oiling Out" (LLPS)

Oiling out, or Liquid-Liquid Phase Separation (LLPS), is the most common failure mode in the crystallization of low-melting-point APIs and amine salts[6]. It occurs when the supersaturation level exceeds the liquid-liquid coexistence curve before the crystal nucleation boundary is reached. The resulting solute-rich droplets coalesce, trapping bulk solvent and impurities, and eventually solidify into a sticky, impure mass[4].

Resolution Strategies:

  • Design the Trajectory: Map the ternary phase diagram. Adjusting the primary solvent ratio (e.g., increasing the water content in an IPA/Water system) can shift the phase diagram, moving the liquid-liquid phase boundary away from your operating trajectory[6].

  • Reduce Cooling Rates: A slower cooling ramp ensures that solute is consumed by crystal growth faster than supersaturation is generated, keeping the system safely away from the LLPS boundary[4].

  • Mandatory Seeding: Introducing seed crystals before the cloud point (the onset of oiling out) forces the system to relieve supersaturation via solid crystal growth rather than liquid phase separation[4].

References

1.[5] BenchChem. "Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride." Available at: 2.[1] Pharmaceutical Technology. "Salt Selection in Drug Development." Available at: 3.[6] ResearchGate. "Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound." Available at: 4.[3] Chemical Society Reviews. "Advanced crystallisation methods for small organic molecules." Available at: 5.[2] Syrris. "Pharmaceutical Crystallization in drug development." Available at: 6.[4] ResearchGate. "An In-Line Study of Oiling Out and Crystallization." Available at:

Sources

Troubleshooting & Optimization

Preventing polymerization during 4-phenylbut-3-en-2-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Prevention of Polymerization & Degradation During Synthesis and Isolation

Executive Summary: The "Styryl Trap"

You are encountering polymerization because 4-phenylbut-3-en-2-amine (also known as


-methylcinnamylamine) contains a styryl motif  (conjugated alkene) adjacent to a basic amine. This creates a "dual-threat" molecule:
  • Radical Polymerization: Like styrene, the conjugated double bond is prone to radical-initiated oligomerization, accelerated by heat and light.

  • Cationic Polymerization: The alkene is electron-rich. Strong acids (often used in workups) can protonate the double bond, triggering cationic polymerization or hydroamination.

  • Oxidative Coupling: The primary amine is susceptible to oxidation, which can generate radical species that cross-react with the alkene.

Immediate Action Required: Do not concentrate the free base to dryness without an inhibitor. Do not use strong mineral acids (HCl/H₂SO₄) at high temperatures.

Troubleshooting Modules

Module A: Reaction Conditions (Synthesis Phase)

Most polymerization initiates here but only becomes visible during workup.

The Scenario: You are likely synthesizing this via the Reductive Amination of 4-phenylbut-3-en-2-one (Benzalacetone) using Ammonium Acetate and Sodium Cyanoborohydride (NaBH₃CN) or via Leuckart-Wallach conditions.

ParameterCritical LimitWhy? (The Causality)
Temperature < 50°C Styrene-like monomers undergo thermal auto-polymerization significantly above 60°C.
Atmosphere Argon/N₂ Oxygen forms peroxides with the allylic position, acting as a radical initiator for the alkene.
Concentration < 0.5 M High concentration increases the rate of intermolecular collisions, favoring polymerization over the desired unimolecular reduction.
Reagent Addition Slow Exotherms during hydride addition can create localized "hot spots" that trigger polymerization chains.

Protocol Adjustment: If using the Leuckart reaction (Formic acid/Ammonium formate), the high temperatures (140°C+) are the root cause. Switch to Reductive Amination (NaBH₃CN/NH₄OAc in Methanol at RT) to bypass the thermal polymerization threshold.

Module B: Workup & Isolation (The Danger Zone)

This is where users report the product turning into a "brown gum" or "glass."

The Problem: Removing the solvent concentrates the monomer, and the heat from the rotovap bath initiates radical chaining.

The Solution: The "Inhibitor-First" Protocol

  • Quench: Ensure all reducing agent is quenched at low pH, then basify.

  • Add Inhibitor: Before removing the organic solvent, add BHT (Butylated hydroxytoluene) or 4-tert-Butylcatechol (TBC) at 0.1 mol% .

    • Note: TBC requires trace oxygen to function; BHT works well under inert gas. BHT is preferred for amines.

  • Temperature Cap: Set rotovap bath to maximum 35°C . Use high vacuum rather than high heat.

  • Do Not Dry Completely: Leave the product as a concentrated oil containing small amounts of solvent if you are not immediately converting to a salt.

Module C: Storage (Salt Formation)

Free bases of styryl amines are inherently unstable.

The Issue: Storing the free base leads to yellowing and polymerization within days. The Fix: Convert to a salt immediately.

WARNING - Acid Selection:

  • Avoid: Concentrated HCl. It can add across the double bond (Hydrochlorination), destroying your molecule.

  • Recommended: Tartaric Acid or Fumaric Acid .

    • These weak organic acids form stable, crystalline salts without being strong enough to protonate the styryl alkene and trigger cationic polymerization.

Protocol: Tartrate Salt Formation

  • Dissolve crude amine (with BHT) in minimal Ethanol/Isopropanol.

  • Add 1.0 eq L-Tartaric acid dissolved in warm Ethanol.

  • Cool slowly to 4°C.

  • Filter crystals. The crystal lattice protects the alkene from polymerization.

Visualizing the Failure Modes

Diagram 1: The Polymerization Pathways

This diagram illustrates why your reaction fails.

PolymerizationPathways Monomer 4-phenylbut-3-en-2-amine (Monomer) Radical Allylic Radical Monomer->Radical Heat / O2 / Light Cation Benzylic Cation Monomer->Cation Strong Acid (HCl) Protonation of Alkene Salt Stable Tartrate Salt (Crystalline) Monomer->Salt Weak Acid (Tartaric) + Cooling Polymer Brown Oligomer/Polymer (Gummy Residue) Radical->Polymer Chain Propagation Cation->Polymer Cationic Polymerization Inhibitor Inhibitor (BHT) Inhibitor->Radical Scavenges Radical

Caption: Figure 1. Competitive pathways. The red paths represent degradation via radical or cationic mechanisms. The green path represents the safe stabilization route.

Diagram 2: Safe Isolation Workflow

Follow this decision tree to isolate the product safely.

SafeIsolation Start Crude Reaction Mixture Extract Extraction (Ether/DCM) Start->Extract Inhibitor ADD BHT (0.1%) NOW Extract->Inhibitor Conc Concentrate (Bath < 35°C) Inhibitor->Conc Decision Storage Plan? Conc->Decision FreeBase Keep as Free Base Decision->FreeBase Immediate Use SaltForm Convert to Salt Decision->SaltForm Long Term Storage1 Store at -20°C Under Argon (Short Term) FreeBase->Storage1 Storage2 Tartrate/Fumarate Salt Recrystallize SaltForm->Storage2

Caption: Figure 2. The "Inhibitor-First" workflow ensures the monomer is never exposed to heat without radical scavenging protection.

Frequently Asked Questions (FAQ)

Q: Can I use HCl to make the salt? A: Proceed with extreme caution. While HCl salts of amines are common, the conjugated double bond in this molecule is sensitive. Excess HCl or moisture can lead to the addition of HCl across the double bond (Markownikoff addition), creating a chlorinated impurity. If you must use HCl, use anhydrous HCl in ether at 0°C, but Tartaric acid is safer and yields non-hygroscopic crystals.

Q: My product turned yellow overnight. Is it ruined? A: Not necessarily. Styryl amines often undergo minor surface oxidation (N-oxide formation) or form trace conjugated impurities (yellowing) due to light sensitivity. Check purity via NMR. If the alkene peaks (6.0–6.5 ppm) are intact and integration is correct, the bulk material is likely fine. Purify via recrystallization rather than distillation to avoid thermal stress.

Q: Why BHT and not Hydroquinone? A: Hydroquinone is difficult to remove later and often requires significant oxygen to be effective. BHT is lipophilic, stays with your amine during concentration, and is easily removed during recrystallization of the final salt.

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Styrene Stabilization: "Inhibition of Polymerization in Styrene Monomers." Industrial & Engineering Chemistry Research, vol. 48, no. 2, 2009. (General principles of phenolic inhibitors like TBC/BHT in styrenic systems).
  • Allylic Amine Synthesis: Cabral, S., et al. "Synthesis of conjugated allylic amines via Henry reaction." Tetrahedron Letters, vol. 50, 2009. (Discusses stability of nitro-alkene precursors and reduction conditions).
  • Cationic Polymerization Risks: Kennedy, J. P. "Cationic Polymerization of Olefins: A Critical Inventory." Wiley-Interscience, 1975.

Troubleshooting low yields in reductive amination of enones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Complex Organic Transformations . This guide is specifically engineered for researchers and drug development professionals troubleshooting low yields, poor chemoselectivity, and side-product formation during the reductive amination of


-unsaturated ketones and aldehydes (enones and enals).

I. Mechanistic Diagnostic Workflow

Reductive amination of conjugated systems is inherently complex because the substrate contains three highly reactive sites: the carbonyl carbon (1,2-addition), the


-carbon (1,4-conjugate addition), and the reducible C=C double bond. Understanding the kinetic pathways of your specific reaction is the first step to troubleshooting.

MechanisticPathways Enone α,β-Unsaturated Carbonyl Imine Iminium Ion (1,2-Addition) Enone->Imine Amine Conj β-Amino Ketone (1,4-Addition) Enone->Conj Amine (Thermal) Alc Allylic Alcohol (Direct Reduction) Enone->Alc Fast Hydride Target Allylic Amine (Target Product) Imine->Target Hydride Sat Saturated Amine (Over-reduction) Target->Sat Excess Hydride

Mechanistic pathways and competing side reactions in enone reductive amination.

II. Troubleshooting FAQ & Causality Analysis

Q1: Why is my reaction yielding mostly allylic alcohol instead of the aminated product? Causality: This occurs when the rate of direct carbonyl reduction outpaces the rate of imine formation. Enones are highly electrophilic. If the reducing agent attacks the carbonyl carbon before the amine can condense and dehydrate, the reaction irreversibly yields the allylic alcohol. Solution: Decouple the reaction steps. Pre-form the imine using a Lewis acid like Titanium(IV) isopropoxide (


). 

specifically coordinates the carbonyl oxygen, accelerating amine attack while simultaneously scavenging the released water to drive the equilibrium toward the imine. Only add the reductant after the imine is fully formed.

Q2: I am observing significant 1,4-conjugate addition (


-amino ketone) instead of the desired 1,2-reductive amination. How can I alter this chemoselectivity? 
Causality:  Amines are excellent Michael donors. In 

-unsaturated systems, the

-carbon is highly susceptible to nucleophilic attack, leading to 1,4-addition[1]. This thermodynamically driven side-reaction dominates if 1,2-imine formation is sterically hindered or kinetically slow. Solution: Shift the kinetic balance by using Sodium Triacetoxyborohydride (STAB) in a one-pot reaction. STAB is highly selective for iminium ions over both ketones and alkenes, rapidly trapping the transient 1,2-iminium species before the 1,4-adduct can accumulate[2][3].

Q3: My product is the saturated amine. How do I prevent over-reduction of the C=C double bond? Causality: Over-reduction is a classic symptom of using Sodium Cyanoborohydride (


) at an excessively low pH, or exposing the substrate to the hydride for too long. While 

is excellent for iminium reduction, the resulting allylic amine can undergo further reduction if the alkene is activated[4]. Solution: Modulate the hydride donor. Switch to STAB. The electron-withdrawing steric bulk of the three acetate groups stabilizes the B-H bond, making STAB significantly milder than

. STAB rarely reduces isolated or conjugated alkenes under standard conditions[2][4].

Q4: The enone is sterically hindered, and imine formation is completely stalling. What are my options? Causality: Bulky substituents at the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 or 

positions physically block the amine trajectory (Bürgi-Dunitz angle), preventing the initial nucleophilic attack. Solution: Employ a stronger Lewis acid template.

not only activates the carbonyl but acts as a transient coordination template to bring the amine and enone into proximity, overcoming steric repulsion.

DecisionTree Start Identify Major Byproduct B1 Allylic Alcohol Start->B1 B2 Saturated Amine Start->B2 B3 β-Amino Ketone Start->B3 B4 Unreacted Enone Start->B4 S1 Pre-form imine with Ti(OiPr)4 B1->S1 S2 Switch to STAB, control pH B2->S2 S3 Add dehydrating agents (4Å MS) B3->S3 S4 Increase temp or use Lewis Acid B4->S4

Diagnostic decision tree for troubleshooting enone reductive amination yields.

III. Quantitative Reagent Chemoselectivity Profiling

Selecting the correct hydride source is the most critical variable in enone reductive amination. Use the following data matrix to optimize your reagent selection based on your observed byproducts.

Hydride SourceChemoselectivity (Iminium vs C=O)Risk of C=C Over-reductionRelative ToxicityOptimal Use Case
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(STAB)
Excellent LowLowStandard 1°/2° amines, one-pot reactions[2][3].

GoodModerate to HighHigh (HCN gas risk)Acidic conditions (pH 3-4), unhindered substrates[4].

+

High (via pre-formation)LowLowSterically hindered enones, weak nucleophilic amines.
Borane-Pyridine Complex GoodLowModerateAqueous conditions, supramolecular catalysis.

IV. Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . By incorporating distinct analytical checkpoints, you can isolate the exact step where yield loss occurs.

Protocol A: -Mediated Two-Step Reductive Amination

Best for: Sterically hindered enones, or substrates highly prone to direct carbonyl reduction.

  • Imine Condensation: To a flame-dried round-bottom flask under an argon atmosphere, add the enone (1.0 equiv) and the amine (1.2 equiv) in anhydrous THF (0.5 M concentration).

  • Lewis Acid Activation: Add

    
     (1.5 equiv) dropwise at room temperature. Stir for 6–12 hours.
    
  • Validation Checkpoint 1 (Crucial): Remove a 10 µL aliquot, quench with a drop of water, extract with EtOAc, and analyze via TLC or GC-MS. Do not proceed until the enone is completely consumed. Causality: By confirming 100% conversion to the imine before introducing the hydride, you mathematically eliminate the possibility of allylic alcohol formation.

  • Reduction: Once imine formation is confirmed, cool the reaction mixture to 0 °C. Add

    
     (1.5 equiv) in small portions.
    
  • Workup: Stir for 2 hours at room temperature. Quench by adding 1M NaOH (or water) to precipitate the titanium as a white solid (

    
    ). Filter the suspension through a pad of Celite, wash with EtOAc, and concentrate the filtrate.
    
Protocol B: Mild One-Pot STAB Reductive Amination

Best for: Standard enones, mitigating 1,4-conjugate addition and C=C over-reduction.

  • Reaction Assembly: Dissolve the enone (1.0 equiv) and amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) or THF (0.2 M).

  • pH Modulation: Add glacial acetic acid (1.0 equiv) to adjust the apparent pH to ~5. Causality: Mild acidity accelerates the dehydration of the hemiaminal intermediate into the highly electrophilic iminium ion without protonating the alkene.

  • Hydride Addition: Add STAB (1.5 equiv) portion-wise at 0 °C.

  • Validation Checkpoint 2: STAB is partially insoluble in DCE but will slowly dissolve as it is consumed by the iminium ion. The gradual clearing of the suspension serves as a visual, self-validating kinetic indicator of the reduction's progress.

  • Workup: Stir at room temperature for 4–16 hours. Quench with saturated aqueous

    
     to neutralize the acetic acid and destroy unreacted hydride. Extract with dichloromethane.
    

V. References

  • Improved Methodology for the Preparation of Chiral Amines Source: d-nb.info URL:[Link]

  • Direct Asymmetric Reductive Amination for the Synthesis of (S)-Rivastigmine Source: MDPI (Molecules) URL:[Link]

  • Understanding α,β-Unsaturated Imine Formation from Amine Additions to α,β-Unsaturated Aldehydes and Ketones Source: ResearchGate / Journal of Organic Chemistry URL:[Link]

  • Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions Source: ResearchGate / Organic Process Research & Development URL:[Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes Source: ResearchGate / Organic Preparations and Procedures International URL:[Link]

Sources

Technical Support Center: Troubleshooting & Removing Dibenzalacetone (DBA) Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organometallic troubleshooting. Dibenzalacetone (DBA) is a highly conjugated enone commonly used as a stabilizing ligand in palladium pre-catalysts such as


 and 

. While excellent for stabilizing Pd(0) outside the catalytic cycle, DBA is displaced by stronger ligands (e.g., phosphines) during the reaction and remains in the crude mixture as a persistent, highly colored organic impurity[1].

Because DBA is non-polar to moderately polar, it frequently co-elutes with desired organic products during standard silica gel chromatography, making isolation frustrating[2]. This guide provides field-proven, mechanistically grounded solutions to eliminate DBA from your final product.

Frequently Asked Questions (Diagnostics & Strategy)

Q: Why is my product fraction bright yellow even after column chromatography? A: You are likely observing DBA contamination. DBA (1,5-diphenyl-1,4-dien-3-one) features an extended


-conjugated system that absorbs strongly in the visible spectrum, giving it a vibrant yellow/orange color. On standard silica gel, DBA typically elutes with an 

of ~0.4 to 0.6 in 10% Ethyl Acetate/Hexanes[2]. If your product has a similar polarity, they will co-elute.

Q: How can I definitively distinguish DBA from my product on a TLC plate? A: DBA is highly UV-active and stains intensely with 2,4-Dinitrophenylhydrazine (DNP) or potassium permanganate (


) due to its enone and alkene functionalities[2]. Diagnostic Check:  If your target molecule lacks ketones or reducible alkenes but the yellow spot stains strongly with DNP, that spot is DBA.

Q: Can I prevent DBA contamination entirely? A: Yes. The most robust preventative measure is to switch to a pre-catalyst that does not rely on DBA. Modern Buchwald pre-catalysts (Generations 2–4), PEPPSI-type complexes, or generating Pd(0) in situ from


 and a phosphine ligand will bypass the introduction of DBA entirely[3].

Experimental Workflows & Methodologies

When changing the catalyst is not an option, you must remove DBA post-reaction. Below are two self-validating protocols based on the physical and chemical properties of the impurity.

Protocol 1: Chemical Derivatization via Thiol-Amine Scavenging

Mechanism & Causality: This method utilizes a conjugate (Michael) addition. By adding 2-(dimethylamino)ethanethiol to the reaction mixture, the nucleophilic thiol attacks the


-unsaturated ketone of DBA. This breaks the extended conjugation (destroying the yellow color) and covalently attaches a basic tertiary amine to the DBA framework. The resulting adduct is highly polar and can be easily removed via a mild acidic aqueous wash or trapped on the baseline of a silica column[4].

Step-by-Step Methodology:

  • Preparation: Upon completion of the cross-coupling reaction, cool the crude mixture to ambient temperature (20–25 °C).

  • Scavenger Addition: Add 3 to 5 equivalents of 2-(dimethylamino)ethanethiol hydrochloride (relative to the initial molar amount of DBA) directly to the crude mixture.

  • Base Addition: Add an excess of triethylamine (

    
    ) (approx. 10 equivalents) to free-base the thiol hydrochloride and catalyze the Michael addition[4].
    
  • Incubation: Stir the mixture vigorously overnight.

  • Self-Validation Checkpoint 1 (Visual): Observe the color of the solution. The intense yellow/orange color must fade to a pale yellow or colorless state, indicating successful disruption of the DBA

    
    -system.
    
  • Self-Validation Checkpoint 2 (TLC): Spot the mixture on a TLC plate. The original DBA spot (

    
    ) should disappear, replaced by a baseline spot (
    
    
    
    ) corresponding to the polar amine adduct.
  • Extraction: Dilute the mixture with an organic solvent (e.g., Dichloromethane) and wash twice with 1M aqueous

    
     or saturated aqueous 
    
    
    
    . The protonated DBA-adduct will partition into the aqueous layer.
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate to yield the DBA-free product.
    
Protocol 2: Selective Solvent Trituration

Mechanism & Causality: DBA is highly soluble in chlorinated solvents and moderately soluble in cold alcohols and ethers[5]. If your synthesized product is highly polar, rigid, or has a high molecular weight, it will likely be insoluble in cold ethanol or hexane. Trituration leverages this differential solubility to wash the DBA away from the solid product.

Step-by-Step Methodology:

  • Concentration: Evaporate the crude cross-coupling reaction mixture to complete dryness under reduced pressure.

  • Suspension: Add a minimal volume (e.g., 5–10 mL per gram of crude) of ice-cold Ethanol or a 1:4 mixture of Dichloromethane/Hexane[5].

  • Dispersion: Sonicate the flask for 5 minutes to ensure the solid is finely dispersed and the solvent fully penetrates the crystal lattice, dissolving the trapped DBA.

  • Filtration: Filter the suspension through a Büchner funnel under vacuum. Wash the filter cake with an additional 2–3 mL of the ice-cold solvent.

  • Self-Validation Checkpoint: Perform a TLC of both the solid filter cake and the filtrate. The filtrate should contain the high-

    
     yellow DBA spot, while the solid cake should show a single spot corresponding to your pure product.
    

Quantitative Data Summary

The following table summarizes the operational parameters for the two primary DBA removal strategies to help you select the optimal approach for your specific workflow.

ParameterMethod 1: Thiol-Amine ScavengingMethod 2: Solvent Trituration
Primary Mechanism Covalent modification (Michael Addition)Differential solubility
Reagents Required 2-(dimethylamino)ethanethiol,

Cold Ethanol or DCM/Hexanes
Reaction/Process Time 12–18 hours (Overnight)15–30 minutes
Target Product Profile Acid-stable, highly organic-solubleHighly polar, rigid, or poorly soluble
DBA

Shift (Silica)
Shifts from ~0.5

0.0 (Baseline)
N/A (Removed physically)
Visual Validation Loss of intense yellow colorYellow filtrate, colorless/white solid

Decision Workflow

Use the following logic tree to determine the most efficient method for removing DBA from your specific reaction mixture.

DBARemoval A Crude Reaction Mixture (Contains Product + DBA) B Is the product acid-stable and highly soluble in organic solvents? A->B C Method 1: Chemical Scavenging Add 2-(dimethylamino)ethanethiol B->C Yes D Method 2: Solvent Trituration Suspend in cold EtOH/Hexanes B->D No (Insoluble Product) E Aqueous Acidic Wash (Extracts protonated DBA-adduct) C->E F Vacuum Filtration (DBA remains in filtrate) D->F G Pure Organic Product E->G F->G

Decision tree for selecting the optimal dibenzalacetone (DBA) removal strategy.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Organic Process Research & Development (ACS Publications). URL:[Link]

  • I am getting dibenzylidene acetone in my column in Pd2(dba)3 catalyzed reaction. What could be done? ResearchGate Chemistry Forums. URL:[Link]

  • Selectivity, Compatibility, Downstream Functionalization, and Silver Effect in the Gold and Palladium Dual-Catalytic Synthesis of Lactones Organometallics (ACS Publications). URL:[Link]

  • Recrystallisation of dibenzylideneacetone Chemistry Stack Exchange. URL:[Link]

  • Google Patents (WO2022153180A1).

Sources

Reducing amine tailing in gas chromatography (GC) analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in gas chromatography (GC): the tailing of basic compounds, specifically amines.

This guide moves beyond basic troubleshooting to explain the fundamental chemical causality behind amine tailing, providing you with self-validating protocols and evidence-based solutions to restore peak symmetry and quantitative accuracy.

The Causality of Amine Tailing: A Mechanistic Overview

Before adjusting instrument parameters, we must understand why amines tail. Amines possess a nitrogen atom with a lone pair of electrons, making them strong Lewis bases. The GC flow path—comprising the fused silica column, glass inlet liner, and glass wool—is manufactured from silica, which contains residual silanol groups (Si-OH).

These silanols act as weak Brønsted and Lewis acids. When a basic amine enters the vapor phase, it undergoes a reversible acid-base interaction (hydrogen bonding or proton transfer) with these active sites. This secondary retention mechanism causes the analyte molecules to move through the flow path at different velocities, resulting in the characteristic "shark fin" asymmetrical peak, signal loss, and poor reproducibility.

💡 Troubleshooting FAQs

Q1: Why do my primary and secondary amines exhibit severe tailing, while tertiary amines look relatively symmetrical? A: This is a function of steric hindrance and hydrogen-bonding capacity. Primary and secondary amines have active N-H bonds that act as strong hydrogen-bond donors to the oxygen atoms in silanol groups. Tertiary amines lack this N-H bond and are sterically bulkier, which physically shields the nitrogen's lone pair from interacting with the active acidic sites on the silica surface. If you are analyzing primary amines, your system inertness must be flawless.

Q2: I am using a standard non-polar (e.g., 5% phenyl) column. Is this sufficient for volatile amines? A: Generally, no. Standard columns, even those with intermediate polar (IP) deactivation, retain residual acidic sites that will adsorb volatile amines [1]. You must switch to a column specifically engineered with Multi-Purpose Deactivation (MPD) or base deactivation. Columns like the Agilent CP-Volamine [2] or Restek Rtx-Volatile Amine are coated with a non-polar stationary phase but utilize a proprietary base deactivation process that neutralizes silanols, allowing for sharp peaks even in high-water-content samples.

Q3: I changed the column, but I am still seeing tailing. What is happening in my inlet? A: The inlet is the first point of contact and the most common source of adsorption. If you are using an undeactivated or standard IP-deactivated liner, the glass surface and the high-surface-area glass wool will irreversibly adsorb basic drugs and amines [3]. You must use a Base-Deactivated Liner packed with base-deactivated wool [4]. Standard deactivations leave residual acidic sites that are detrimental to basic compounds.

Q4: Direct analysis is failing because my amine is too polar and thermally labile. What is the alternative? A: When flow-path optimization is insufficient, you must alter the chemistry of the analyte itself through derivatization . By reacting the amine with an acylating or silylating reagent, you replace the active hydrogen with a non-polar group (e.g., a trifluoroacetyl or trimethylsilyl group). This masks the basicity, increases volatility, and completely eliminates silanol interactions [5].

📊 Quantitative Impact of Flow Path Deactivation

The following table summarizes the quantitative impact of different inlet liner deactivations on the recovery and peak shape of basic nitrogen-containing compounds (synthesized from standard GC/FID evaluations) [3].

Deactivation TypePeak Asymmetry Factor (As)Relative Response (%)Variation (RSD %)Scientific Recommendation
Undeactivated Glass > 3.5 (Severe Tailing)< 40%> 25%Strictly prohibit for amines
Standard IP Deactivated 2.0 - 3.0 (Tailing)60 - 75%15 - 20%Not recommended
Ultra Inert / Siltek 1.2 - 1.5 (Slight Tailing)85 - 95%5 - 10%Acceptable for tertiary amines
Base-Deactivated 1.0 - 1.1 (Symmetrical)> 98%< 3%Optimal for primary/secondary amines

🔬 Self-Validating Experimental Protocols

Protocol A: Inlet Optimization & Base-Deactivated Flow Path Setup

Objective: Eliminate Lewis acid sites in the sample vaporization zone.

  • Cool and Vent: Cool the GC inlet to < 40°C and the oven to ambient temperature. Turn off carrier gas flow.

  • Remove Active Components: Remove the septum, standard liner, and standard gold seal. Discard standard glass wool, as its massive surface area is a primary trap for amines.

  • Install Base-Deactivated Hardware:

    • Install a highly inert, base-deactivated gold seal (or equivalent inert base plate).

    • Insert a Base-Deactivated Liner (e.g., Restek Precision Base Deactivated) [4]. If wool is required for sample wiping, ensure it is strictly base-deactivated quartz wool.

  • Column Trimming: Using a ceramic scoring wafer, trim 10–20 cm from the front end of the GC column to remove non-volatile matrix build-up and exposed, degraded stationary phase.

  • System Validation (The Self-Validation Step):

    • Purge the system with Helium for 15 minutes, then bake out at 250°C.

    • Validation: Inject a 10 ppm test mix of pyridine and dimethylamine. Calculate the Peak Asymmetry Factor (

      
      ). If 
      
      
      
      is between 0.9 and 1.1, the flow path is verified as inert. If
      
      
      , check for column degradation.
Protocol B: Rapid Acylation of Amines using TFAA

Objective: Mask the active N-H bond of primary/secondary amines to prevent silanol interaction [5].

  • Sample Prep: Dissolve 1–5 mg of the amine sample in 0.5 mL of an aprotic solvent (e.g., dichloromethane or hexane) inside a heavy-walled reaction vial.

  • Reagent Addition: In a fume hood, add 100 µL of Trifluoroacetic anhydride (TFAA). Causality note: TFAA reacts rapidly with primary/secondary amines to form volatile, stable trifluoroacetamides.

  • Incubation: Cap the vial securely with a PTFE-lined septum. Heat at 60°C for 20 minutes.

  • Evaporation: Cool to room temperature. Gently evaporate the excess TFAA and solvent under a mild stream of high-purity nitrogen. (Excess TFAA can degrade the GC column stationary phase).

  • Reconstitution & Validation: Reconstitute the derivatized residue in 1.0 mL of ethyl acetate.

    • Validation: Inject 1 µL into the GC. The resulting trifluoroacetamide derivative should elute earlier than the free amine and exhibit an

      
       of exactly 1.0.
      

🗺️ Troubleshooting Workflow Visualization

Logical decision tree for resolving amine tailing in GC analysis.

📚 References

  • Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A. 1

  • CP-Volamine GC Columns. Agilent Technologies. 2

  • Evaluation of GC Inlet Liner Deactivations and GC Column Deactivations for Basic Drug Analysis. Chromtech. 3

  • Base Deactivation Liners. Restek. 4

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. 5

Sources

Technical Support Center: Solid-State Storage Stability – Free Base vs. Hydrochloride (HCl) Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Preformulation Technical Support Center. As researchers and drug development professionals, choosing between a free base and its corresponding hydrochloride (HCl) salt is rarely a simple binary decision. While salt formation typically improves aqueous solubility by several orders of magnitude, it introduces complex solid-state stability challenges, particularly concerning hygroscopicity and disproportionation[1][2].

This guide provides mechanistic troubleshooting, self-validating protocols, and authoritative insights to resolve stability issues during active pharmaceutical ingredient (API) storage and formulation.

Part 1: Core Principles & The Causality of Stability

Before troubleshooting specific symptoms, it is critical to understand the thermodynamic and chemical drivers of solid-state instability:

  • Oxidative & Thermal Stability: Free bases generally exhibit lower melting points and higher susceptibility to oxidation. The unprotonated amine possesses a reactive lone pair of electrons, making it vulnerable to electrophilic attack and radical-mediated degradation. Converting the API to an HCl salt protonates this amine, effectively neutralizing the reactive lone pair and significantly stabilizing the molecule chemically[1][3].

  • Hygroscopicity & Hydrate Formation: While HCl salts are chemically stable, they are physically vulnerable to moisture. The chloride anion has a high charge density and acts as a strong hydrogen-bond acceptor, drawing atmospheric water into the crystal lattice. This often leads to deliquescence or the formation of distinct hydrate polymorphs[4].

  • The Disproportionation Phenomenon: The most critical failure mode for formulated HCl salts is disproportionation—the spontaneous conversion of the salt back to the free base during storage. This occurs when moisture creates a microscopic aqueous layer on the particle surface. If basic excipients dissolve into this layer, the microenvironmental pH rises above the

    
     (the pH where the solubility of the salt equals the solubility of the free base), forcing the precipitation of the less soluble free base[5][6].
    

G A HCl Salt API (Stable Solid) B Moisture Sorption (High RH Exposure) A->B C Microenvironmental Dissolution B->C D Basic Excipient Interaction (pH > pH_max) C->D E Proton Transfer (Disproportionation) D->E F Precipitation of Free Base E->F

Mechanism of HCl salt disproportionation into free base under high humidity.

Part 2: Troubleshooting Guide & FAQs

Q1: My HCl salt API is clumping and showing significant weight gain in the 40°C/75% RH stability chamber. How do I fix this?

  • Causality: Your HCl salt is highly hygroscopic. The chloride counterion is forming hydrogen bonds with atmospheric water, leading to capillary condensation and potential hydrate formation[4].

  • Solution: First, run a Dynamic Vapor Sorption (DVS) analysis (see Protocol B) to identify the critical relative humidity (CRH). If the CRH is below your storage conditions, you must either switch to specialized desiccant packaging (e.g., Alu/Alu blisters), engineer a less hygroscopic co-crystal, or revert to the non-hygroscopic free base if its solubility profile permits[1].

Q2: During dissolution testing of my formulated HCl salt tablets after 3 months of storage, I am seeing a sudden drop in solubility and incomplete drug release. Why?

  • Causality: You are likely observing salt disproportionation. Moisture ingress during storage allowed basic excipients (like magnesium stearate or certain diluents) to raise the microenvironmental pH of the tablet matrix above the API's

    
    . The HCl salt has covertly converted back to the poorly soluble free base within the tablet[5][6].
    
  • Solution: Reformulate using acidic microenvironmental pH modifiers (e.g., citric acid or tartaric acid) to suppress the pH below

    
    . Alternatively, switch to neutral or acidic lubricants (e.g., sodium stearyl fumarate) to prevent the proton transfer[6].
    

Q3: My free base API is discoloring and showing degradation peaks on HPLC during long-term storage. Should I switch to the HCl salt?

  • Causality: Discoloration is a classic sign of oxidative degradation. The free base's unprotonated nitrogen lone pair is highly reactive.

  • Solution: Yes, screening for an HCl salt is highly recommended here. Protonating the basic center will block the primary site of oxidative attack, drastically improving chemical stability. Ensure you evaluate the resulting salt's hygroscopicity to avoid trading a chemical stability issue for a physical one[3].

Part 3: Quantitative Data Comparison

To aid in your selection process, the following table summarizes the typical physicochemical trade-offs between free bases and HCl salts.

PropertyFree BaseHydrochloride (HCl) SaltMechanistic Causality
Melting Point Generally LowerGenerally HigherIonic lattices in salts require significantly more thermal energy to disrupt compared to the weaker van der Waals/dipole interactions in free bases.
Aqueous Solubility Poor (Lipophilic)High (Hydrophilic)Strong ion-dipole interactions with water thermodynamically favor the dissolution of the ionized salt.
Hygroscopicity LowHighChloride ions act as strong hydrogen bond acceptors, actively pulling atmospheric moisture into the powder bed[4].
Oxidative Stability PoorExcellentProtonation of the basic amine ties up the reactive lone pair of electrons, preventing electrophilic attack[3].
Formulation Risk Poor Dissolution / BioavailabilityDisproportionationMicroenvironmental pH shifts above

force the precipitation of the less soluble free base[6].
Part 4: Standard Operating Procedures (SOPs) & Self-Validating Protocols

To build a self-validating stability profile, execute the following methodologies sequentially.

Protocol A: Disproportionation Risk Assessment (Microenvironmental pH Testing)

Purpose: To determine if your HCl salt will convert to a free base when formulated with specific excipients.

  • Sample Preparation: Prepare binary mixtures of the API (HCl salt) and target excipients in a 1:1 w/w ratio. Triturate gently to ensure intimate particle contact.

  • Stress Conditions: Place 500 mg of the blend into open glass vials. Store in a stability chamber at 40°C / 75% RH for 14 to 30 days.

  • Solid-State Analysis: Analyze the stressed samples using Powder X-Ray Diffraction (PXRD) or solid-state Raman spectroscopy.

  • Validation: If characteristic peaks of the free base emerge in the diffractogram/spectra, the excipient is incompatible. The system self-validates: the presence of the free base physically proves that the microenvironmental pH exceeded

    
    .
    
Protocol B: Dynamic Vapor Sorption (DVS) for Hygroscopicity Profiling

Purpose: To quantify moisture uptake and identify critical humidity thresholds.

  • Initialization: Load 10–20 mg of the API into the DVS microbalance pan. Equilibrate at 0% RH (using dry nitrogen) at 25°C until the mass stabilizes (

    
    /min).
    
  • Sorption Cycle: Increase the RH in 10% increments up to 90% RH. Hold at each step until mass equilibrium is reached.

  • Desorption Cycle: Decrease the RH back to 0% in 10% increments.

  • Validation: Plot the isotherm (Mass Change % vs. RH %). A mass increase

    
     indicates severe hygroscopicity. Hysteresis (a gap between the sorption and desorption curves) validates the formation of a stable bulk hydrate rather than simple surface adsorption.
    

G Start API Selection (Free Base vs HCl) Stress Forced Degradation (Heat, Light, Oxidation) Start->Stress DVS Dynamic Vapor Sorption (Hygroscopicity) Start->DVS XRD PXRD & Raman (Disproportionation) Start->XRD HPLC HPLC-UV/MS (Chemical Purity) Stress->HPLC Eval Stability Profile Validation DVS->Eval XRD->Eval HPLC->Eval

Self-validating workflow for assessing API solid-state and chemical stability.

References
  • Salt Selection in Drug Development | Pharmaceutical Technology Pharmaceutical Technology URL: [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs National Center for Biotechnology Information (PMC) URL:[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations MDPI URL:[Link]

  • Stability of pharmaceutical salts in solid oral dosage forms Academia.edu URL:[Link]

  • Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion ResearchGate URL:[Link]

  • Physical Stability of Salts of Weak Bases in the Solid-State ResearchGate URL:[Link]

Sources

Technical Support Center: Optimizing pH for Lipase-Catalyzed Kinetic Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that mastering the nuances of biocatalysis is key to success in your research and development endeavors. This guide is designed to provide you with in-depth technical support, troubleshooting strategies, and answers to frequently asked questions regarding the critical role of pH in lipase-catalyzed kinetic resolutions.

The Central Role of pH: Beyond a Simple Parameter

In enzymatic kinetic resolutions, pH is not merely a background condition; it is an active and powerful tool for optimization. The hydrogen ion concentration directly influences the ionization state of amino acid residues within the lipase, particularly those in the catalytic triad (e.g., Asp, His, Ser) and those that maintain the enzyme's three-dimensional structure.[1] This has a profound dual impact:

  • Catalytic Activity: The correct protonation state of active site residues is essential for the catalytic mechanism to proceed efficiently. Deviations from the optimal pH can dramatically slow down or halt the reaction.

  • Enantioselectivity: pH can induce subtle conformational changes in the lipase's structure, including the flexible "lid" that often covers the active site.[2][3] These changes can alter the steric and electronic environment of the binding pocket, leading to a preferential fit for one enantiomer over the other and thereby enhancing enantioselectivity (the E-value).

It is crucial to recognize that the optimal pH for reaction rate (activity) may not be the same as the optimal pH for enantioselectivity.[2] Therefore, a systematic approach to pH screening is fundamental to achieving both high conversion and high enantiomeric excess (ee).

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Issue 1: My reaction has very low conversion, or the reaction rate is too slow.

  • Potential Cause: The pH of your reaction medium is suboptimal for lipase activity. The catalytic residues in the active site may not be in the correct ionization state to perform catalysis efficiently.

  • Expert Analysis: Most lipases exhibit a bell-shaped pH-activity profile. Extremely high or low pH values can lead to a complete and often irreversible loss of activity by causing the enzyme to denature.[1][4] The isoelectric point (pI) of many lipases is between 4.5 and 5.5, and activity can decrease near this pH due to protein aggregation.[5]

  • Troubleshooting Protocol: Rapid Screening for Optimal Activity pH

    • Prepare a Buffer Series: Prepare a series of buffers covering a broad pH range (e.g., pH 5.0 to 10.0 in 1.0 pH unit increments). (See Table 2 for buffer recommendations).

    • Set Up Parallel Reactions: In separate vials, set up your standard reaction with your racemic substrate, but use a different buffer for each reaction. Ensure all other parameters (temperature, enzyme loading, substrate concentration, stirring) are identical.

    • Monitor Progress: Take samples at regular time intervals (e.g., 1, 2, 4, 8 hours) and quench the reaction.

    • Analyze Conversion: Use an appropriate analytical method (e.g., GC, HPLC) to determine the percent conversion in each reaction.

    • Identify Optimum: Plot the initial reaction rate or a fixed-time point conversion against pH. The peak of this curve represents the approximate optimal pH for catalytic activity.

Issue 2: My conversion is acceptable, but the enantiomeric excess (ee) is poor.

  • Potential Cause: The chosen pH favors high catalytic turnover but does not provide the optimal enzyme conformation for discriminating between the two enantiomers.

  • Expert Analysis: Enantioselectivity arises from the difference in activation free energies for the two enantiomers. pH can modulate the enzyme's conformation, affecting the microenvironment of the active site.[2] This can lead to a more significant energy difference in the transition states for the R and S enantiomers, thereby boosting the enantiomeric ratio (E). For Candida rugosa lipase, for instance, a weakly acidic pH of 6.0 was shown to enhance both activity and enantioselectivity compared to neutral pH.[2]

  • Troubleshooting Workflow: The following diagram outlines the logical steps for optimizing enantioselectivity.

G start Low Enantiomeric Excess (ee) Observed step1 Is reaction conversion >10%? start->step1 step2 Perform pH Screen (e.g., pH 5-10) Focus on maximizing E-value step1->step2 Yes step7 Consider other parameters: Temperature, Solvent, Acyl Donor step1->step7 No, optimize for activity first step3 Analyze both conversion (c) and enantiomeric excess (ee) at each pH step2->step3 step4 Calculate E-value for each condition step3->step4 step5 Does an optimal pH for E exist? step4->step5 step6 Select pH that provides best compromise of E and rate step5->step6 Yes step5->step7 No

Caption: Troubleshooting workflow for low enantioselectivity.

Issue 3: The enzyme seems to lose activity over the course of the reaction.

  • Potential Cause: The reaction pH is outside the enzyme's stability range. While the enzyme might have initial activity, the pH is causing it to slowly denature and inactivate over time.

  • Expert Analysis: The pH for optimal activity and the pH for optimal stability are not always the same. For example, Human Gastric Lipase (HGL) is stable for over 24 hours between pH 3.0 and 5.0, but its activity rapidly decreases above pH 7.0 and below pH 2.0.[6] This inactivation can be irreversible.

  • Troubleshooting Protocol: Assessing pH Stability

    • Pre-Incubation: Prepare several vials containing only the lipase in the different buffers from your pH screen (without the substrate).

    • Incubate: Keep these vials at the intended reaction temperature for a prolonged period (e.g., 24 hours).

    • Measure Residual Activity: After incubation, add the substrate to each vial to initiate the reaction under standard assay conditions (ideally at the known optimal activity pH).

    • Compare: Measure the initial reaction rate for each pre-incubated sample and compare it to a control sample where the enzyme was not pre-incubated.

    • Determine Stability Range: Plot the residual activity against the pre-incubation pH. This will clearly show the pH range in which the enzyme maintains its structural integrity and long-term stability.

Frequently Asked Questions (FAQs)

Q1: What is a typical optimal pH range for lipases?

A: There is no single answer, as the optimal pH is highly dependent on the source of the lipase. However, many commercially important microbial lipases, such as those from Candida and Aspergillus, tend to function optimally in the neutral to alkaline range.[7] Lipases from Penicillium have also shown optimal activity at neutral or basic pH values (pH 7 to 9).[7] It is essential to determine this experimentally for your specific enzyme and substrate combination.

Table 1: Examples of Optimal pH for Various Lipases

Lipase SourceOptimal pH (approximate)Reference
Candida albicans7.0[7]
Aspergillus sclerotigenum8.0[7]
Geobacillus zalihae8.5[8]
Penicillium crustosum9.0[7]
Candida rugosa (hydrolysis)6.0 - 6.5[9]
Human Gastric Lipase3.0 - 6.0 (stability)[6]

Q2: How do I choose the correct buffer for my pH optimization screen?

A: The ideal buffer should have a pKa value as close as possible to the target pH you wish to maintain. This ensures the highest buffering capacity. It's also important to note that the buffer components themselves can sometimes influence lipase activity. For example, phosphate buffers have been observed to have both positive and negative effects on the stability and activity of different lipases.[10] When starting, it is best to use a set of common, non-interfering buffers.

Table 2: Common Buffers for Lipase Reactions

BufferUseful pH RangeNotes
Citrate3.0 - 6.2Can chelate divalent cations which may be lipase cofactors.
Acetate3.8 - 5.6Commonly used for acidic conditions.
MES5.5 - 6.7Good's buffer, generally non-interfering.
Phosphate (Na/K)6.0 - 8.0Widely used, but can inhibit some lipases.[10]
HEPES6.8 - 8.2Good's buffer, common in biological applications.
Tris-HCl7.5 - 9.0Temperature-sensitive pKa. Common for alkaline conditions.[5]
Glycine-NaOH8.6 - 10.6Useful for higher alkaline pH ranges.[8]

Q3: Does immobilizing my lipase change its optimal pH?

A: Yes, quite often. Immobilization can shift the optimal pH due to charge effects and partitioning phenomena within the support's microenvironment.[5] For example, if a lipase is immobilized on a support with a net negative charge, the concentration of protons (H+) near the support surface will be higher than in the bulk solution. This can cause the apparent optimal pH to shift to a more alkaline value compared to the free enzyme.[5][11] The opposite effect can be seen with positively charged supports.

Q4: What is the general workflow for pH optimization?

A: A systematic approach is key to efficiently finding the best conditions for your kinetic resolution. The following workflow provides a robust starting point.

Caption: General workflow for pH optimization in kinetic resolution.

References

  • Investigating pH and Cu (II) effects on lipase activity and enantioselectivity via kinetic and spectroscopic methods. (2006). PubMed. Available at: [Link]

  • Impact of immobilization strategies on the activity and recyclability of lipases in nanomagnetic supports. (2022). Nature. Available at: [Link]

  • Physiological Study of pH Stability and Sensitivity to Pepsin of Human Gastric Lipase. (2002). Karger. Available at: [Link]

  • Effects of Enzyme Loading and Immobilization Conditions on the Catalytic Features of Lipase From Pseudomonas fluorescens Immobilized on Octyl-Agarose Beads. (2020). National Institutes of Health. Available at: [Link]

  • To Study the Effect of pH on Lipase. (2018). International Journal of Research and Review. Available at: [Link]

  • Revealing the Impact of pH on Lipase Structure and Surface Propensity at the Air–Water Interface and in Aqueous Aerosols. (2026). ACS Publications. Available at: [Link]

  • a Influence of different pH values on the a activity and b stability of lipase enzyme. ResearchGate. Available at: [Link]

  • Optimum pH and stability of lipases in different pH values in buffer... ResearchGate. Available at: [Link]

  • Effect of pH on activity of free (u) and immobilized lipase (n).... ResearchGate. Available at: [Link]

  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2021). IRIS . Available at: [Link]

  • Optimal pH for lipase activity. Effect of pH was determined using... ResearchGate. Available at: [Link]

  • The Effects of Buffer Nature on Immobilized Lipase Stability Depend on Enzyme Support Loading. Docta Complutense. Available at: [Link]

  • The Effects of Buffer Nature on Immobilized Lipase Stability Depend on Enzyme Support Loading. (2024). MDPI. Available at: [Link]

  • Effect of pH on activity of free lipase and immobilized lipase. ResearchGate. Available at: [Link]

Sources

Phenylbutenamine Solubility & Assay Formulation Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phenylbutenamine Formulation . This guide is designed for researchers, pharmacologists, and drug development professionals encountering solubility, precipitation, or aggregation issues when working with phenylbutenamine in aqueous and physiological buffers.

Mechanistic Background: Why Does Phenylbutenamine Precipitate?

Phenylbutenamine is a lipophilic monoamine releasing agent and a known agonist of the trace amine-associated receptor 1 (TAAR1) [1][1]. Structurally, it consists of a highly hydrophobic phenylbutenyl chain paired with a basic primary amine.

The Causality of Precipitation: The amine group typically has a pKa between 9.5 and 10.0. In acidic environments (pH < 6.0), the amine is fully protonated, rendering the molecule highly water-soluble due to ion-dipole interactions with water. However, when researchers dilute stock solutions into physiological assay buffers (like PBS or HBSS at pH 7.4), two phenomena occur:

  • Free-Base Shift: The fraction of the uncharged, highly lipophilic free base exponentially increases.

  • Salting-Out Effect: High concentrations of chloride and phosphate ions in the buffer increase the polarity of the aqueous phase, energetically driving the lipophilic molecules to self-associate and precipitate.

The Biological Imperative of True Solubility

For accurate pharmacological profiling, phenylbutenamine must be in a true solution. If the compound forms colloidal aggregates, it cannot effectively bind to the TAAR1 receptor. TAAR1 is a G-protein-coupled receptor (GPCR) that relies on molecular binding to activate Gs and Gq proteins, leading to downstream cAMP accumulation and Protein Kinase C (PKC) activation, which ultimately induces monoamine efflux [2][2].

TAAR1_Pathway PBA Phenylbutenamine (Agonist) TAAR1 TAAR1 Receptor (GPCR) PBA->TAAR1 Binds G_alpha Gs / Gq Proteins TAAR1->G_alpha Activates cAMP cAMP Accumulation G_alpha->cAMP Gs pathway PKC PKC Activation G_alpha->PKC Gq pathway Efflux Monoamine Efflux PKC->Efflux Transporter Reversal

Fig 1: Phenylbutenamine-induced TAAR1 signaling pathway requiring true aqueous solubility.

Troubleshooting Workflows & Self-Validating Protocols

To resolve solubility issues, the chosen methodology must align with the tolerance of your downstream assay.

Solubilization_Workflow Start Phenylbutenamine Precipitation in Buffer Check_Assay Determine Assay Tolerance Start->Check_Assay Biochem Biochemical / Cell-Free (Tolerates Organics) Check_Assay->Biochem Cellular In Vivo / Live Cell (Sensitive to Organics) Check_Assay->Cellular DMSO Co-solvent Method (≤1% DMSO) Biochem->DMSO Cyclodextrin Inclusion Complexation (HP-β-CD) Cellular->Cyclodextrin Validate Validate via DLS or HPLC DMSO->Validate Cyclodextrin->Validate

Fig 2: Decision matrix for resolving phenylbutenamine solubility issues based on assay type.

Protocol A: Cyclodextrin Inclusion Complexation (For Live-Cell & In Vivo Assays)

Cyclodextrins (CDs) like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic internal cavity. They encapsulate poorly water-soluble guest molecules, shielding the hydrophobic phenylbutenyl chain from the aqueous environment without requiring toxic organic solvents [3][3].

Step-by-Step Methodology:

  • Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in your target physiological buffer (e.g., PBS, pH 7.4).

  • Addition: Add an excess amount of phenylbutenamine directly to the cyclodextrin solution.

  • Equilibration: Seal the vial and place it on an orbital shaker at 37°C for 24–48 hours. Causality: Inclusion complexation is an equilibrium-driven process; sufficient time and kinetic energy (37°C) are required to reach maximum thermodynamic solubility [3][3].

  • Filtration: Carefully withdraw the supernatant and filter it through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.

  • Self-Validation Step: Analyze the filtrate using a validated HPLC-UV method to quantify the exact concentration of dissolved phenylbutenamine [3][3]. Do not assume 100% encapsulation.

Protocol B: Controlled Co-Solvent Dilution (For Biochemical Assays)

If your assay tolerates low levels of organic solvents, DMSO can be used to lower the dielectric constant of the medium, reducing the energy penalty of lipophile solvation.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve phenylbutenamine in 100% anhydrous DMSO to create a highly concentrated stock (e.g., 50 mM). Vortex until completely clear.

  • Buffer Pre-warming: Pre-warm the target aqueous buffer to 37°C. Causality: Higher temperatures increase the thermodynamic solubility limit, preventing immediate cold-shock precipitation.

  • Dropwise Addition: While rapidly vortexing or stirring the buffer, add the DMSO stock dropwise. Causality: Rapid mixing prevents localized pockets of high concentration that trigger nucleation and subsequent aggregation. Ensure the final DMSO concentration remains ≤ 1.0% (v/v).

  • Self-Validation Step: Assess the final assay buffer using Dynamic Light Scattering (DLS). The absence of scattering peaks in the 100–1000 nm range confirms a true solution rather than a colloidal nano-suspension [4][4].

Quantitative Comparison of Solubilization Strategies

Solubilization StrategyMechanistic ActionTypical Working RangePrimary AdvantageKey Limitation
HP-β-Cyclodextrin Forms non-covalent inclusion complexes by encapsulating the lipophilic chain within its hydrophobic cavity [5][5].5% – 20% (w/v)Highly biocompatible; preserves cell viability and increases bioavailability [6][6].High concentrations can extract cholesterol from cell membranes, potentially altering GPCR function.
DMSO Co-solvency Lowers the dielectric constant of the aqueous medium, increasing lipophile solvation capacity.0.1% – 1.0% (v/v)Immediate dissolution; highly reproducible for cell-free biochemical assays.Exceeding 1% causes significant cellular toxicity and membrane permeabilization.
Acidic Pre-formulation Lowers pH below the amine's pKa, ensuring complete protonation and electrostatic repulsion.pH 5.0 – 6.0Avoids the introduction of organic solvents or complexing agents entirely.Incompatible with physiological assays (pH 7.4) where the compound will rapidly re-precipitate.
Non-ionic Surfactants Self-assembles into micelles that sequester the hydrophobic free base, preventing bulk aggregation.0.01% – 0.1% (w/v)Effectively prevents non-specific adsorption of the drug to plastic assay plates.Can disrupt lipid bilayers and lyse cells if used above the critical micelle concentration (CMC).

Frequently Asked Questions (FAQs)

Q: Why does my phenylbutenamine precipitate when transferring from a pure water stock to PBS? A: Phenylbutenamine HCl salt is highly soluble in unbuffered water (which typically has a slightly acidic pH of ~5.5). PBS has a pH of 7.4 and contains high concentrations of salts. The shift to a higher pH increases the lipophilic free-base fraction of the amine, while the high ionic strength causes a "salting-out" effect, driving the compound out of solution.

Q: Can I use Tween-20 or Triton X-100 instead of Cyclodextrins? A: Yes, non-ionic surfactants can form micelles that encapsulate the lipophilic chain. However, concentrations above their Critical Micelle Concentration (CMC) (e.g., >0.01% for Tween-20) can act as detergents, lysing cell membranes in cell-based TAAR1 assays. Cyclodextrins are generally preferred for live-cell and in vivo applications due to their superior safety profile [5][5].

Q: My solution looks clear to the naked eye. Does that mean it is fully dissolved? A: Not necessarily. Lipophilic amines often form colloidal nano-suspensions that appear optically clear but are actually aggregates. These aggregates will not interact properly with target receptors and can artificially inflate apparent IC50/EC50 values. Always validate "clear" solutions using Dynamic Light Scattering (DLS) to ensure no particles in the 100–1000 nm range are present [4][4].

References

  • Benchchem. "Application Notes and Protocols: Enhancing Arctigenin Water Solubility with Cyclodextrins." 3

  • SciSpace. "Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability." 6

  • MDPI. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." 5

  • Wikipedia. "Monoamine releasing agent." 1

  • ZambiaWiki. "Amphetamine." 2

  • ACS Publications. "Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs." 4

Sources

Validation & Comparative

Chiral HPLC methods for 4-phenylbut-3-en-2-amine enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the chiral HPLC methods for 4-phenylbut-3-en-2-amine (also known as Phenylbutenamine, Styryl methyl carbinamine, or the PAL-881/PAL-893 series).[1]

Executive Summary

For the enantioseparation of 4-phenylbut-3-en-2-amine , the most robust and authoritative method utilizes polysaccharide-based Chiral Stationary Phases (CSPs) under Normal Phase conditions.[1] Specifically, the Amylose tris(3,5-dimethylphenylcarbamate) selector (e.g., Chiralpak AD-H, Lux Amylose-1) is the industry standard for this class of aryl-alkyl amines.

The presence of the conjugated alkene (styryl group) enhances


 interactions with the stationary phase compared to its saturated analogs, often resulting in superior resolution (

).

Method Comparison Guide

The following table compares the three primary methodologies available for this separation.

FeatureMethod A: Normal Phase (Recommended) Method B: Reversed Phase (High pH) Method C: Derivatization (Indirect)
Column Type Amylose/Cellulose Carbamates (e.g., Chiralpak AD-H, OD-H)Immobilized Polysaccharides (e.g., Chiralpak IA, Lux Amylose-1)Achiral C18 (e.g., Agilent Zorbax Eclipse)
Mobile Phase Hexane / IPA / Diethylamine (DEA)20mM NH

HCO

(pH 9.[1]0) / ACN
ACN / Water / TFA
Mechanism H-bonding + Inclusion +

Hydrophobic + InclusionDiastereomeric separation
Resolution (

)
High (> 2.5) Medium (1.5 - 2.[1]0)High (> 3.0)
Run Time Fast (< 15 min)Medium (15-25 min)Long (> 30 min + prep time)
Pros Direct injection; Self-validating; High sensitivity (UV 254nm).[1]MS-compatible; Aqueous samples allowed.Cheap columns; Ultra-high sensitivity (if fluorescent).
Cons Requires non-polar diluent; No MS detection.Requires immobilized column (pH stability).Kinetic resolution risk; Labor intensive.[1]

Detailed Experimental Protocol (Method A)

This protocol is designed for the direct resolution of the enantiomers (R/S) of 4-phenylbut-3-en-2-amine.[1]

A. Chromatographic Conditions
  • Column: Chiralpak AD-H or Lux Amylose-1 (

    
     mm, 5 
    
    
    
    m).[1]
    • Rationale: The amylose backbone provides a helical cavity that ideally fits the styryl moiety, while the carbamate groups engage in hydrogen bonding with the amine.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) [90 : 10 : 0.1 v/v/v].

    • Critical Note: DEA is mandatory.[1] Primary amines interact strongly with residual silanols on the silica support. Without DEA, peaks will tail severely (

      
      ), destroying resolution.
      
  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (The styryl conjugation provides a strong chromophore).

  • Injection Volume: 5–10

    
    L (1 mg/mL in mobile phase).
    
B. Step-by-Step Workflow
  • System Preparation: Flush system with 100% IPA to remove any aqueous buffers.[1] Equilibrate column with Mobile Phase for 45 minutes.

  • Blank Run: Inject mobile phase to ensure baseline stability at 254 nm.

  • Racemic Standard: Inject the racemic mixture. Expect two peaks with an approximate separation factor (

    
    ) of 1.2 – 1.4.
    
  • Sample Analysis: Dissolve sample in Hexane/IPA (90:10). Filter through 0.45

    
    m PTFE filter.[1]
    
  • Elution Order Determination: If available, spike with a known standard (e.g., synthesized via asymmetric catalysis or enzymatic resolution) to identify the (R)-enantiomer. Typically, on AD-H columns, the elution order for similar styryl amines is often (S) then (R), but this must be experimentally verified.

Mechanism of Action & Visualization

The separation relies on a "Three-Point Interaction" model between the analyte and the Chiral Stationary Phase (CSP).

  • H-Bonding: The amine (

    
    ) acts as a donor/acceptor with the carbamate C=O and N-H groups of the CSP.
    
  • 
     Stacking:  The phenyl ring of the analyte stacks with the 3,5-dimethylphenyl group of the selector.
    
  • Inclusion: The styryl "tail" fits into the chiral groove of the amylose helix.

ChiralMechanism Analyte 4-phenylbut-3-en-2-amine (Analyte) Interaction1 H-Bonding (Amine ↔ Carbamate) Analyte->Interaction1 Interaction2 π-π Stacking (Styryl ↔ Phenyl) Analyte->Interaction2 Interaction3 Steric Inclusion (Chiral Cavity Fit) Analyte->Interaction3 CSP Amylose tris(3,5-dimethylphenylcarbamate) (Stationary Phase) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Result Enantioseparation (Rs > 2.0) Interaction1->Result Interaction2->Result Interaction3->Result

Caption: Mechanistic pathway of chiral recognition. The multi-point interaction ensures that one enantiomer is retained longer than the other.

Alternative Method: Derivatization (Method C)

If a chiral column is unavailable, or if the sample is in a complex biological matrix (plasma/urine) where direct UV detection is insufficient, derivatization is the authoritative alternative.

  • Reagent: (S)-N-(Trifluoroacetyl)prolyl chloride (L-TPC) or GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate).[1]

  • Protocol:

    • Mix 100

      
      L sample amine with 100 
      
      
      
      L reagent in ACN with excess base (TEA).[1]
    • Incubate at 50°C for 30 mins.

    • Analyze on a standard C18 Column (e.g., Zorbax Eclipse Plus C18).

    • Mobile Phase: ACN : Water (0.1% Formic Acid) gradient.

  • Result: The enantiomers are converted into diastereomers (e.g., S,S and S,R), which have different physical properties and separate on achiral phases.

Expected Performance Data

The following data is based on structural analogs (e.g.,


-methylbenzylamine, amphetamine) which share the identical pharmacophore and separation physics.
ParameterValue (Normal Phase)Notes
Retention Time (

)
~ 8.5 minFirst eluting enantiomer
Retention Time (

)
~ 11.2 minSecond eluting enantiomer
Selectivity (

)
1.35

Resolution (

)
3.2Baseline separation
Tailing Factor (

)
1.1With 0.1% DEA additive

References

  • Daicel Corporation. "Instruction Manual for CHIRALPAK® AD-H." Chiral Technologies.[1] Accessed 2024.[4] [Link]

  • Rothman, R. B., & Baumann, M. H. (2006).[1] "Therapeutic Potential of Monoamine Transporter Ligands." NIDA Research.[1][5] (Source of PAL-881/893 nomenclature and synthesis pathways). [Link]

  • Phenomenex. "Chiral HPLC Application Guide: Separation of Chiral Amines." Phenomenex Technical Notes. [Link]

Sources

A Researcher's Guide to the Determination of Enantiomeric Excess by Gas Chromatography-Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical analysis, the precise determination of enantiomeric excess (ee) is a critical parameter, particularly within the pharmaceutical and biotechnology sectors. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methodologies to ensure the safety and efficacy of chiral drugs.[1] Among the arsenal of analytical techniques, Gas Chromatography coupled with Flame Ionization Detection (GC-FID) stands out as a powerful and accessible method for the enantioselective analysis of volatile and semi-volatile compounds.[2][3]

This guide provides an in-depth comparison of chiral stationary phases for GC-FID, supported by experimental data, to empower researchers in selecting the optimal analytical strategy. We will delve into the fundamental principles governing chiral separations, offer a comparative analysis of commercially available chiral columns, and provide a detailed, field-proven experimental protocol for the accurate determination of enantiomeric excess.

The Principle of Chiral Separation by GC

The cornerstone of chiral gas chromatography is the use of a chiral stationary phase (CSP) within the capillary column.[1] Unlike standard GC columns that separate compounds based on boiling point and polarity, chiral columns are coated with a stationary phase that is itself chiral.[4] This chiral environment enables differential interactions with the enantiomers of a chiral analyte.

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.[1] The stability of these complexes differs for each enantiomer due to their distinct three-dimensional arrangements. The enantiomer that forms the more stable complex will have a stronger interaction with the stationary phase and thus a longer retention time, leading to their separation.

The Flame Ionization Detector (FID) is a universal detector that is highly sensitive to organic compounds. As the separated enantiomers elute from the column, they are combusted in a hydrogen-air flame, producing ions that generate a current proportional to the amount of analyte. This allows for the accurate quantification of each enantiomer.

The Heart of the Separation: Chiral Stationary Phases (CSPs)

The choice of the chiral stationary phase is the most critical factor in developing a successful enantioselective GC method. The most widely used and versatile CSPs for GC are based on derivatized cyclodextrins.

Cyclodextrin-Based CSPs:

Cyclodextrins are cyclic oligosaccharides composed of glucose units, forming a truncated cone-like structure with a hydrophobic inner cavity and a hydrophilic outer surface.[5] This unique structure allows them to form inclusion complexes with a wide variety of guest molecules, including enantiomers. The chiral recognition is achieved through interactions between the analyte and the chiral glucose units of the cyclodextrin.

To enhance their enantioselectivity and thermal stability, native cyclodextrins are often derivatized with various functional groups. The nature and degree of derivatization significantly influence the separation characteristics of the CSP.

Comparative Analysis of Chiral GC Columns

The selection of the optimal chiral column is often application-specific. Below is a comparative overview of commonly used cyclodextrin-based chiral stationary phases and their typical applications.

Chiral Stationary Phase (Example)Common DerivatizationKey Characteristics & Applications
Beta-Cyclodextrin (β-DEX) Permethylated, Diacetylated, TrifluoroacetylatedBroad enantioselectivity for a wide range of compounds including alcohols, ketones, esters, and hydrocarbons.[5][6]
Gamma-Cyclodextrin (γ-DEX) TrifluoroacetylatedLarger cavity size compared to β-DEX, making it suitable for larger molecules. Known for good separation of menthol and menthone enantiomers.[2]
Alpha-Cyclodextrin (α-DEX) PermethylatedSmaller cavity size, offering high shape selectivity for positional isomers and some epoxide enantiomers.[5]

Performance Data:

The following table summarizes representative resolution (Rs) values for the separation of specific enantiomeric pairs on different chiral GC columns. An Rs value of 1.5 or greater indicates baseline separation.

AnalyteColumnResolution (Rs)Reference
FluoxetineCyclobond I 2000 DM (dimethyl-β-cyclodextrin)2.30[7]
1-Octen-3-olRestek Rt-βDEXsm1.15[6]
IbuprofenRt-βDEXcst1.22[8]
cis- and trans-Linalool OxidesRt-βDEXsmBaseline Separation[4]

Note: Resolution values are highly dependent on the specific analytical conditions (e.g., temperature program, carrier gas flow rate).

Experimental Protocol: A Step-by-Step Guide to Enantiomeric Excess Determination

This section provides a detailed, self-validating protocol for the determination of enantiomeric excess using GC-FID.

1. Instrumentation and Consumables:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Chiral Capillary Column (e.g., a cyclodextrin-based column such as Rt-βDEXcst or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • High-purity carrier gas (Helium or Hydrogen).

  • High-purity hydrogen and air for the FID.

  • Autosampler vials with septa.

  • Volumetric flasks and pipettes.

  • Analytical balance.

  • Appropriate solvent for sample dissolution (e.g., dichloromethane, hexane).

2. Sample Preparation:

  • Standard Preparation:

    • Accurately weigh and dissolve the racemic standard of the analyte in a suitable solvent to prepare a stock solution (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing the enantiomeric mixture in the same solvent as the standards to a concentration within the calibration range.

    • If necessary, perform a derivatization step to improve the volatility and thermal stability of the analyte. A common derivatization agent is trifluoroacetic anhydride (TFAA).[9]

3. GC-FID Method Parameters:

The following are typical starting parameters that should be optimized for each specific application:

  • Injector:

    • Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted to optimize peak shape and sensitivity)

  • Oven Temperature Program:

    • Initial Temperature: 60 °C (hold for 1 minute)

    • Ramp: 2 °C/minute to 200 °C

    • Final Hold: Hold at 200 °C for 5 minutes

    • Note: Slower temperature ramps (1-2 °C/min) often improve chiral resolution.[10]

  • Carrier Gas:

    • Helium at a constant flow rate of 1.0 mL/min.

    • Note: Hydrogen can provide better efficiency at higher linear velocities.[10]

  • Detector (FID):

    • Temperature: 250 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Nitrogen) Flow: 25 mL/min

4. Data Acquisition and Analysis:

  • Inject the prepared standards and samples into the GC-FID system.

  • Acquire the chromatograms using the instrument's data acquisition software.

  • Identify the peaks corresponding to the two enantiomers based on their retention times.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (ee) using the following formula:

    ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

5. Method Validation:

To ensure the trustworthiness of the results, the analytical method should be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by achieving baseline separation of the enantiomers.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of solutions of the racemate at different concentrations.

  • Accuracy: The closeness of the test results to the true value. This can be determined by analyzing samples with a known enantiomeric excess.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

Visualizing the Workflow

The following diagrams illustrate the key steps in the determination of enantiomeric excess by GC-FID.

G cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Calculation Racemic Standard Racemic Standard Dissolution/Derivatization Dissolution/Derivatization Racemic Standard->Dissolution/Derivatization Enantiomeric Mixture Enantiomeric Mixture Enantiomeric Mixture->Dissolution/Derivatization GC Injection GC Injection Dissolution/Derivatization->GC Injection Analysis Chiral Column Separation Chiral Column Separation GC Injection->Chiral Column Separation FID Detection FID Detection Chiral Column Separation->FID Detection Chromatogram Chromatogram FID Detection->Chromatogram Signal Peak Integration Peak Integration Chromatogram->Peak Integration ee Calculation ee Calculation Peak Integration->ee Calculation

Caption: Experimental workflow for ee determination by GC-FID.

G cluster_column Chiral GC Column cluster_chromatogram Resulting Chromatogram CSP Chiral Stationary Phase Enantiomer R R Enantiomer R->CSP Stronger Interaction (Longer Retention) Enantiomer S S Enantiomer S->CSP Weaker Interaction (Shorter Retention) p1 p2 p3 p2->p3 p4 p5 p6 p7 p6->p7 p8 p9

Caption: Principle of enantiomeric separation on a chiral stationary phase.

Conclusion

The determination of enantiomeric excess by GC-FID is a robust, sensitive, and widely applicable technique that is indispensable in modern research and development. The key to a successful analysis lies in the rational selection of the chiral stationary phase and the careful optimization of the chromatographic conditions. By understanding the principles of chiral separation and following a systematic approach to method development and validation, researchers can confidently and accurately determine the enantiomeric purity of their compounds. This guide provides the foundational knowledge and practical insights to empower scientists in achieving reliable and reproducible results in their chiral analyses.

References

  • Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. PubMed Central. [Link]

  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. University of Arkansas Libraries. [Link]

  • Restek APPLICATIONS Technical Guides. Chromtech. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • APPLICATIONS. Phenomenex. [Link]

  • Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Restek. [Link]

  • (PDF) Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. ResearchGate. [Link]

  • Chiral Separation 2: Optimization of Chiral Separations. Restek Resource Hub. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Chromtech. [Link]

  • Unveiling the Power of Chiral GC Columns. Chrom Tech, Inc. [Link]

  • Modernizing Chiral Separations with Glycopeptide-Based Chiral Columns. Agilent. [Link]

  • Phenomenex Publishes Guide for Chiral Column Selection. Phenomenex. [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]

  • Method Development to Separate Enantiomers by Supercritical Fluid Chromatography. Agilent. [Link]

  • Agilent Chiral Chromatograph Training Guide. Purdue University. [Link]

  • Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange. Phenomenex. [Link]

  • Determination of enantiomeric excess. University of Bristol. [Link]

  • The Chiral Notebook. Phenomenex. [Link]

  • How do I determine enantiomeric excess by GC? ResearchGate. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. [Link]

  • Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. PubMed Central. [Link]

Sources

Mass Spectrometry Fragmentation Patterns of PAL-881: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of PAL-881 ((3E)-4-phenylbut-3-en-2-amine).

Executive Summary & Compound Identity

PAL-881 is a synthetic monoamine releasing agent (MRA) belonging to the phenylbutenamine class. It functions primarily as a norepinephrine-dopamine releasing agent (NDRA). It is a structural analog of amphetamine, distinguished by an extended alkenyl chain between the phenyl ring and the amine-bearing carbon.[1]

Crucial Disambiguation: PAL-881 is not Palbociclib (PD-0332991), the CDK4/6 inhibitor used in oncology. Researchers must verify the CAS number and chemical structure before assay development.

FeaturePAL-881Amphetamine (Reference)
Chemical Name (3E)-4-phenylbut-3-en-2-amine1-phenylpropan-2-amine
Formula C₁₀H₁₃NC₉H₁₃N
Monoisotopic Mass 147.1048 Da135.1048 Da
Precursor Ion [M+H]⁺ m/z 148.11 m/z 136.11
Key Structural Feature Conjugated alkene (styryl group)Saturated alkyl chain

Mechanistic Fragmentation Analysis

In Electrospray Ionization (ESI) positive mode, PAL-881 forms a stable protonated molecular ion


. The fragmentation logic follows the specific stability of the conjugated pi-system unique to phenylbutenamines.
Primary Fragmentation Pathway: Neutral Loss of Ammonia

Unlike saturated phenethylamines where alpha-cleavage dominates in Electron Impact (EI), the ESI fragmentation of PAL-881 is driven by the neutral loss of ammonia (


).
  • Mechanism: Protonation occurs at the amine nitrogen. Inductive effects and thermal energy drive the cleavage of the

    
     bond.
    
  • Result: Formation of a resonance-stabilized carbocation at m/z 131.08 .

  • Stability: The resulting cation is a phenylbutenyl cation (

    
    ), which is highly stabilized by resonance with the phenyl ring through the double bond. This makes m/z 131 the base peak  (100% abundance) in most collision energies.
    
Secondary Pathway: Tropylium Ion Formation

High collision energies (CE > 25 eV) drive further fragmentation of the hydrocarbon backbone.

  • Mechanism: Rearrangement of the benzyl substructure.

  • Result: Formation of the tropylium ion (

    
    ) at m/z 91.05 .
    
  • Diagnostic Value: This ion confirms the presence of a benzyl moiety, common to all amphetamine-type stimulants.

Pathway Visualization

The following diagram illustrates the causal fragmentation tree for PAL-881, highlighting the energy-dependent transitions.

PAL881_Fragmentation Precursor Precursor Ion [M+H]+ m/z 148.11 (Protonated Amine) Intermediate Resonance Stabilized Cation m/z 131.08 (Phenylbutenyl Cation) Precursor->Intermediate Low CE (10-20 eV) Loss of Ammonia Neutral_NH3 Neutral Loss: NH3 (17 Da) Precursor->Neutral_NH3 Tropylium Tropylium Ion m/z 91.05 (C7H7+) Intermediate->Tropylium High CE (>25 eV) Skeletal Rearrangement Phenyl Phenyl Cation m/z 77.04 (C6H5+) Tropylium->Phenyl Extreme CE Loss of Acetylene

Caption: Energy-dependent fragmentation pathway of PAL-881 in ESI+ mode.

Comparative Performance Guide

This section compares PAL-881 with its primary alternatives (Amphetamine and PAL-893) to aid in selectivity optimization.

Quantitative Comparison Table
ParameterPAL-881 (Trans-isomer)PAL-893 (Cis-isomer)Amphetamine
Precursor (m/z) 148.1148.1136.1
Quantifier Ion 131.1 131.1119.1
Qualifier Ion 1 91.191.191.1
Qualifier Ion 2 115.1115.165.1
Retention Time (C18) Late Eluter (Hydrophobic)Early Eluter (Less Hydrophobic)Early Eluter
Isobaric Interference High risk with PAL-893High risk with PAL-881Low
Resolution Strategy for Isomers

PAL-881 and PAL-893 are geometric isomers (E/Z). They share identical mass spectra .

  • Problem: MS/MS cannot distinguish them solely by m/z.

  • Solution: Chromatographic separation is mandatory. The trans isomer (PAL-881) typically exhibits a flatter 3D conformation, allowing stronger interaction with C18 stationary phases, resulting in a longer retention time compared to the cis isomer (PAL-893).

Validated Experimental Protocol

This protocol is designed to be self-validating. The use of a deuterated internal standard (e.g., Amphetamine-d5 or a synthesized PAL-881-d5) is required for trustworthiness.

Sample Preparation (Plasma/Brain Tissue)
  • Extraction: Protein precipitation using ice-cold Acetonitrile (1:3 v/v).

  • Vortex: 30 seconds at high speed.

  • Centrifugation: 10,000 x g for 10 minutes at 4°C.

  • Supernatant: Transfer to autosampler vial. Note: Do not dry down if volatility is a concern; phenylbutenamines are moderately volatile.

LC-MS/MS Conditions
  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: Linear ramp to 90% B

    • 6-7 min: Hold 90% B

    • 7.1 min: Re-equilibrate 5% B

Mass Spectrometer Parameters (Triple Quadrupole)
  • Source: ESI Positive.

  • Capillary Voltage: 3500 V.

  • Gas Temp: 300°C.

  • MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Role
PAL-881 148.1131.115Quantifier
PAL-881 148.191.130Qualifier
PAL-881 148.1115.145Qualifier
Amphetamine-d5 141.1124.115Internal Std

References

  • Rothman, R. B., et al. (2001). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse. Link

  • Blough, B. E., et al. (2019). "The Phenyl Amine Library (PAL): A diverse series of analogs for the study of monoamine transporter function." Neuropharmacology. Link

  • Decker, A. M., et al. (2016). "The biogenic amine transporter activity of vinylogous amphetamine analogs." MedChemComm. Link

  • National Institute on Drug Abuse (NIDA). "Designer Drug Fragmentation Patterns." SWGDRUG Mass Spectral Library. Link

Sources

Validated analytical methods for vinylogous amphetamines

Author: BenchChem Technical Support Team. Date: March 2026

Validated Analytical Methods for Vinylogous Amphetamines: A Comprehensive Comparison Guide

As the landscape of novel psychoactive substances (NPS) and experimental therapeutics evolves, vinylogous amphetamines have emerged as a highly significant class of compounds. Characterized by an extended conjugated system—typically an alkene or alkyne spacer between the phenyl ring and the alkylamine chain—these analogs (such as the potent dopamine/serotonin releaser S-6 and PAL-287) exhibit unique biogenic amine transporter activity[1].

For researchers, forensic toxicologists, and drug development professionals, the analytical quantification of these compounds presents distinct challenges. The presence of E/Z geometric isomerism, chiral centers, and a highly polar primary or secondary amine necessitates rigorous, self-validating analytical frameworks. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the resolution and quantification of vinylogous amphetamines, grounded in field-proven experimental causality.

Structural Nuances & Analytical Causality

Before selecting an analytical platform, one must understand how the molecular architecture of vinylogous amphetamines dictates experimental choices:

  • The Basic Amine (pKa ~9.5 - 10.5): Like traditional amphetamines, the nitrogen atom is protonated at physiological pH. This necessitates mixed-mode cation exchange (MCX) during Solid-Phase Extraction (SPE) to selectively retain the analyte while washing away neutral lipids. Furthermore, in GC-MS, this basic amine causes severe peak tailing and thermal degradation, mandating chemical derivatization[2].

  • Geometric Isomerism (E/Z Alkenes): Vinylogous analogs like (1S,3E)-1-Methyl-4-phenyl-but-3-enylamine (S-6) exist as distinct stereoisomers[1]. Standard non-polar GC columns (e.g., HP-5MS) often fail to baseline-resolve these isomers. LC-MS/MS utilizing chiral stationary phases or optimized sub-2 µm particle C18 columns is required to prevent co-elution and inaccurate transporter affinity correlations[3].

Methodological Comparison: LC-MS/MS vs. GC-MS

LC-MS/MS (ESI-QqQ): The Gold Standard for Intact Resolution

Liquid Chromatography coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS) via Electrospray Ionization (ESI) is the premier choice for vinylogous amphetamines[3].

  • Causality of Choice: ESI is a "soft" ionization technique. Because vinylogous amphetamines have an extended conjugated pi-system, they are prone to extensive fragmentation. ESI preserves the intact protonated precursor ion

    
    , allowing for highly specific Multiple Reaction Monitoring (MRM) transitions.
    
  • Advantage: Zero need for derivatization. Direct injection of the reconstituted SPE extract reduces sample preparation time and eliminates derivatization-induced artifacts.

GC-MS (EI): The Workhorse for Library Matching

Gas Chromatography-Mass Spectrometry utilizing Electron Ionization (EI) remains a staple, particularly in forensic screening[2].

  • Causality of Choice: EI provides highly reproducible, hard-fragmentation spectra that can be matched against NIST libraries. However, to volatilize the vinylogous amphetamine and protect the amine from interacting with active sites in the GC inlet, derivatization with Pentafluoropropionic anhydride (PFPA) is strictly required[2].

  • Limitation: The high temperatures required for GC vaporization can occasionally induce E/Z isomerization in the inlet, skewing the true isomeric ratio of the original biological sample.

Quantitative Performance Data

The following table summarizes the validated performance metrics of both platforms when analyzing a standard panel of vinylogous amphetamine analogs in biological matrices (e.g., plasma/urine).

Analytical ParameterLC-MS/MS (ESI-QqQ)GC-MS (EI-SIM)
Sample Preparation SPE (MCX)

Direct Injection
SPE (MCX)

PFPA Derivatization
Limit of Detection (LOD) 0.1 - 0.5 ng/mL10 - 25 ng/mL
Limit of Quantitation (LOQ) 0.5 - 1.0 ng/mL25 - 50 ng/mL
Linear Dynamic Range 0.5 – 500 ng/mL25 – 1000 ng/mL
E/Z Isomer Resolution Excellent (Baseline,

)
Poor to Moderate (Requires chiral GC column)
Total Run Time 5 - 8 minutes15 - 20 minutes
Matrix Effects Susceptible to Ion SuppressionNegligible (EI is immune to matrix ionization effects)

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical batch must be a self-validating system. This is achieved by spiking a deuterated internal standard (e.g., Amphetamine-


) into the raw sample prior to any extraction steps, thereby correcting for extraction losses, derivatization inefficiencies, and LC-MS matrix suppression[3].
Step 1: Matrix Extraction (Mixed-Mode SPE)
  • Spike & Equilibrate: Aliquot 200 µL of biological sample. Add 10 µL of Amphetamine-

    
     (1 µg/mL) as the internal standard. Add 2 mL of 0.1 M Phosphate Buffer (pH 6.0) to ensure the amine is fully protonated.
    
  • Conditioning: Condition an Oasis MCX (30 mg) cartridge with 1 mL Methanol, followed by 1 mL deionized water.

  • Loading & Washing: Load the buffered sample. Wash with 1 mL of 0.1 M HCl (removes basic neutrals), followed by 1 mL of Methanol (removes hydrophobic lipids).

  • Elution: Elute the vinylogous amphetamines using 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the amine, breaking the ionic bond with the sorbent.

Step 2A: LC-MS/MS Workflow (Recommended)
  • Reconstitution: Evaporate the SPE eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

  • Chromatography: Inject 2 µL onto a sub-2 µm biphenyl or chiral LC column. The biphenyl phase provides enhanced pi-pi interactions, crucial for resolving the E/Z conjugated systems of vinylogous analogs.

  • Detection: Operate the QqQ in positive ESI mode. Monitor specific MRM transitions (e.g., precursor

    
     to product ions corresponding to the loss of the amine group).
    
Step 2B: GC-MS Workflow (Alternative)
  • Derivatization: Evaporate the SPE eluate to dryness. Add 50 µL of Ethyl Acetate and 50 µL of Pentafluoropropionic anhydride (PFPA). Incubate at 70°C for 20 minutes[2]. Causality: PFPA replaces the active amine hydrogen with a bulky, fluorinated acyl group, drastically increasing volatility and thermal stability.

  • Reconstitution: Evaporate the excess derivatizing agent under nitrogen (critical, as residual PFPA will degrade the GC column). Reconstitute in 50 µL of Toluene.

  • Detection: Inject 1 µL in splitless mode. Operate the MS in Selected Ion Monitoring (SIM) mode targeting the highly abundant fluorinated fragment ions.

Analytical Workflow Visualization

The following diagram illustrates the logical divergence and critical control points in the analytical validation of vinylogous amphetamines.

AnalyticalWorkflow Start Biological/Forensic Sample (Vinylogous Amphetamines) Extraction Solid-Phase Extraction (SPE) Internal Standard Addition Start->Extraction Split Method Selection Extraction->Split GCMS_Prep Derivatization (PFPA, 70°C, 20 min) Split->GCMS_Prep GC-MS Workflow LCMS_Prep Direct Reconstitution (Mobile Phase) Split->LCMS_Prep LC-MS/MS Workflow GCMS_Run GC-MS (EI Mode) Library Matching & Quantitation GCMS_Prep->GCMS_Run DataAnalysis Data Analysis & Validation (Isomer Resolution, LOD/LOQ) GCMS_Run->DataAnalysis LCMS_Run LC-MS/MS (ESI-QqQ) Chiral Separation & MRM LCMS_Prep->LCMS_Run LCMS_Run->DataAnalysis

Caption: Divergent analytical workflows for the validation and quantification of vinylogous amphetamine isomers.

References

  • Decker, A. M., Partilla, J. S., Baumann, M. H., Rothman, R. B., & Blough, B. E. (2016). "The biogenic amine transporter activity of vinylogous amphetamine analogs." MedChemComm, 7(8), 1657–1663.[Link]

  • Płotka-Wasylka, J., et al. (2024). "Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling." bioRxiv.[Link]

  • Kraemer, M., et al. (2020). "Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time." MDPI.[Link]

  • Ivanova, V., et al. (2017). "AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION." Journal of IMAB.[Link]

Sources

A Comparative Guide to Establishing Reference Standards for 4-Phenylbut-3-en-2-amine Purity Testing

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This begins with the quality of the reference standards used. This guide provides a comprehensive framework for establishing and qualifying a reference standard for 4-phenylbut-3-en-2-amine, a norepinephrine-dopamine releasing agent.[1] While a dedicated, official pharmacopeial monograph for this specific entity is not currently established, this guide outlines a robust, scientifically-sound approach to sourcing, characterizing, and implementing a reference standard for its purity testing.

The Landscape of Reference Standards for Novel Amines

The journey of a new chemical entity from discovery to a potential therapeutic involves rigorous analytical characterization. For a compound like 4-phenylbut-3-en-2-amine, which exists as (3E) and (3Z) stereoisomers, ensuring the purity and identity of the reference material is critical.[1] In the absence of a compendial standard from pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.), a well-characterized in-house primary standard or a certified reference material (CRM) from a reputable supplier is essential.[2]

Key Considerations for a 4-Phenylbut-3-en-2-amine Reference Standard:

  • Identity and Structure Confirmation: Unambiguous verification of the chemical structure, including stereochemistry.

  • Purity Assessment: Comprehensive evaluation of organic and inorganic impurities.

  • Assigned Purity Value: A well-documented and defensible purity value with an associated uncertainty.

  • Stability: Data supporting the stability of the material under defined storage conditions.

Sourcing and Initial Characterization

The first step is to obtain a high-purity batch of 4-phenylbut-3-en-2-amine. This can be achieved through in-house synthesis or by sourcing from a reliable chemical supplier who can provide preliminary analytical data.

In-house Synthesis and Purification

A common synthetic route to amines is the reduction of a corresponding ketone or oxime. For 4-phenylbut-3-en-2-amine, this could involve the reduction of 4-phenylbut-3-en-2-one.[3] Purification is critical and can be achieved through techniques like column chromatography or recrystallization.[4]

Qualification of a Candidate Reference Standard

Once a high-purity batch is obtained, a comprehensive characterization is necessary to qualify it as a reference standard. The following workflow outlines the key analytical steps.

Reference Standard Qualification Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Documentation & Release NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (HRMS) IR Infrared Spectroscopy HPLC HPLC-UV (Purity & Assay) IR->HPLC Structural Confirmation Leads to Purity Assessment GC GC-FID (Residual Solvents) KF Karl Fischer Titration (Water Content) TGA Thermogravimetric Analysis (Non-volatile Impurities) Cert Certificate of Analysis (Assigned Purity, Uncertainty) TGA->Cert Comprehensive Data for Certification Stab Stability Protocol

Caption: Workflow for the qualification of a 4-phenylbut-3-en-2-amine reference standard.

Comparative Analysis of Purity Testing Methodologies

A multi-faceted approach is crucial for accurately determining the purity of a 4-phenylbut-3-en-2-amine reference standard. The choice of analytical technique depends on the nature of the expected impurities.

Analytical Technique Primary Application Strengths Limitations
High-Performance Liquid Chromatography (HPLC) with UV Detection Assay and organic impurity profiling.High resolution, sensitive to chromophoric impurities, quantitative.May not detect non-chromophoric impurities.
Gas Chromatography (GC) with Flame Ionization Detection (FID) Residual solvents and volatile organic impurities.High sensitivity for volatile compounds.Not suitable for non-volatile or thermally labile compounds.
Ion Chromatography (IC) Ionic impurities and counter-ions (if applicable).Specific for ionic analytes, can be used for amine analysis.[5]Requires specific columns and detectors.
Nuclear Magnetic Resonance (qNMR) Quantitative analysis without a reference standard of the same compound.Provides an absolute measure of purity against a certified standard of a different compound.Lower sensitivity compared to chromatographic methods.
Karl Fischer Titration Determination of water content.High accuracy and precision for water determination.Specific to water content only.

Detailed Experimental Protocols

HPLC-UV Method for Purity and Assay

This method is a cornerstone for assessing the purity of 4-phenylbut-3-en-2-amine and detecting related substances.

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid in Water

  • B: 0.1% Trifluoroacetic acid in Acetonitrile

Gradient Elution:

Time (min) %A %B
0 95 5
20 5 95
25 5 95
26 95 5

| 30 | 95 | 5 |

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Column Temperature: 30 °C

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the 4-phenylbut-3-en-2-amine reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Calculation: Determine the purity by area normalization. The assay can be calculated against the characterized reference standard.

GC-FID for Residual Solvents

This method is essential for quantifying residual solvents from the synthesis and purification process.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for residual solvent analysis (e.g., DB-624 or equivalent).

Temperatures:

  • Injector: 250 °C

  • Detector: 280 °C

  • Oven Program: 40 °C for 5 min, then ramp to 240 °C at 10 °C/min, hold for 5 min.

Carrier Gas: Helium or Hydrogen at an appropriate flow rate. Injection Mode: Split

Procedure:

  • Standard Preparation: Prepare a standard solution containing known concentrations of the potential residual solvents in a suitable solvent (e.g., DMSO).

  • Sample Preparation: Accurately weigh the 4-phenylbut-3-en-2-amine sample and dissolve it in the same solvent as the standard.

  • Analysis: Inject the standard and sample solutions.

  • Calculation: Quantify the residual solvents based on the peak areas of the standard.

Visualization of Analytical Comparison

The selection of an appropriate analytical method is a critical decision based on the specific analytical challenge.

Analytical Method Comparison cluster_main Purity Assessment of 4-Phenylbut-3-en-2-amine Organic Organic Impurities HPLC_UV HPLC-UV Organic->HPLC_UV Primary Method GC_FID GC-FID Organic->GC_FID Volatiles Inorganic Inorganic Impurities & Water IC Ion Chromatography Inorganic->IC Ionic KF Karl Fischer Inorganic->KF Water TGA TGA Inorganic->TGA Non-Volatiles Assay Potency (Assay) Assay->HPLC_UV Relative Assay qNMR qNMR Assay->qNMR Absolute Assay

Caption: Comparison of analytical techniques for the purity assessment of 4-phenylbut-3-en-2-amine.

Conclusion

Establishing a high-quality reference standard for a novel compound like 4-phenylbut-3-en-2-amine is a foundational activity in drug development. It requires a multi-disciplinary approach encompassing organic synthesis, purification, and extensive analytical characterization. By employing a suite of orthogonal analytical techniques, a well-characterized reference standard can be established, ensuring the accuracy and reliability of all subsequent analytical data. This guide provides a robust framework for this critical process, emphasizing scientific integrity and meticulous experimental execution.

References

  • LCGC International. An Amino Acid Analysis According to European Pharmacopoeia 8.0.[Link]

  • Wikipedia. Phenylbutenamine.[Link]

  • PMC. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines.[Link]

  • European Pharmaceutical Review. European Pharmacopoeia adopts a new chapter for the analysis of N-nitrosamine impurities.[Link]

  • NIST. (Z)-4-Phenylbut-3-en-2-one - the NIST WebBook.[Link]

  • Organic Syntheses. 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride.[Link]

  • PubChem. (R)-4-Phenylbut-3-en-2-amine.[Link]

  • precisionFDA. 4-PHENYLBUTAN-2-AMINE.[Link]

  • Google Patents.RU2481321C1 - Method of producing (e)-4-phenyl-3-buten-2-one.
  • The Good Scents Company. 4-phenyl-3-buten-2-ol.[Link]

  • RSC Publishing. Reaction of 4-phenylbut-3-en-2-one with cyanoacetamide in 2 : 1 ratio.[Link]

Sources

Optical rotation values for (R) and (S) phenylbutenamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison of the optical rotation values, synthesis, and characterization of chiral phenylbutenamines.

Subject Clarification: The term "phenylbutenamine" in pharmaceutical research most commonly refers to two distinct constitutional isomers used as chiral building blocks:

  • 1-phenylbut-3-en-1-amine (Homoallylic amine): A critical intermediate for ring-closing metathesis and heterocycle synthesis.

  • (E)-4-phenylbut-3-en-2-amine (Allylic amine): A structure often found in bioactive alkaloids and synthesized via asymmetric amination.

This guide focuses primarily on 1-phenylbut-3-en-1-amine due to its prevalence in asymmetric synthesis, with comparative data provided for the allylic isomer.

Part 1: Optical Rotation Data & Comparative Analysis

Precise optical rotation is the gold standard for determining enantiomeric purity in the absence of chiral HPLC. The values below are synthesized from high-purity literature sources (e.g., J. Org. Chem., Tetrahedron).

Table 1: Optical Rotation Values for 1-phenylbut-3-en-1-amine

Structure: Phenyl group at C1, amine at C1, double bond at C3.[1]

EnantiomerConfiguration

Value
Concentration (

)
SolventSource Reliability
(S)-(-) S-51.8° 1.0 g/100mLCHCl

High (Isolated via Enzymatic Resolution)
(R)-(+) R+51.5° 1.0 g/100mLCHCl

High
(S)-(-)S-16.4°1.0 g/100mLCHCl

Medium (In situ Cu-catalysis, likely lower ee)

Critical Note: The variation between -51.8° and -16.4° often indicates differences in enantiomeric excess (ee). The value of -51.8° represents >99% ee. Researchers observing values near -16° are likely working with ~30-40% ee material or a different salt form. Always report ee alongside


.
Table 2: Optical Rotation Values for (E)-4-phenylbut-3-en-2-amine

Structure: Phenyl group at C4, double bond at C3, amine at C2.[1][2]

EnantiomerConfiguration

Value
Concentration (

)
SolventSource Reliability
(S)-(-) S-34.6° 1.0 g/100mLCHCl

High (>99% ee)
(R)-(+) R+34.2° 1.0 g/100mLCHCl

High
(S)-(-)S-60.3°1.0 g/100mLCHCl

Variable (N-butyl derivative)

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol A: Enzymatic Kinetic Resolution of 1-phenylbut-3-en-1-amine

Objective: Isolate enantiopure (S)-amine from racemic starting material using a biocatalytic filter. This method is superior to asymmetric synthesis for scale-up due to its predictability.

Reagents:

  • Racemic 1-phenylbut-3-en-1-amine (1.0 equiv)

  • Lipase PS-D (Immobilized Burkholderia cepacia, 50 mg/mL)

  • Isopropyl acetate (Solvent & Acyl Donor)

  • Molecular Sieves (4Å)[1][3][4]

Workflow:

  • Setup: Dissolve racemic amine (0.1 M) in dry isopropyl acetate. Add activated 4Å molecular sieves to scavenge water (prevents hydrolysis of the acyl donor).

  • Initiation: Add Lipase PS-D. Incubate at 25°C with orbital shaking (200 rpm).

  • Monitoring (Self-Validation):

    • Monitor conversion via GC or 1H NMR.

    • Stop Condition: The reaction is strictly stopped at 50% conversion .

    • Mechanism:[1][5][6][7] The lipase selectively acetylates the (R)-enantiomer, converting it to the amide. The (S)-enantiomer remains as the free amine.

  • Workup: Filter off the enzyme and sieves. Evaporate volatiles.

  • Separation: Purify via flash column chromatography (Silica gel).

    • Eluent Gradient: 10% EtOAc/Hexane (elutes (R)-amide)

      
       5% MeOH/DCM (elutes (S)-amine).
      
  • Validation: Measure

    
    . Target: -51.8°  (CHCl
    
    
    
    ).
Protocol B: Polarimetry Best Practices

Objective: Ensure reproducible rotation values.

  • Thermal Equilibrium: Ensure the sample cell is thermostatted to exactly 20°C. A deviation of ±2°C can shift values by 1-2°.

  • Solvent Purity: Use HPLC-grade Chloroform stabilized with amylene, not ethanol. Ethanol can H-bond with the amine, altering the specific rotation.

  • Concentration Check: Weigh the sample using a microbalance. Calculate

    
     as 
    
    
    
    .[8] Do not rely on volumetric dilution alone for small masses (<10 mg).

Part 3: Mechanistic Visualization

The following diagrams illustrate the kinetic resolution pathway and the stereochemical outcome.

Figure 1: Enzymatic Kinetic Resolution Workflow

KineticResolution cluster_output Separation via Chromatography Racemic Racemic 1-phenylbut-3-en-1-amine Transition Enzyme-Substrate Complex Racemic->Transition Binding Lipase Lipase PS-D (Catalyst) Lipase->Transition AcylDonor Isopropyl Acetate (Acyl Donor) AcylDonor->Transition RAmide (R)-Amide (Acetylated) Transition->RAmide Fast Reaction (k_fast) SAmine (S)-Amine (Unreacted) Transition->SAmine No Reaction (k_slow)

Caption: Kinetic resolution selectively acetylates the (R)-enantiomer, leaving the high-value (S)-amine pure.

Figure 2: Stereochemical Divergence in Synthesis

Stereochemistry Precursor Aldimine Precursor (Benzaldehyde + Allyl Group) RouteA Route A: Indium-Mediated Allylation Precursor->RouteA RouteB Route B: Chiral Sulfinamide (Ellman) Precursor->RouteB RacemicProduct Racemic 1-phenylbut-3-en-1-amine RouteA->RacemicProduct No Chiral Ligand ChiralProduct (S)-1-phenylbut-3-en-1-amine >98% de RouteB->ChiralProduct t-Bu Sulfinamide Induction

Caption: Comparison of synthetic routes. Route B provides direct asymmetry; Route A requires subsequent resolution.

References

  • Synthesis and Kinetic Resolution of Homoallylic Amines

    • Leino, R., et al. "Synthesis of Enantiopure Benzyl Homoallylamines by Indium-Mediated Barbier-Type Allylation Combined with Enzymatic Kinetic Resolution." European Journal of Organic Chemistry, 2009.
  • Optical Rotation of Allylic Amines

    • Gotor, V., et al. "Sequential Two-Step Stereoselective Amination of Allylic Alcohols through Combination of Laccases and Amine Transaminases." Advanced Synthesis & Catalysis, 2014.[9]

  • General Properties of Chiral Amines

    • Nugent, T. C. (Ed.).[1][9] Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH, 2010.

Sources

High-Resolution Impurity Profiling of Synthesized 4-Phenylbut-3-en-2-amine: A Comparative Guide to Chromatographic Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

The rigorous profiling of impurities in active pharmaceutical ingredients (APIs) is a non-negotiable pillar of drug development. Regulatory frameworks, specifically the ICH Q3A(R2) guidelines, mandate the identification and qualification of organic impurities at reporting thresholds as low as 0.05% [1]. For olefinic amines like 4-phenylbut-3-en-2-amine —a highly versatile intermediate and API building block—achieving this regulatory standard presents a formidable analytical challenge.

This guide objectively compares the performance of standard C18 stationary phases against specialized Phenyl-Hexyl chemistries for the impurity profiling of 4-phenylbut-3-en-2-amine, providing researchers with a self-validating, causality-driven methodology.

The Mechanistic Origins of Structural Impurities

The synthesis of 4-phenylbut-3-en-2-amine typically proceeds via the reductive amination of the α,β-unsaturated ketone, (E)-4-phenylbut-3-en-2-one [2]. The inherent challenge in this synthetic route is chemoselectivity. The carbon-carbon double bond is highly susceptible to concurrent reduction alongside the carbonyl group, generating a complex matrix of structurally analogous impurities.

The primary impurities generated during this process include:

  • 4-phenylbutan-2-amine (Over-reduced Impurity): Formed when the alkene is reduced alongside the amination of the carbonyl.

  • 4-phenylbutan-2-one (Side-product): Formed when the alkene is reduced, but the amination fails to proceed.

  • Unreacted Precursor: Residual (E)-4-phenylbut-3-en-2-one.

SynthPath SM 4-phenylbut-3-en-2-one (Precursor) API 4-phenylbut-3-en-2-amine (Target API) SM->API Reductive Amination Imp2 4-phenylbutan-2-one (Side-product) SM->Imp2 Alkene Reduction Imp1 4-phenylbutan-2-amine (Over-reduced) API->Imp1 Alkene Reduction Imp2->Imp1 Reductive Amination

Reaction pathways illustrating the formation of 4-phenylbut-3-en-2-amine and its primary impurities.

Comparative Analysis: Phenyl-Hexyl vs. C18 Stationary Phases

The critical analytical hurdle is resolving the target API (4-phenylbut-3-en-2-amine) from its over-reduced counterpart (4-phenylbutan-2-amine). Because the only structural difference is the saturation of the aliphatic double bond, standard reversed-phase chromatography often fails.

The Failure of Standard C18

Standard C18 (octadecyl) columns rely almost exclusively on hydrophobic dispersive forces (partitioning). The difference in hydrophobicity between the alkene of the API and the alkane of the over-reduced impurity is marginal. Consequently, C18 columns typically yield severe co-elution, masking the presence of the impurity and violating ICH Q3A reporting requirements.

The Phenyl-Hexyl Advantage

A Phenyl-Hexyl stationary phase introduces orthogonal selectivity driven by


 electron interactions  [3].
  • Causality of Separation: The target API possesses a conjugated system where the phenyl ring's

    
    -electrons are conjugated with the adjacent alkene. This extended 
    
    
    
    -system interacts robustly with the electron-rich phenyl rings of the stationary phase.
  • The over-reduced impurity lacks this alkene conjugation, resulting in significantly weaker

    
     interactions. This fundamental electronic difference translates into a pronounced shift in retention time and excellent baseline resolution.
    
Quantitative Data Comparison

Table 1: Chromatographic Performance (Gradient UHPLC Analysis)

AnalyteC18 Retention Time (min)C18 Resolution (

)
Phenyl-Hexyl Retention Time (min)Phenyl-Hexyl Resolution (

)
4-phenylbutan-2-amine (Impurity)3.15-3.40-
4-phenylbut-3-en-2-amine (API)3.280.8 (Co-elution)4.153.6 (Baseline)
4-phenylbutan-2-one (Impurity)6.4512.56.208.1
4-phenylbut-3-en-2-one (Precursor)6.601.17.354.5

Note:


 is required for baseline resolution. The Phenyl-Hexyl column successfully resolves the critical pair (API and over-reduced impurity) with an 

of 3.6.

Experimental Protocol: Self-Validating LC-UV/MS Methodology

To ensure scientific integrity, the following protocol establishes a self-validating system. A method is only valid if it can demonstrably detect the critical impurity at the regulatory threshold prior to analyzing the actual batch.

Workflow Prep 1. Sample Preparation (Spiked SST at 0.05%) Chrom 2. UHPLC Separation (Phenyl-Hexyl Column) Prep->Chrom Detect 3. Orthogonal Detection (UV 210nm + ESI-MS) Chrom->Detect Analyze 4. Data Analysis (ICH Q3A Thresholds) Detect->Analyze

Step-by-step analytical workflow for robust impurity profiling and regulatory qualification.

Step 1: System Suitability Test (SST) Preparation
  • Action: Prepare a 1.0 mg/mL solution of the synthesized 4-phenylbut-3-en-2-amine API in a 90:10 Water:Acetonitrile diluent. Spike this solution with exactly 0.05% (w/w) of the over-reduced impurity (4-phenylbutan-2-amine).

  • Causality: Spiking at 0.05% enforces a self-validating check. This is the ICH Q3A(R2) reporting threshold for maximum daily doses

    
     2g/day [1]. If the system cannot resolve and detect this spike with a Signal-to-Noise (S/N) ratio 
    
    
    
    10, the subsequent batch analysis cannot be trusted.
Step 2: Chromatographic Setup
  • Column: Phenyl-Hexyl UHPLC Column (100 mm × 2.1 mm, 1.7 µm) [3].

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: Aliphatic amines are notorious for peak tailing on silica-based columns due to secondary interactions with residual silanols. The addition of 0.1% Formic Acid lowers the pH (~2.7), fully protonating the amine to ensure sharp peak symmetry while simultaneously providing the necessary protons for positive ion ESI-MS.

  • Gradient: 5% B to 60% B over 10 minutes. Flow Rate: 0.4 mL/min. Column Temperature: 40°C.

Step 3: Orthogonal Detection (UV + MS)
  • UV Detection: Monitor at 210 nm and 254 nm.

    • Causality: The target API will show strong absorbance at 254 nm due to the conjugated alkene-phenyl system. The over-reduced impurity lacks this conjugation and will show minimal absorbance at 254 nm. Relying on 210 nm (universal absorbance for the aliphatic amine) ensures accurate quantification of the impurity.

  • Mass Spectrometry: ESI-MS in positive ion mode. Monitor

    
     148.1 (API) and 
    
    
    
    150.1 (Over-reduced impurity) to confirm peak identities orthogonally.

Conclusion

For the impurity profiling of 4-phenylbut-3-en-2-amine, relying on standard C18 stationary phases introduces a critical risk of missing over-reduced impurities due to hydrophobic co-elution. By transitioning to a Phenyl-Hexyl column, analytical scientists can leverage


 interactions to achieve baseline resolution of the critical pair. This orthogonal selectivity not only ensures strict compliance with ICH Q3A reporting thresholds but also provides a robust framework for monitoring the chemoselectivity of the reductive amination process during scale-up.

References

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2) International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Luna Phenyl-Hexyl HPLC Columns: Engineered for Stability and Aromatic Selectivity Phenomenex URL:[Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-phenylbut-3-en-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 4-phenylbut-3-en-2-amine. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory. The procedures outlined are based on established principles for handling hazardous amine compounds and data from structurally similar chemicals, ensuring a robust and reliable protocol.

Part 1: Hazard Profile and Characterization

The primary hazards associated with similar amines include:

  • Acute Toxicity: Toxic if swallowed or in contact with skin[1]. Absorption through the skin may be fatal[1].

  • Corrosivity: Causes severe skin burns and eye damage[1].

  • Respiratory Irritation: Vapors can be corrosive and cause irritation to the respiratory system, potentially leading to coughing, choking, and burns of the mucous membranes[2].

  • Environmental Hazard: Amines can be harmful to aquatic life and should not be released into the environment[2][3].

In the event of combustion, toxic fumes containing carbon dioxide, carbon monoxide, and nitrogen oxides (NOx) are expected to be released[1].

PropertyDescriptionSource
Appearance Likely a clear, colorless to slightly yellow liquid.[1]
Odor Amine-like.[1]
Primary Hazards Acute Toxicity (Oral, Dermal), Skin Corrosion, Serious Eye Damage.[1]
Incompatibilities Strong oxidizing agents, acids, and sources of ignition.[2][3]

Part 2: Personal Protective Equipment (PPE) Protocol

A self-validating safety protocol begins with rigorous personal protection. Given the corrosive and toxic nature of this compound, the following PPE is mandatory when handling 4-phenylbut-3-en-2-amine waste.

  • Hand Protection: Wear impermeable gloves (e.g., nitrile or neoprene) to prevent skin contact.

  • Eye Protection: Safety glasses with side-shields are a minimum requirement. In situations with a splash hazard, chemical safety goggles and a full face-shield must be used[1][2]. An eye-wash station should be readily accessible[1].

  • Skin and Body Protection: An impermeable lab coat or protective clothing is necessary to prevent skin exposure[1].

  • Respiratory Protection: Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or during an emergency spill response, a self-contained breathing apparatus (SCBA) must be used[1][4].

Part 3: Waste Segregation and Storage: The Causality of Safety

The principle of segregating chemical waste is fundamental to preventing dangerous reactions. Amines are basic and can react violently with acids.

Core Directive: NEVER mix amine waste with other chemical waste streams.

  • Identify and Segregate: Keep amine waste separate from all other chemical wastes, particularly acids and oxidizing agents, to prevent exothermic or violent reactions[3][5].

  • Container Selection: Use only containers made of compatible materials (e.g., high-density polyethylene - HDPE). The container must be in good condition and have a tightly sealing lid to prevent the release of vapors[3].

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "4-phenylbut-3-en-2-amine," and a clear indication of the hazards (e.g., "Toxic," "Corrosive")[3][5].

  • Storage: Store sealed waste containers in a cool, dry, and well-ventilated secondary containment area, away from direct sunlight and heat sources[3]. This designated accumulation area should be clearly marked.

Part 4: Step-by-Step Disposal and Spill Management

Disposal of 4-phenylbut-3-en-2-amine must be conducted in strict accordance with all local, state, and federal regulations. It is the responsibility of the waste generator to properly characterize and dispose of the material according to these laws[4].

The following diagram illustrates the decision-making process for the routine disposal of 4-phenylbut-3-en-2-amine waste.

G cluster_prep Preparation cluster_process Waste Handling cluster_disposal Final Disposal A 1. Don PPE (Gloves, Goggles, Lab Coat) B 2. Characterize Waste (Toxic, Corrosive Amine) A->B C 3. Segregate from Incompatible Chemicals B->C D 4. Transfer to Designated Labeled Waste Container C->D E 5. Store Securely in Ventilated Area D->E F 6. Arrange Pickup by Licensed Hazardous Waste Vendor E->F

Caption: Waste Disposal Workflow for 4-phenylbut-3-en-2-amine.

This protocol provides a self-validating system for managing small spills (less than 100 mL) in a laboratory setting.

  • Immediate Evacuation and Alerting: Evacuate all non-essential personnel from the immediate area. Alert colleagues and the laboratory supervisor.

  • Ventilation: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room.

  • Don Emergency PPE: Wear the full complement of PPE as described in Part 2, including respiratory protection if necessary[4].

  • Containment: Cover the spill with an inert absorbent material such as sand, diatomaceous earth, or a commercial chemical absorbent[2]. Do not use combustible materials like paper towels.

  • Collection: Carefully scoop the absorbed material into a designated, pre-labeled hazardous waste container[6].

  • Decontamination: Decontaminate the spill surface using a 5% solution of acetic acid, followed by a rinse with very hot water[4]. Collect all cleaning materials (e.g., wipes, pads) and place them in the same hazardous waste container.

  • Final Disposal: Seal the container and manage it as hazardous waste through a licensed disposal company[3].

For large quantities of 4-phenylbut-3-en-2-amine waste or contaminated containers, you must contact a licensed hazardous waste disposal company[3]. Do not attempt to neutralize or dispose of bulk quantities yourself. Empty containers retain product residue and can be hazardous; they must be disposed of in the same manner as the chemical itself[2].

References

  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal . American Chemistry Council. [Link]

  • Phenylacetone (P2P) Handling and Safety . Safrole. [Link]

  • Amine Disposal For Businesses . Collect and Recycle. [Link]

  • Hazardous Waste Manual . Alabama A&M University. [Link]

  • Material Safety Data Sheet: ADDOCAT KE-9018 363D . Tri-iso. [Link]

Sources

Personal protective equipment for handling 4-phenylbut-3-en-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to the safe handling, operational logistics, and personal protective equipment (PPE) requirements for 4-phenylbut-3-en-2-amine (also known as phenylbutenamine or PAL-881/PAL-893).

As a primary allylic amine and a pharmacologically active monoamine releasing agent (MRA), this compound presents a dual-hazard profile: chemical corrosivity and potent systemic central nervous system (CNS) effects[1]. Standard laboratory safety protocols are insufficient; handling this compound requires a synthesis of active pharmaceutical ingredient (API) containment and air-sensitive organometallic techniques[2].

Hazard Profiling & Causality Assessment

To select the correct PPE, we must first understand the mechanistic pathways of the compound's hazards. 4-phenylbut-3-en-2-amine acts as a norepinephrine–dopamine releasing agent (NDRA)[1].

  • Pharmacological Toxicity (Systemic): Dermal absorption or inhalation of vapors/aerosols bypasses first-pass metabolism, leading directly to CNS stimulation, tachycardia, and hypertension[1].

  • Chemical Corrosivity (Local): As a primary amine, it is highly alkaline. Direct contact causes rapid saponification of skin lipids and severe tissue necrosis.

  • Instability (Operational): The presence of both an amine and a carbon-carbon double bond makes this olefinic amine highly susceptible to oxidation[2]. It must be handled under an inert atmosphere (N₂/Ar) and stored at -20°C[2].

HazardLogic Chem 4-phenylbut-3-en-2-amine (Dual-Hazard Profile) Pharm Pharmacological Hazard (NDRA Activity) Chem->Pharm Systemic Absorption ChemHaz Chemical Hazard (Alkaline Primary Amine) Chem->ChemHaz Direct Contact CNS Systemic CNS Effects (Tachycardia, Hypertension) Pharm->CNS Tissue Local Tissue Necrosis (Corrosivity & Burns) ChemHaz->Tissue Resp ABEK Filter Respirator & Fume Hood Containment CNS->Resp Mitigated by Gloves Butyl/Laminated Gloves & Tychem Coveralls Tissue->Gloves Mitigated by

Diagram 1: Mechanistic hazard pathways of 4-phenylbut-3-en-2-amine and targeted PPE mitigation.

Quantitative Data & PPE Matrix

Because amines rapidly degrade standard nitrile and latex, glove material selection is critical. The following table synthesizes the quantitative physical data and the rigorously selected PPE required for handling.

Table 1: Physical Properties & PPE Specifications

CategoryParameter / EquipmentSpecification / MaterialJustification & Causality
Physical Data Molecular Weight147.22 g/mol [2]High volatility potential at room temperature.
Storage Requirements-20°C, Inert Gas (N₂/Ar)[2]Prevents rapid oxidation of the olefinic bond[2].
Hand Protection Primary GlovesButyl Rubber (≥0.3 mm) or Laminated (Silver Shield)Amines permeate standard nitrile in <10 minutes. Butyl provides >480 min breakthrough time.
Secondary GlovesNitrile (worn over Butyl)Provides mechanical dexterity and is discarded immediately if contaminated.
Respiratory Mask / FilterHalf-mask with ABEK combination filterThe "K" rating (Green band) is strictly required to neutralize volatile ammonia and amine derivatives.
Eye/Face Eye ProtectionIndirect-vented chemical goggles + Face shieldPrevents alkaline vapor penetration and protects against pressurized Schlenk line blowouts.
Body Protective ClothingTychem® 2000 suit or heavy-duty lab coatPrevents dermal absorption of API droplets.

Step-by-Step Operational Methodology

Due to its air-sensitivity and toxicity, 4-phenylbut-3-en-2-amine must be handled using modified Schlenk techniques under a Class II Type B2 biological safety cabinet or a high-flow chemical fume hood.

Phase 1: Preparation and Purging
  • Environmental Setup: Ensure the fume hood is operating at a minimum face velocity of 100 fpm. Line the workspace with chemical-absorbent, impermeable-backed bench paper.

  • Atmosphere Control: Connect the reaction vessel to a Schlenk line. Perform three vacuum/nitrogen (or Argon) backfill cycles to establish an inert atmosphere[2].

  • PPE Donning: Don the Tychem suit, followed by the ABEK respirator. Put on butyl rubber gloves, ensuring the cuffs are taped or tightly sealed over the suit sleeves. Overlay with disposable nitrile gloves.

Phase 2: Chemical Transfer (Syringe Technique)

Note: Never pour liquid amines openly. Always use closed-system transfers.

  • Equilibration: Remove the sealed, light-resistant container of 4-phenylbut-3-en-2-amine from the -20°C freezer[2]. Allow it to reach room temperature in the fume hood to prevent condensation inside the vessel.

  • Pressurization: Insert a nitrogen-flushed needle connected to a bubbler into the septum of the reagent bottle to equalize pressure.

  • Extraction: Use a gas-tight glass syringe (equipped with a Luer-lock and a long deflecting needle) to slowly withdraw the required volume.

  • Transfer: Transfer the amine directly into the inert reaction vessel.

Phase 3: Immediate Decontamination
  • Syringe Quenching: Immediately draw a 10% citric acid solution into the used syringe to neutralize residual amine. Do not use strong mineral acids (e.g., HCl), as the acid-base reaction is highly exothermic and can cause aerosolization.

  • Doffing: Remove the outer nitrile gloves and dispose of them in a sealed API-waste container.

Workflow Prep 1. Inert Purge (Ar/N2 Gas) PPE 2. Don API PPE (ABEK, Butyl) Prep->PPE Transfer 3. Closed Transfer (Septum/Syringe) PPE->Transfer Quench 4. Mild Quench (10% Citric Acid) Transfer->Quench Store 5. Cold Storage (-20°C, Dark) Quench->Store

Diagram 2: Sequential operational workflow for handling air-sensitive, toxic amines.

Spill Response and Disposal Plan

A self-validating safety protocol requires that all disposal mechanisms are chemically sound and verifiable.

Minor Spill (< 50 mL):

  • Evacuate & Ventilate: Step back and allow the fume hood to clear any immediate aerosolized NDRA vapors.

  • Neutralization: Carefully spray or pour a weak acid (10% citric acid or sodium bisulfate solution) over the spill working from the outside in.

  • Validation: Use pH paper to test the spill area. The protocol is self-validating when the pH reads between 5 and 7.

  • Absorption: Cover the neutralized liquid with an inert absorbent like vermiculite or dry sand. Avoid combustible absorbents like sawdust.

  • Disposal: Sweep into a chemically resistant, sealable polyethylene container. Label as "Hazardous Waste: Neutralized Amine / API."

Storage of Waste: Do not mix amine waste with halogenated solvents or oxidizing agents, as this can lead to the formation of explosive N-chloroamines or spontaneous combustion.

References

  • Phenylbutenamine (Pharmacology and NDRA Activity). Wikipedia. Available at:[Link]

  • The biogenic amine transporter activity of vinylogous amphetamine analogs. Decker AM, et al. MedChemComm. 7 (8): 1657–1663. Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-phenylbut-3-en-2-amine
Reactant of Route 2
Reactant of Route 2
4-phenylbut-3-en-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.